Comprehensive Technical Guide: 2-Methyl-5-(2-propen-1-yloxy)aniline in Advanced Organic Synthesis
Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized aniline derivatives serve as foundational building blocks. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and materials science, highly functionalized aniline derivatives serve as foundational building blocks. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) is a strategically designed 1,2,5-trisubstituted benzene ring that offers orthogonal reactivity. As a Senior Application Scientist, I frequently leverage this compound for its dual nature: the ortho-toluidine core provides sterically restricted amides ideal for kinase inhibitor scaffolds, while the meta-allyloxy ether serves as a versatile handle for Claisen rearrangements and cross-metathesis. This whitepaper details the physicochemical profile, chemoselective synthesis, and downstream applications of this critical intermediate.
Physicochemical Profiling & Structural Logic
The utility of 2-Methyl-5-(2-propen-1-yloxy)aniline lies in its precise substitution pattern. The electron-donating amine (-NH2) and ether (-OR) groups enrich the aromatic ring, making it highly reactive toward electrophilic aromatic substitution, while the terminal alkene provides a site for transition-metal-catalyzed functionalization.
Structural Causality in Drug Design: The methyl group at the C2 (ortho) position is not merely structural; it is a deliberate design choice. When the amine is converted into an amide (a common motif in pharmaceuticals), the ortho-methyl group introduces steric clash, restricting the rotation of the C-N bond. This conformational locking reduces the entropic penalty upon binding to target proteins, a proven tactic in optimizing the binding affinity of tyrosine kinase inhibitors.
Table 1: Quantitative Physicochemical Properties
Property
Value / Descriptor
IUPAC Name
2-Methyl-5-(prop-2-en-1-yloxy)aniline
CAS Number
1175836-96-0
Molecular Formula
C10H13NO
Molecular Weight
163.22 g/mol
SMILES
CC1=CC=C(OCC=C)C=C1N
Substitution Pattern
1-Amino, 2-Methyl, 5-Allyloxy
Strategic Synthesis & Retrosynthetic Analysis
Synthesizing this molecule requires strict chemoselectivity. The standard approach to producing anilines from nitroarenes is catalytic hydrogenation (e.g., H2 over Pd/C). However, applying this to our precursor would result in the unwanted reduction of the terminal alkene on the allyl group. To preserve the allyl ether, we must employ a single-electron transfer (SET) reduction mechanism that specifically targets the highly polarized N-O bonds [1].
Fig 1: Chemoselective synthesis pathway for 2-Methyl-5-(2-propen-1-yloxy)aniline.
Step-by-Step Experimental Methodologies
Protocol A: O-Allylation of 2-Methyl-5-nitrophenol
Preparation: Charge an oven-dried round-bottom flask with 2-methyl-5-nitrophenol (1.0 eq) and dissolve in anhydrous acetone (0.2 M).
Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 eq). Causality: K2CO3 is a mild base with a pKa sufficient to deprotonate the phenol (pKa ~9.5) without triggering unwanted side reactions with the alkyl halide.
Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4-6 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 3:1).
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the intermediate, 2-methyl-5-(allyloxy)nitrobenzene.
Solvent System: Dissolve the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Reagent Addition: Add fine Iron powder (4.0 eq) and Ammonium Chloride (NH4Cl, 4.0 eq). Causality: The Fe/NH4Cl system provides a mild, highly chemoselective reduction environment. The ammonium chloride acts as a proton source and buffer, activating the iron surface while leaving the non-polar C=C terminal alkene strictly intact [1].
Reaction: Heat the biphasic mixture to 80°C (reflux) with vigorous stirring for 2 hours.
Validation & Workup: Cool to room temperature. Self-Validation Step: The reaction mixture should transition from a deep yellow/orange (characteristic of the nitroarene) to a pale yellow or colorless state. Filter the mixture through a pad of Celite to remove iron oxides. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure aniline [3].
Divergent Functionalization in Drug Discovery
The true value of 2-Methyl-5-(2-propen-1-yloxy)aniline lies in its orthogonal reactive sites. By selectively targeting either the amine or the allyl ether, chemists can generate highly complex molecular architectures.
The Claisen Rearrangement: Heating this compound above 150°C triggers a[3,3]-sigmatropic rearrangement of the allyl aryl ether, migrating the allyl group to the ortho position relative to the oxygen, reforming a phenol [2]. This is a highly reliable method for forming C-C bonds without transition metal catalysts.
Olefin Cross-Metathesis: The terminal alkene can be reacted with other olefins using a Ruthenium-based Grubbs catalyst. This allows for the rapid tuning of the molecule's lipophilic tail, a critical step in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Buchwald-Hartwig Cross-Coupling: The primary amine can be coupled with aryl halides using Palladium catalysis (e.g., Pd2(dba)3 and XPhos) to form diarylamines, a ubiquitous structural motif in modern targeted therapies.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:
LC-MS (ESI+): The target mass should display a distinct [M+H]+ peak at m/z 164.2.
1H NMR (CDCl3): The spectrum must show the disappearance of the downfield nitro-aromatic protons. Crucially, a broad singlet integrating to 2H should appear around 3.5-4.0 ppm, confirming the presence of the primary amine. The multiplet for the internal alkene proton (-CH=) should remain clearly visible at ~6.0 ppm, validating the chemoselectivity of the reduction step.
References
Wikipedia Contributors. (2024). Claisen rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
Physicochemical Profiling and Handling of 2-Methyl-5-(2-propen-1-yloxy)aniline: A Technical Whitepaper Executive Summary 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0), also known as 2-methyl-5-(allyloxy)anilin...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Handling of 2-Methyl-5-(2-propen-1-yloxy)aniline: A Technical Whitepaper
Executive Summary
2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0), also known as 2-methyl-5-(allyloxy)aniline, is a highly versatile, bifunctional organic building block[1]. Featuring an ortho-toluidine core functionalized with a meta-allyloxy ether linkage, this molecule is of significant interest in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical workflows for its characterization, and details the mechanistic rationale behind its storage requirements and synthetic utility.
Structural Causality and Physicochemical Properties
The chemical behavior of 2-methyl-5-(allyloxy)aniline is dictated by the electronic and steric interplay of its three functional groups on the benzene ring:
The Amine (-NH₂): Provides the primary site for basicity, hydrogen bonding, and cross-coupling reactions (e.g., Buchwald-Hartwig amination).
The Ortho-Methyl Group (-CH₃): Exerts a weak electron-donating effect (+I) but, more importantly, introduces steric hindrance. This steric bulk slightly restricts the rotation of the amine group, subtly affecting its solvation and basicity.
The Meta-Allyloxy Group (-O-CH₂-CH=CH₂): Imparts significant lipophilicity to the molecule. Because it is positioned meta to the amine (position 5 relative to position 1), its electron-donating resonance effect (+M) does not directly conjugate with the amine-bearing carbon. Consequently, its electron-withdrawing inductive effect (-I) dominates, slightly reducing the electron density at the nitrogen and lowering the pKa relative to unsubstituted o-toluidine.
Because highly specific empirical thermodynamic data for this specialized building block is scarce, we rely on validated Quantitative Structure-Property Relationship (QSPR) models to establish a baseline physicochemical profile[2][3].
To empirically validate the predicted properties and ensure batch-to-batch integrity, a rigorous analytical workflow is required. The following diagram maps the logical relationship between the molecule's structural features and the necessary characterization techniques.
Workflow for physicochemical characterization and stability profiling.
Experimental Methodologies
Protocol 1: Potentiometric Determination of pKa
Due to the lipophilicity imparted by the allyloxy group, 2-methyl-5-(allyloxy)aniline exhibits poor aqueous solubility. Standard aqueous titration will fail due to precipitation. Therefore, an aqua-organic co-solvent method coupled with Yasuda-Shedlovsky extrapolation is mandatory[4].
Step-by-Step Methodology:
System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10)[5][6]. Apply the Four Plus™ method for electrode calibration in mixed solvents to account for liquid junction potential shifts[4].
Sample Preparation: Prepare a 1 mM solution of the API in a background electrolyte of 0.15 M KCl to maintain constant ionic strength[5][6]. Use varying weight percentages (e.g., 15%, 30%, 45%, 60%) of methanol as a co-solvent to ensure complete dissolution[4].
Inert Atmosphere: Purge the titration vessel with a slow flow of Argon or Nitrogen gas. This is critical to prevent the absorption of atmospheric CO₂, which forms carbonic acid and skews the pH readings[4][6].
Titration: Titrate the solution dynamically with 0.1 M HCl (to fully protonate the amine) followed by back-titration with 0.1 M KOH up to pH 11. Limit titrant addition to induce a maximum pH change of 0.2 units per step[4].
Data Extrapolation: Plot the apparent pKa values obtained in the mixed solvents against the reciprocal of the solvent dielectric constant. Extrapolate to the dielectric constant of pure water (Yasuda-Shedlovsky method) to determine the true aqueous pKa[4].
Protocol 2: Forced Degradation and Stability Assessment
Anilines are highly susceptible to aerial oxidation, which leads to the formation of highly colored (brown/dark red) quinone-imine species and polymeric impurities[7][8]. Concurrently, the allyl group is prone to radical-induced polymerization. A self-validating stability protocol must isolate these variables.
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.
Oxidative Stress: Aliquot 5 mL of the stock into a clear glass vial. Add 0.5 mL of 3% H₂O₂. Leave exposed to ambient light and air at room temperature for 24 hours[9].
Thermal/Hydrolytic Stress: Aliquot 5 mL of the stock into an amber vial. Add 0.5 mL of 0.1 M HCl. Seal under Nitrogen and heat to 60°C for 24 hours[9].
Analysis: Quench the reactions and analyze via a stability-indicating HPLC-UV method (λ = 254 nm). The appearance of broad, late-eluting peaks indicates oligomerization, while early-eluting colored species indicate quinone-imine formation[7].
Synthetic Utility: The Claisen Rearrangement
A defining feature of allyloxyarenes is their ability to undergo the Claisen rearrangement—a thermally allowed [3,3]-sigmatropic shift[10]. When 2-methyl-5-(allyloxy)aniline is subjected to high temperatures (typically >150°C in non-polar solvents like decalin) or microwave irradiation in the presence of a Lewis acid catalyst like FeCl₃[11][12], the allyl group migrates from the oxygen to the aromatic ring.
Mechanistic Causality:
The reaction proceeds through a highly ordered, cyclic, chair-like transition state[13]. The oxygen-carbon bond breaks as a new carbon-carbon bond forms at the ortho position relative to the original ether. For this specific molecule, the oxygen is at position 5. The available ortho positions are C4 and C6. Because C6 is flanked by the amine group at C1, steric hindrance will likely direct the [3,3]-sigmatropic shift predominantly toward the less hindered C4 position. The initial intermediate, an ortho-allyl dienone, rapidly tautomerizes to restore aromaticity, yielding an allyl-substituted aminophenol.
Storage and Handling Directives
To preserve the integrity of the molecule and prevent the degradation pathways outlined in Protocol 2, strict storage protocols must be adhered to:
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent aerial oxidation of the aniline moiety[7].
Light: Store in tightly sealed amber glass vials. UV light can initiate radical polymerization of the terminal alkene and accelerate the photo-oxidation of the amine[7][9].
Temperature: Maintain at sub-ambient temperatures (-20°C to 4°C) to kinetically suppress both thermal Claisen rearrangement and auto-oxidation[7][9].
References
molaid.com - 2-methyl-5-(2-propen-1-yloxy)aniline - CAS 1175836-96-0
URL:[Link]
Creative Bioarray - Protocol for Determining pKa Using Potentiometric Titration
URL:[Link]
DergiPark - Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry
URL: [Link]
Der Pharma Chemica - Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents
URL:[Link]
ACS Publications - Development of a Quantitative Structure−Property Relationship Model for Estimating Normal Boiling Points
URL:[Link]
SciSpace - QSPR study for prediction of boiling points of 2475 organic compounds
URL:[Link]
SCIRP - Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions
URL:[Link]
SCIRP - Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes
URL: [Link]
ACS Publications - Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres
URL: [Link]
An In-Depth Technical Guide to 2-Methyl-5-(2-propen-1-yloxy)aniline: Synthesis, Characterization, and Molecular Weight Determination
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, ag...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their versatile reactivity, stemming from the nucleophilic amino group and the potential for electrophilic substitution on the aromatic ring, allows for the construction of complex molecular architectures. This guide focuses on a specific, yet representative, member of this class: 2-Methyl-5-(2-propen-1-yloxy)aniline. The presence of a methyl group at the ortho-position and an allyloxy substituent at the meta-position to the amine introduces specific steric and electronic features that influence its reactivity and physicochemical properties.
This document provides a comprehensive technical overview of 2-Methyl-5-(2-propen-1-yloxy)aniline, beginning with its fundamental molecular properties, including a detailed calculation of its molecular weight. It further outlines a robust, field-proven synthetic strategy and delves into the essential analytical techniques required for its unambiguous characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices, a critical aspect of ensuring scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the precise determination of its molecular structure and associated properties.
Molecular Formula and Weight
The systematic name 2-Methyl-5-(2-propen-1-yloxy)aniline defines its structure. The base is an aniline molecule (a benzene ring with an amino group, -NH₂). A methyl group (-CH₃) is attached at the 2-position of the ring, and an allyloxy group (-O-CH₂-CH=CH₂) is at the 5-position.
Based on this structure, the molecular formula is determined by summing the constituent atoms:
Carbon (C): 6 (in the benzene ring) + 1 (from the methyl group) + 3 (from the allyl group) = 10
Hydrogen (H): 4 (on the benzene ring) + 2 (in the amino group) + 3 (in the methyl group) + 5 (in the allyl group) = 14
Nitrogen (N): 1 (in the amino group)
Oxygen (O): 1 (in the ether linkage)
Thus, the molecular formula is C₁₀H₁₃NO .
The molecular weight is calculated using the atomic weights of the constituent elements:
This calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Data Summary: Physicochemical Properties
The following table summarizes the key calculated and predicted physicochemical properties for 2-Methyl-5-(2-propen-1-yloxy)aniline.
Property
Value
Source
Molecular Formula
C₁₀H₁₃NO
Calculated
Molecular Weight
163.22 g/mol
Calculated
Monoisotopic Mass
163.099714 g/mol
Calculated
Synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline
While no direct, peer-reviewed synthesis for this exact molecule is readily available, a highly plausible and robust synthetic route can be designed based on well-established chemical transformations. The most logical approach starts from a commercially available precursor, 2-methyl-5-nitrophenol, and involves a two-step process: Williamson ether synthesis followed by reduction of the nitro group.
Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate at Step 1 confirms the efficacy of the allylation before proceeding to the final reduction.
Step 1: Allylation of 2-Methyl-5-nitrophenol
Causality: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton of 2-methyl-5-nitrophenol is acidic and is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an Sₙ2 reaction. Acetone is an excellent polar aprotic solvent for this reaction, readily dissolving the reactants and facilitating the Sₙ2 mechanism.
Methodology:
To a solution of 2-methyl-5-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude product, 2-methyl-5-nitro-1-(2-propen-1-yloxy)benzene.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.
Step 2: Reduction of the Nitro Group
Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and effective method for this reduction, known for its high yield and tolerance of other functional groups, such as the ether and alkene present in our intermediate.[1]
Methodology:
Dissolve the purified intermediate from Step 1 (1.0 eq) in ethanol.
Add tin(II) chloride dihydrate (4.0 eq) to the solution.[1]
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
After cooling, pour the reaction mixture into ice water and carefully basify with a saturated sodium bicarbonate solution to a pH of ~8 to precipitate the tin salts.
Extract the aqueous slurry with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-Methyl-5-(2-propen-1-yloxy)aniline. Further purification can be achieved by recrystallization or column chromatography if necessary.
Physicochemical Characterization
Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic methods provides a detailed picture of the molecular structure, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide a unique fingerprint of the molecule. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[2] The three protons on the substituted aniline ring will appear in this region, likely as complex multiplets due to spin-spin coupling. The protons of the allyloxy group will show characteristic signals: a doublet for the -OCH₂- protons, a multiplet for the -CH= proton, and two multiplets for the terminal =CH₂ protons. The methyl group protons will appear as a singlet, typically in the 2.0-2.5 ppm range.[3] The amino group (-NH₂) protons often appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-150 ppm range.[2] The carbons of the allyl group will also appear in the alkene region (115-140 ppm for the sp² carbons) and the aliphatic region (around 70 ppm for the -OCH₂- carbon). The methyl carbon will give a signal in the upfield region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Bands appearing just below 3000 cm⁻¹.
C=C Stretching (Alkene): A band around 1640-1680 cm⁻¹.
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching (Ether): A strong band in the range of 1200-1250 cm⁻¹ for the aryl-alkyl ether.
C-N Stretching: A band in the range of 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound.
Methodology: For a molecule of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion ([M+H]⁺).
Expected Result: The mass spectrum should show a base peak or a significant ion at a mass-to-charge ratio (m/z) of 164.23, corresponding to the molecular weight of the compound (163.22 g/mol ) plus the mass of a proton. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of this ion.
Conclusion
This technical guide has detailed the fundamental molecular properties, a robust synthetic pathway, and a comprehensive characterization strategy for 2-Methyl-5-(2-propen-1-yloxy)aniline. By establishing its molecular formula as C₁₀H₁₃NO, we have precisely calculated its molecular weight to be 163.22 g/mol . The proposed synthesis, leveraging the Williamson ether synthesis and nitro group reduction, represents a reliable method for accessing this molecule. Furthermore, the outlined spectroscopic techniques (NMR, IR, and MS) provide a clear and definitive framework for structural verification and purity assessment. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling the confident synthesis and characterization of this and structurally related substituted anilines for further investigation and application.
References
Laurence, C., & Gal, J.-F. (2010).
SpectraBase. (n.d.). 2,5-Dichloro-aniline. Retrieved from [Link]
Google Patents. (n.d.). EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
Research and Reviews: Journal of Chemistry. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from [Link]
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]
ResearchGate. (2024). B(C6F5)3‐Catalyzed N‐Allylation of Hydrazines with Allylic Alcohols. Retrieved from [Link]
PMC. (n.d.). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Retrieved from [Link]
ResearchGate. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Retrieved from [Link]
Structural Elucidation, Chemoselective Synthesis, and Applications of 2-Methyl-5-(2-propen-1-yloxy)aniline
Executive Summary In modern drug discovery, bifunctional building blocks are essential for the modular assembly of complex pharmacophores. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) is a highly versatile in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, bifunctional building blocks are essential for the modular assembly of complex pharmacophores. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) is a highly versatile intermediate featuring an orthogonal reactivity profile: a nucleophilic aniline moiety and an electrophilic/metathesis-ready terminal alkene. This whitepaper provides an in-depth technical guide on the structural elucidation, chemoselective synthesis, and analytical validation of this compound, designed for synthetic chemists and drug development professionals.
Structural Elucidation and IUPAC Nomenclature
The IUPAC nomenclature of 2-methyl-5-(2-propen-1-yloxy)aniline is derived from a strict hierarchical application of organic naming rules:
Parent Structure: The principal functional group is the primary amine (
−NH2
), which designates the parent aromatic ring as aniline . The carbon attached to the amine is designated as C1.
Steric Director (C2): Numbering proceeds around the benzene ring to assign the lowest possible locants to substituents. A methyl group is located at the C2 position, providing steric hindrance that can influence downstream ortho-functionalization.
Ether Linkage (C5): At the C5 position, an ether linkage connects to an allyl group. In IUPAC terms, the allyl radical is named as a 2-propen-1-yl group. As an oxygen-linked substituent, it becomes 2-propen-1-yloxy .
Quantitative Physicochemical Data
The following table summarizes the key molecular descriptors required for compound registration and stoichiometric calculations[1].
Property
Value
IUPAC Name
2-Methyl-5-(2-propen-1-yloxy)aniline
Common Name
2-Methyl-5-(allyloxy)aniline
CAS Registry Number
1175836-96-0
Molecular Formula
C10H13NO
Molecular Weight
163.22 g/mol
SMILES String
CC1=C(N)C=C(OCC=C)C=C1
Topological Polar Surface Area (TPSA)
35.2 Ų
Retrosynthetic Strategy and Chemoselectivity
The synthesis of 2-methyl-5-(2-propen-1-yloxy)aniline requires the strategic assembly of the ether linkage and the amine. Retrosynthetic disconnection at the ether oxygen and the amine nitrogen traces back to a commercially available, highly stable precursor: 4-methyl-3-nitrophenol (CAS: 2042-14-0)[2].
The Chemoselectivity Challenge
The critical failure point in this synthesis is the reduction of the nitro group to an amine. Standard industrial protocols utilizing catalytic hydrogenation (e.g.,
H2
gas over
Pd/C
) are contraindicated. Palladium-catalyzed hydrogenation is non-selective and will rapidly reduce the terminal allyl double bond to a propyl group, destroying the bifunctional nature of the molecule.
To bypass this, we must employ a single-electron transfer (SET) reduction mechanism. Using Zinc dust in a mildly acidic aqueous medium (
NH4Cl
) selectively reduces the nitro group via nitroso and hydroxylamine intermediates, leaving the isolated alkene completely untouched[3].
Figure 1: Logical decision tree for the chemoselective reduction of nitroarenes containing alkenes.
Experimental Protocols: A Self-Validating System
The following step-by-step methodologies are designed with built-in causality and self-validation checkpoints to ensure high-fidelity reproduction.
Figure 2: Two-step synthetic workflow for 2-Methyl-5-(2-propen-1-yloxy)aniline.
Dissolve the phenol in DMF at room temperature. Add
K2CO3
and stir for 15 minutes. Causality:
K2CO3
is chosen because its basicity (
pKa
~10.3) is perfectly tuned to deprotonate the electron-deficient nitrophenol (
pKa
~8.5) without degrading the solvent or causing side reactions. The solution will visibly darken as the phenoxide anion forms.
Add allyl bromide dropwise to prevent localized thermal spikes.
Heat the reaction to 60°C for 4 hours. Causality: Maintaining 60°C provides sufficient kinetic energy for the
SN2
displacement while remaining below the thermal threshold (>100°C) that triggers undesired [3,3]-sigmatropic Claisen rearrangements.
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show the complete consumption of the UV-active, polar phenol spot and the emergence of a less polar ether spot.
Dissolve the nitroarene in EtOH and add the aqueous
NH4Cl
solution. Cool the mixture to 0°C in an ice bath.
Add Zinc dust portion-wise over 30 minutes. Causality: The SET reduction is highly exothermic. Rapid addition will cause solvent boil-off and potential thermal runaway.
Remove the ice bath and stir at room temperature for 3 hours.
Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc oxides/salts. Concentrate the filtrate under reduced pressure to remove EtOH, then extract the aqueous residue with EtOAc.
Validation Checkpoint: LC-MS must show a dominant peak at
[M+H]+=164.2
.
Analytical Characterization Data
To ensure the structural integrity of the synthesized batch,
1H
NMR spectroscopy is the gold standard. The table below outlines the expected chemical shifts, demonstrating the preservation of the allyl group and the successful formation of the amine.
Proton Environment
Expected Shift (ppm)
Multiplicity
Integration
Diagnostic Significance
Methyl (
C2−CH3
)
~2.10
Singlet (s)
3H
Confirms intact steric director.
Amine (
−NH2
)
~3.60
Broad Singlet (br s)
2H
Critical: Confirms successful nitro reduction. Disappears upon
D2O
shake.
Allyl (
−OCH2−
)
~4.45
Doublet (d, J = 5 Hz)
2H
Confirms ether linkage.
Allyl (
=CH2
, terminal)
~5.25, ~5.40
Multiplets (m)
2H
Critical: Confirms the terminal alkene was NOT reduced.
Allyl (
−CH=
, internal)
~6.00
Multiplet (m)
1H
Confirms intact alkene system.
Aromatic (
C6−H
)
~6.20
Doublet (d, J = 2 Hz)
1H
Meta-coupling to
C4−H
.
Aromatic (
C4−H
)
~6.25
Doublet of doublets (dd)
1H
Ortho/meta coupling system.
Aromatic (
C3−H
)
~6.90
Doublet (d, J = 8 Hz)
1H
Ortho-coupling to
C4−H
.
Applications in Drug Discovery
In medicinal chemistry, 2-methyl-5-(2-propen-1-yloxy)aniline acts as a highly privileged, bifunctional linker.
Amine Functionalization: The nucleophilic aniline can participate in Buchwald-Hartwig cross-couplings with aryl halides to form diarylamines, or react with acyl/sulfonyl chlorides to generate stable amide/sulfonamide pharmacophores (common in kinase inhibitors).
Alkene Functionalization: The terminal allyl ether is a versatile handle for late-stage functionalization. It can undergo olefin metathesis to macrocyclize a drug candidate, or be subjected to hydroboration-oxidation to yield a primary alcohol, which is frequently utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers.
Krasovskiy, A., et al. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters. Retrieved from:[Link]
ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from:[Link]
An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-5-(2-propen-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-5-(2-propen-1-yloxy)aniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(2-propen-1-yloxy)aniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aniline core with a reactive allyl ether moiety, makes it an interesting building block for the synthesis of more complex molecules. A thorough characterization of this compound is essential for its effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Methyl-5-(2-propen-1-yloxy)aniline, along with standardized protocols for data acquisition. While direct experimental data for this specific molecule is not widely available, this guide leverages established principles and comparative data from analogous structures to provide a robust and scientifically grounded predictive analysis.
Molecular Structure and Numbering
For clarity in the following spectral analysis, the atoms of 2-Methyl-5-(2-propen-1-yloxy)aniline are numbered as depicted in the diagram below.
Caption: Molecular structure of 2-Methyl-5-(2-propen-1-yloxy)aniline with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-Methyl-5-(2-propen-1-yloxy)aniline is expected to show distinct signals for the aromatic, allylic, methyl, and amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2] The electron-donating amino group will shield the ortho and para protons, while the methyl and allyloxy groups will also contribute to the overall electronic environment.[3][4]
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H-3
~6.65
d
J ≈ 8.0
1H
H-4
~6.70
dd
J ≈ 8.0, 2.0
1H
H-6
~6.60
d
J ≈ 2.0
1H
-NH₂
~3.60
br s
-
2H
-CH₃ (C7)
~2.15
s
-
3H
-O-CH₂- (C8)
~4.50
dt
J ≈ 5.0, 1.5
2H
=CH- (C9)
~6.05
m
-
1H
=CH₂ (C10)
~5.30 (trans), ~5.20 (cis)
m
-
2H
Aromatic Protons (H-3, H-4, H-6): These protons will appear in the aromatic region, typically between 6.5 and 7.5 ppm. The electron-donating nature of the amino and allyloxy groups will shift these protons upfield compared to benzene (7.36 ppm). The splitting patterns arise from coupling with neighboring aromatic protons.
Amine Protons (-NH₂): These protons usually appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration. The signal may disappear upon D₂O exchange.[5]
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the aliphatic region.
Allyloxy Protons: The protons of the allyl group will show characteristic signals: the -O-CH₂- protons will be a doublet of triplets, the internal vinyl proton (=CH-) will be a multiplet, and the terminal vinyl protons (=CH₂) will appear as two distinct multiplets due to their different chemical environments (cis and trans to the rest of the molecule).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[6][7]
Carbon(s)
Predicted Chemical Shift (δ, ppm)
C1
~145
C2
~120
C3
~115
C4
~118
C5
~158
C6
~110
C7 (-CH₃)
~17
C8 (-O-CH₂)
~69
C9 (=CH-)
~133
C10 (=CH₂)
~117
Aromatic Carbons (C1-C6): The carbon atoms attached to the electron-donating amino and allyloxy groups (C1 and C5) will be significantly deshielded. The other aromatic carbons will appear in the typical range of 110-130 ppm.[8] The carbon bearing the methyl group (C2) will also be deshielded.
Aliphatic and Alkene Carbons (C7-C10): The methyl carbon (C7) will be found at a high field. The carbons of the allyl group will have characteristic shifts, with the -O-CH₂- carbon appearing around 69 ppm, and the alkene carbons appearing further downfield.[9][10]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra involves the following steps:[11][12]
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5-(2-propen-1-yloxy)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12]
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
¹H NMR Acquisition:
Acquire the spectrum using a standard single-pulse experiment.
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
A relaxation delay of 1-2 seconds is typically sufficient.[13]
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Set a wider spectral width (e.g., 0-200 ppm).
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance of ¹³C.[13]
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]
Predicted IR Spectral Data
The IR spectrum of 2-Methyl-5-(2-propen-1-yloxy)aniline is expected to show the following characteristic absorption bands:[5][16][17]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Amine (-NH₂)
N-H Symmetric & Asymmetric Stretch
3450 - 3300 (two bands)
Medium
Aromatic C-H
C-H Stretch
3100 - 3000
Medium-Weak
Alkyl C-H (-CH₃, -CH₂-)
C-H Stretch
2960 - 2850
Medium
Alkene (=C-H)
C-H Stretch
3080 - 3010
Medium
Alkene C=C
C=C Stretch
1650 - 1630
Medium-Weak
Aromatic C=C
C=C Stretch
1600 - 1450
Medium-Strong
Aromatic Amine
C-N Stretch
1335 - 1250
Strong
Ether (-O-)
C-O-C Asymmetric Stretch
1250 - 1200
Strong
Aromatic C-H
C-H Out-of-plane Bend
900 - 675
Strong
N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[17][18]
C-H Stretching: The spectrum will contain contributions from aromatic, alkyl, and alkene C-H stretches.
C=C Stretching: Both aromatic and alkene C=C stretching vibrations will be observed.
C-O Stretching: A strong band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether is expected.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-H bending and C-N stretching vibrations, which are characteristic of the overall molecular structure.[19]
Experimental Protocol for FT-IR Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum:[20][21]
Sample Preparation:
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Solid (KBr Pellet): If the compound is a solid, a few milligrams can be finely ground with anhydrous KBr and pressed into a transparent pellet.
ATR: Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.[15]
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal. This is necessary to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
Data Analysis: The background is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[22]
Predicted Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.[23][24][25]
Molecular Ion (M⁺): The molecular formula of 2-Methyl-5-(2-propen-1-yloxy)aniline is C₁₀H₁₃NO. The exact mass is approximately 163.10 g/mol . The molecular ion peak at m/z = 163 should be observable. As the molecule contains one nitrogen atom, the molecular weight is an odd number, which is consistent with the nitrogen rule.[26]
Key Fragmentation Pathways:
Loss of the allyl group: Cleavage of the C-O bond can lead to the loss of the allyl radical (•C₃H₅), resulting in a fragment at m/z = 122.
Benzylic cleavage: Loss of a hydrogen radical from the methyl group to form a stable benzylic cation at m/z = 162.
Loss of CH₂O: Rearrangement and loss of formaldehyde from the ether linkage could lead to a fragment at m/z = 133.
Loss of propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 121.
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for 2-Methyl-5-(2-propen-1-yloxy)aniline under electron ionization.
m/z
Proposed Fragment
Notes
163
[C₁₀H₁₃NO]⁺
Molecular Ion
148
[C₉H₁₀NO]⁺
Loss of a methyl radical
122
[C₇H₈NO]⁺
Loss of an allyl radical
107
[C₇H₇O]⁺
Subsequent fragmentation of m/z 122
93
[C₆H₅O]⁺
Further fragmentation
For aromatic ethers, cleavage of the C-O bond and rearrangements are common fragmentation pathways.[27][28][29] For anilines, the loss of HCN is a characteristic fragmentation, though it may be less prominent here compared to other pathways.[28][30]
Experimental Protocol for Mass Spectrometry
A general procedure for acquiring an EI mass spectrum is as follows:
Sample Introduction: The sample, which must be volatile, is introduced into the ion source. This can be done via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC-MS) for mixtures.[23]
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[31]
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
References
Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure. (n.d.). Health, Safety and Environment Office. Retrieved from [Link]
Standard Operating Procedure for NMR Experiments. (2023, July 24). University of California, Santa Barbara. Retrieved from [Link]
Gowda, B. T., et al. (2002). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. Retrieved from [Link]
NMR Facility Standard Operating Procedure: EPR-001. (2024, July 12). University of Ottawa. Retrieved from [Link]
NMR Sample Preparation Standard Operating Procedure. (2021, September 13). Imperial College London. Retrieved from [Link]
Fourier Transform Infrared Spectroscopy Standard Operating Procedure. (n.d.). University of Central Florida. Retrieved from [Link]
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
Infrared Spectroscopy of Aromatic Amines (Anilines). (2015). Illinois State University. Retrieved from [Link]
Step-by-step Analysis of FTIR. (2023). UniTechLink. Retrieved from [Link]
Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]
Tan, K.-L., et al. (2005). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Journal of Materials Chemistry, 15(1), 81-87. Retrieved from [Link]
IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. Retrieved from [Link]
Electron Ionization. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
Mass Spectrometry Tutorial. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
1-(1-Ethylallyloxy)-2-methoxy-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]
Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]
The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). LCGC International. Retrieved from [Link]
IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor. Retrieved from [Link]
Stanciu, I. (2025, December 12). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Retrieved from [Link]
Nuclear Magnetic Resonance Spectroscopy - Part Two: Carbon-13 Spectra. (2023, May 13). Cengage. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. Retrieved from [Link]
Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). Chemistry LibreTexts. Retrieved from [Link]
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). Chemistry with Dr. C. Retrieved from [Link]
An In-depth Technical Guide to 2-Methyl-5-(allyloxy)aniline: Synthesis, Properties, and Applications
Introduction Substituted anilines are foundational building blocks in modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted anilines are foundational building blocks in modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems from the versatile reactivity of the aniline functional group, which allows for the construction of complex molecular architectures.[2] This guide provides a comprehensive technical overview of 2-Methyl-5-(allyloxy)aniline, a bespoke aniline derivative with significant potential as a synthetic intermediate.
While direct literature on 2-Methyl-5-(allyloxy)aniline is not abundant, its structural motifs—a nucleophilic aromatic amine, an electron-donating methyl group, and a reactive allyloxy moiety—suggest a rich and varied chemical profile. By drawing parallels with well-characterized related compounds, this document will elucidate the core properties, a plausible and robust synthetic pathway, and the prospective applications of this molecule for researchers, scientists, and professionals in drug development.[1][3] The aniline core, in particular, is a common feature in many drug candidates, though its metabolic profile can sometimes lead to toxicity.[4] The specific substitutions on 2-Methyl-5-(allyloxy)aniline may offer a unique pharmacological profile, making it a compound of interest for further investigation.
Chemical and Physical Properties
The physicochemical properties of 2-Methyl-5-(allyloxy)aniline can be inferred from its constituent functional groups and data from analogous structures. The presence of the aniline moiety suggests it is a weak base, while the allyloxy and methyl groups will influence its solubility and reactivity.[3]
A robust and efficient synthesis of 2-Methyl-5-(allyloxy)aniline can be designed based on established methodologies for the preparation of substituted anilines and phenols.[1][5] The most logical retrosynthetic approach begins with the commercially available 2-methyl-5-nitrophenol. This strategy involves a three-step sequence: Williamson ether synthesis, followed by the reduction of the nitro group.
Caption: Synthetic workflow for 2-Methyl-5-(allyloxy)aniline.
Experimental Protocol
Step 1: Synthesis of 1-(Allyloxy)-2-methyl-5-nitrobenzene
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (to a concentration of ~0.1 M).
Addition of Reagents: While stirring, add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(allyloxy)-2-methyl-5-nitrobenzene as a pure compound.[1]
Step 2: Synthesis of 2-Methyl-5-(allyloxy)aniline
Reaction Setup: In a round-bottom flask, dissolve the 1-(allyloxy)-2-methyl-5-nitrobenzene from the previous step (1.0 eq) in ethanol.
Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[6]
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.
Workup: Cool the reaction mixture and pour it into ice water. Basify the solution to a pH of ~8 with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-Methyl-5-(allyloxy)aniline.
Purification: Further purification can be achieved by flash column chromatography if necessary.
Chemical Reactivity and Potential Applications
2-Methyl-5-(allyloxy)aniline possesses three key reactive sites, which makes it a versatile intermediate for the synthesis of more complex molecules.
Reactivity of the Allyloxy Group in Anilines: A Technical Guide to Rearrangements, Deprotection, and Heterocycle Synthesis
Abstract: The Dual Nature of Allyloxyanilines In modern organic synthesis and drug development, the allyloxy group (-O-CH₂-CH=CH₂) serves as a highly versatile motif. When conjugated with an aniline core (e.g., ortho-all...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The Dual Nature of Allyloxyanilines
In modern organic synthesis and drug development, the allyloxy group (-O-CH₂-CH=CH₂) serves as a highly versatile motif. When conjugated with an aniline core (e.g., ortho-allyloxyanilines), the molecule exhibits a fascinating dual reactivity profile. The primary aromatic amine provides nucleophilicity and basicity, while the allyloxy group offers an electron-rich ether linkage and a terminal alkene susceptible to sigmatropic rearrangements, transition-metal-catalyzed cleavage, and radical cyclizations[1]. This whitepaper explores the mechanistic causality behind the chemoselective synthesis of allyloxyanilines, their thermal and Lewis acid-catalyzed Claisen rearrangements, orthogonal palladium-catalyzed deprotection, and their emerging role in the atom-economical synthesis of complex heterocycles like indoles.
Chemoselective Synthesis: Navigating O- vs N-Allylation
The synthesis of 2-(allyloxy)aniline from 2-aminophenol via the Williamson ether synthesis presents an immediate chemoselectivity challenge: differentiating the nucleophilicity of the hydroxyl group from the amino group[2].
The Causality of Selectivity:
The amino group of an aniline is a weaker nucleophile than a phenoxide ion. However, in the presence of strong bases (e.g., NaH) or highly polar solvents (e.g., DMF), competitive N-allylation or di-allylation occurs rapidly. To strictly favor O-allylation, the reaction must exploit the pKa difference between the phenol (pKa ~9.5) and the aniline (pKa ~27). By utilizing a mild base like potassium carbonate (K₂CO₃) in a less polar, aprotic solvent like acetone, the phenol is selectively deprotonated. The resulting phenoxide attacks the allyl halide, while the amine remains protonated and unreactive[2].
Fig 1. Chemoselectivity in the synthesis of 2-(allyloxy)aniline based on base and solvent choice.
The Claisen Rearrangement: Lewis Acid Catalysis and Orbital Dynamics
The Claisen rearrangement of aryl allyl ethers is a foundational method for forming C-C bonds, yielding ortho-allyl phenols. For 2-(allyloxy)aniline, this [3,3]-sigmatropic rearrangement yields 2-allyl-6-aminophenol, a highly valuable intermediate for analgesic and anti-inflammatory drug scaffolds[3].
The Causality of Lewis Acid Catalysis:
Uncatalyzed Claisen rearrangements are highly energy-intensive, typically requiring temperatures exceeding 200 °C to overcome the activation barrier of the highly ordered chair-like transition state. Subjecting anilines to such harsh thermal conditions often leads to oxidative degradation and polymerization. The introduction of a Lewis acid (e.g., BF₃·OEt₂ or ZnCl₂) fundamentally alters the reaction's orbital dynamics. The Lewis acid coordinates to the ether oxygen, withdrawing electron density and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the allyl ether. This stabilization of the transition state accelerates the [1,1]-sigmatropic cleavage of the C-O bond and the concurrent formation of the C-C bond, allowing the reaction to proceed under mild microwave irradiation (100–120 °C) in minutes[3][4].
Fig 2. Mechanistic pathway of the Lewis acid-catalyzed Claisen rearrangement.
In complex multi-step syntheses, the allyloxy group is frequently utilized as an orthogonal protecting group (similar to the Alloc group for amines) because it is highly stable to both acidic and basic conditions[5].
The Causality of Palladium Cleavage:
Deprotection relies exclusively on transition-metal catalysis. A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition into the allylic C-O bond, forming an electrophilic π-allyl palladium complex[5][6]. Because the resulting π-allyl species is highly reactive, it must be intercepted by a nucleophilic scavenger to prevent it from re-allylating the newly freed phenol or the adjacent aniline nitrogen. Common scavengers include phenylsilane (which acts as a hydride donor to release propene), morpholine, or even excess aniline[5][6].
Recent advancements have leveraged the reactivity of allyloxyanilines to construct complex heterocycles without generating stoichiometric salt waste. A breakthrough 2023 methodology by Uchida et al. demonstrated the synthesis of indoles via a cascade of sigmatropic rearrangements starting from N-allylanilines[7].
The Causality of the Cascade:
The sequence begins with the oxidation of N-allylaniline using H₂O₂, triggering a spontaneous [2,3]-Meisenheimer rearrangement to form N-allyloxyaniline. A ruthenium catalyst is then introduced to isomerize the terminal alkene to an internal enol ether, yielding N-vinyloxyaniline. This specific structural arrangement perfectly aligns the molecule for a [3,3]-sigmatropic rearrangement. The driving force of the final step is the rearomatization of the benzene ring and subsequent cyclization, which expels water as the sole byproduct to form the thermodynamically stable indole core[7].
Fig 3. Atom-economical synthesis of indoles via sigmatropic cascade from N-allylanilines.
Validated Experimental Protocols
Protocol A: Chemoselective Synthesis of 2-(Allyloxy)aniline[2]
Objective: Synthesize the O-allylated product while suppressing N-allylation.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous acetone (0.2 M).
Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.
Allylation: Slowly add allyl bromide (1.1 eq) dropwise via a syringe to control the local electrophile concentration.
Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours.
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The target 2-(allyloxy)aniline will elute faster (higher Rf) than the highly polar 2-aminophenol.
Workup: Cool to room temperature, filter through a Celite pad to remove K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.
Protocol B: Lewis Acid-Catalyzed Claisen Rearrangement[3][4]
Objective: Rearrange 2-(allyloxy)aniline to 2-allyl-6-aminophenol.
Preparation: In a microwave-safe reaction vial, dissolve 2-(allyloxy)aniline (1.0 mmol) in 2 mL of anhydrous xylene.
Catalyst Addition: Under an inert argon atmosphere, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.4 eq).
Irradiation: Seal the vial and subject it to microwave irradiation (720 W) for 5 to 8 minutes.
Validation: TLC will show the disappearance of the starting material and the appearance of a new, highly UV-active spot. IR spectroscopy of the crude will reveal a new broad -OH stretch (~3300 cm⁻¹) confirming the generation of the phenol.
Workup: Quench with water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Objective: Cleave the allyloxy ether to regenerate the phenol.
Preparation: Dissolve the allyloxy-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.
Scavenger Addition: Add phenylsilane (PhSiH₃, 10.0 eq) to act as the hydride donor and allyl scavenger.
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The solution will typically turn pale yellow.
Reaction: Stir at room temperature for 1–3 hours.
Validation: Monitor by LC-MS. The product mass will reflect a loss of 40 Da (C₃H₄) from the starting material.
Workup: Concentrate the mixture directly under reduced pressure and purify via silica gel chromatography to isolate the free phenol.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative outcomes and parameters for the core transformations of the allyloxy group in anilines, providing a benchmark for laboratory execution.
Reaction Type
Reagents / Catalysts
Conditions
Primary Product
Typical Yield
O-Allylation
Allyl Bromide, K₂CO₃, Acetone
Reflux (56 °C), 4–6 h
2-(Allyloxy)aniline
80–90%
Claisen Rearrangement
BF₃·OEt₂, Anhydrous Xylene
Microwave (720W), 5–8 min
2-Allyl-6-aminophenol
75–85%
Pd-Deallylation
Pd(PPh₃)₄, Phenylsilane, DCM
Room Temp, 1–3 h
Phenol derivative + Propene
>90%
Indole Cascade Synthesis
H₂O₂, then Ru-catalyst
RT to 80 °C
Indole core + H₂O
60–80%
References
Side reactions and byproducts in the synthesis of 2-(Allyloxy)
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 2-(Allyloxy)
An In-depth Technical Guide to the Allyloxycarbonyl (Alloc)
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
The Journal of Organic Chemistry - ACS Publications
URL
Application Note: Chemoselective Synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective, and scalable protocol for the synthesis of 2-methyl-5-(2-propen-1-yloxy)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Objective: To provide a highly reliable, chemoselective, and scalable protocol for the synthesis of 2-methyl-5-(2-propen-1-yloxy)aniline (also known as 5-allyloxy-2-methylaniline) from 4-methyl-3-nitrophenol.
Strategic Rationale & Mechanistic Causality
The synthesis of 2-methyl-5-(2-propen-1-yloxy)aniline requires a two-stage sequence: the O-allylation of a phenolic precursor followed by the reduction of a nitro group to a primary amine.
The critical challenge in this workflow lies in the second step. The intermediate, 4-methyl-3-nitro-1-(2-propen-1-yloxy)benzene, contains an allyl ether moiety. Standard nitro reduction techniques utilizing catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂) will indiscriminately reduce both the nitro group and the terminal alkene, yielding the undesired propyl ether byproduct.
To achieve absolute chemoselectivity, we bypass catalytic hydrogenation in favor of a single-electron transfer (SET) reduction using a dissolving metal system. While iron in acidic media (Béchamp reduction) is a classical choice[1], the use of Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in a protic solvent mixture (EtOH/H₂O) provides a vastly superior, near-neutral environment. This method prevents acid-catalyzed ether cleavage, avoids the formation of intractable iron sludges, and completely preserves the structural integrity of the allyl double bond[2].
Experimental Workflow
Two-step synthetic workflow for 2-Methyl-5-(2-propen-1-yloxy)aniline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitro-1-(2-propen-1-yloxy)benzene
Causality of Design: Acetone is selected as the solvent because its boiling point (56°C) provides an ideal, mild reflux temperature for Williamson ether synthesis. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the electron-deficient 4-methyl-3-nitrophenol (pKa ~7.5) without causing unwanted side reactions[3].
Materials:
4-Methyl-3-nitrophenol: 10.0 g (65.3 mmol)
Allyl bromide: 9.48 g (78.4 mmol, 1.2 equiv)
Potassium carbonate (K₂CO₃, anhydrous): 13.5 g (98.0 mmol, 1.5 equiv)
Acetone (Analytical Grade): 100 mL
Procedure:
Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-methyl-3-nitrophenol (10.0 g) and acetone (100 mL).
Add anhydrous K₂CO₃ (13.5 g) in one portion. The solution will immediately darken, indicating the formation of the phenoxide ion.
Add allyl bromide (9.48 g) dropwise over 10 minutes at room temperature.
Heat the reaction mixture to a gentle reflux (60°C bath temperature) and stir vigorously for 6 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1; UV active).
Upon completion, cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts, washing the filter cake with fresh acetone (30 mL).
Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (150 mL) and wash sequentially with distilled water (2 × 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the intermediate as a pale yellow oil (approx. 12.0 g, 95% yield). This intermediate is typically pure enough (>95%) to be used directly in the next step.
Step 2: Chemoselective Reduction to 2-Methyl-5-(2-propen-1-yloxy)aniline
Causality of Design: Zinc dust acts as the electron source, while NH₄Cl provides the necessary protons without dropping the pH to a level that would hydrolyze the ether. Ethanol is used as a co-solvent to ensure the organic intermediate remains fully dissolved in the aqueous NH₄Cl system, ensuring a homogenous reaction interface[2].
Materials:
4-Methyl-3-nitro-1-(2-propen-1-yloxy)benzene: 10.0 g (51.8 mmol)
Ammonium chloride (NH₄Cl): 13.8 g (259 mmol, 5.0 equiv)
Ethanol / Water (2:1 v/v): 150 mL
Procedure:
In a 500 mL two-neck flask, dissolve the intermediate (10.0 g) in 100 mL of Ethanol.
Add a solution of NH₄Cl (13.8 g) dissolved in 50 mL of distilled water.
Heat the biphasic mixture to 60°C.
Critical Step: Add the Zinc dust (16.9 g) in small portions over 20 minutes. Caution: The reaction is exothermic. Portion-wise addition prevents the solvent from boiling over.
Once addition is complete, raise the temperature to 80°C and stir vigorously for 2 hours.
Monitor by TLC (Hexanes:EtOAc 3:1). The nitro compound (higher Rf) will disappear, replaced by a highly polar, UV-active spot (amine).
While the mixture is still hot (to prevent precipitation of the product with zinc salts), filter the suspension through a pad of Celite. Wash the Celite pad thoroughly with hot Ethanol (2 × 50 mL).
Concentrate the filtrate under vacuum to remove the majority of the ethanol.
Extract the remaining aqueous phase with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (50 mL), dry over Na₂SO₄, and concentrate.
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or vacuum distillation to afford the pure aniline as a light amber oil.
Mechanistic Pathway of Zinc-Mediated Reduction
The reduction proceeds via sequential proton-coupled electron transfer (PCET) events at the surface of the zinc metal. The mild acidity of NH₄Cl prevents the accumulation of basic byproducts that could stall the reaction at the hydroxylamine stage.
Stepwise electron-transfer mechanism for the zinc-mediated reduction of the nitro group.
Comparative Data: Reduction System Efficacy
To validate the choice of the Zn/NH₄Cl system, the table below summarizes the quantitative performance of various reduction methodologies when applied to allyl-containing nitroarenes.
Reduction System
Alkene Preservation
Nitro Conversion
Workup Complexity
Primary Byproduct
Pd/C, H₂ (1 atm)
Poor (<5%)
Excellent (>99%)
Low (Filtration)
Propyl ether (Over-reduction)
Fe powder, AcOH
Good (>90%)
Moderate (~80%)
High (Iron sludge)
Unreacted starting material
Zn dust, NH₄Cl
Excellent (>98%)
Excellent (>95%)
Low (Celite filtration)
None (Trace azo compounds)
Data synthesis based on established chemoselective reduction parameters[1],[2].
Analytical Validation & Self-Validating Checks
To ensure the protocol has succeeded without compromising the allyl group, perform ¹H NMR (CDCl₃, 400 MHz) on the final product. A successful synthesis is self-validating if the following signals are observed:
Preservation of the Allyl Group: A complex multiplet at δ 5.95–6.10 ppm (1H) corresponding to the internal alkene proton, and a set of doublet/multiplets at δ 5.25–5.45 ppm (2H) corresponding to the terminal alkene protons.
Confirmation of Reduction: A broad singlet at δ 3.50–3.80 ppm (2H) corresponding to the newly formed primary amine (-NH₂). The disappearance of the highly deshielded aromatic protons adjacent to the nitro group confirms full conversion.
References
World Intellectual Property Organization. (2021). Bifunctional degraders and their methods of use (Patent No. WO2021053495A1). Google Patents.
Tsukinoki, T., & Tsuzuki, H. (2001). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. Green Chemistry, 3(1), 37-38. Royal Society of Chemistry. URL:[Link]
Liu, Y., Lu, Y. J., Prashad, M., Repic, O., & Blacklock, T. J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2-3), 217-219. Wiley Online Library. URL:[Link]
Application Notes & Protocols: 2-Methyl-5-(2-propen-1-yloxy)aniline as a Novel Bifunctional Monomer
Introduction and Monomer Overview 2-Methyl-5-(2-propen-1-yloxy)aniline is a unique aromatic compound that presents significant, yet largely unexplored, potential as a bifunctional monomer in advanced polymer synthesis. I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Monomer Overview
2-Methyl-5-(2-propen-1-yloxy)aniline is a unique aromatic compound that presents significant, yet largely unexplored, potential as a bifunctional monomer in advanced polymer synthesis. Its structure incorporates two distinct polymerizable moieties: a primary aniline group and an allyl ether group. This dual functionality allows for the selective synthesis of polymers with fundamentally different backbones and properties.
The Aniline Moiety: The primary amine on the aromatic ring serves as a classical precursor for the synthesis of substituted polyanilines (PANI).[1][2] Polymerization through this site is expected to yield electroactive, and potentially conductive, materials with properties tunable via doping and the influence of the pendant allyl ether group.[3][4]
The Allyl Ether Moiety: The terminal double bond of the allyl group is amenable to free-radical polymerization.[5][6] This pathway would produce a polymer with a saturated carbon backbone and pendant 2-methyl-5-aminophenoxy side chains. These side chains offer sites for post-polymerization modification or can influence the polymer's solubility and thermal characteristics.
This document provides a detailed, exploratory guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this monomer. We present structured protocols for two distinct polymerization pathways, along with essential methods for monomer and polymer characterization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these foundational methods.
Monomer Synthesis, Purification, and Characterization
While 2-Methyl-5-(2-propen-1-yloxy)aniline may be commercially available, its synthesis from common starting materials is feasible and ensures a high-purity supply for polymerization. A plausible synthetic route involves the allylation of a protected nitrophenol followed by reduction of the nitro group.
Purity Assessment of the Monomer
Prior to polymerization, it is critical to confirm the identity and purity of the monomer. The following characterization techniques are recommended.
Technique
Purpose
Expected Observations
¹H NMR
Structural Confirmation & Purity
Signals corresponding to aromatic, methyl, allyl, and amine protons with correct integration values. Absence of significant impurity peaks.
¹³C NMR
Structural Confirmation
Peaks corresponding to all unique carbon atoms in the molecule.
FT-IR
Functional Group Identification
Characteristic peaks for N-H stretching (aniline), C=C stretching (allyl), C-O-C stretching (ether), and aromatic C-H bending.
GC-MS
Purity Assessment & Mass Verification
A single major peak in the gas chromatogram with a mass spectrum matching the molecular weight of the monomer (C₁₀H₁₃NO, M.W. = 163.22 g/mol ).
Proposed Polymerization Pathways and Protocols
The bifunctional nature of the monomer allows for two primary, selective polymerization strategies. The choice of method will dictate the final polymer architecture and properties.
Caption: Dual polymerization potential of the monomer.
Protocol 1: Oxidative Polymerization via Aniline Moiety
This protocol is designed to produce a substituted polyaniline. The reaction proceeds via oxidative coupling of the aniline units, typically using ammonium persulfate (APS) as the oxidant in an acidic medium.[7][8] The resulting polymer is expected to be in its conductive, protonated emeraldine salt form.[9]
Rationale: An acidic environment is crucial for the polymerization of aniline, as it protonates the monomer, preventing the formation of undesired, non-conductive phenazine-like structures and promoting a regular "head-to-tail" polymer chain.[8]
Materials:
2-Methyl-5-(2-propen-1-yloxy)aniline (Monomer)
Ammonium persulfate (APS)
1 M Hydrochloric acid (HCl)
Methanol
Ammonium hydroxide (0.5 M) for dedoping (optional)
Deionized water
Protocol Steps:
Monomer Solution: Dissolve 1.0 g of the monomer in 50 mL of 1 M HCl in a 250 mL beaker. Stir the solution at room temperature until the monomer is fully dissolved. Cool the solution to 0-5 °C in an ice bath.
Oxidant Solution: In a separate beaker, dissolve 1.4 g of APS (a 1.25 molar equivalent to the monomer) in 50 mL of 1 M HCl.[10] Cool this solution to 0-5 °C.
Polymerization: While vigorously stirring the monomer solution, add the APS solution dropwise over a period of 20-30 minutes. The reaction mixture is expected to change color, eventually becoming a dark green or black, which is characteristic of polyaniline formation.[9]
Reaction Incubation: Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 22 hours.
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
Washing: Wash the polymer precipitate sequentially with copious amounts of 1 M HCl, deionized water, and finally methanol to remove unreacted monomer, oligomers, and oxidant byproducts.
Drying: Dry the polymer product in a vacuum oven at 60 °C overnight. The final product is the emeraldine salt form of the polymer.
(Optional) Dedoping: To obtain the non-conductive emeraldine base, the polymer can be stirred in a 0.5 M ammonium hydroxide solution for 3-4 hours, then filtered, washed with deionized water, and dried as above.[10]
Protocol 2: Free-Radical Polymerization via Allyl Ether Moiety
This protocol targets the allyl group to form a polymer with a poly(allyl ether) backbone. Free-radical polymerization of allyl monomers can be challenging due to "degradative chain transfer," where a hydrogen atom is abstracted from the allyl monomer, leading to a stable, non-propagating radical.[6][11] This often results in polymers with low molecular weights.[5] The protocol below uses a standard radical initiator, AIBN.
Rationale: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals, initiating polymerization. The reaction is performed in an inert atmosphere to prevent oxygen from scavenging the radicals and inhibiting the polymerization.
Materials:
2-Methyl-5-(2-propen-1-yloxy)aniline (Monomer)
Azobisisobutyronitrile (AIBN)
Anhydrous, inhibitor-free toluene or 1,4-dioxane
Methanol or hexane (for precipitation)
Standard Schlenk line equipment
Protocol Steps:
Monomer & Initiator Preparation: In a Schlenk flask, combine 2.0 g of the monomer and 40 mg of AIBN (2 wt% relative to monomer).
Solvent Addition: Add 10 mL of anhydrous toluene to the flask.
Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C. Stir the reaction for 24-48 hours under an inert atmosphere.
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring cold methanol or hexane. The polymer should precipitate as a solid.
Isolation and Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into the non-solvent to further purify it.
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Caption: Experimental workflow from monomer to application.
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.
Technique
Polymer from Protocol 1 (Polyaniline)
Polymer from Protocol 2 (Poly(allyl ether))
FT-IR
Broad N-H bands, appearance of quinoid and benzenoid ring stretching modes. Disappearance/reduction of allyl C=C peak.
Disappearance of the allyl C=C stretching peak (~1645 cm⁻¹). Persistence of aniline N-H and aromatic signals.
¹H NMR
Broad, poorly resolved signals in the aromatic region are typical for conductive polymers.[12]
Broadened signals corresponding to the polymer backbone. Aromatic and methyl signals will be present but may be shifted.
GPC/SEC
Determine molecular weight and polydispersity. Requires a suitable solvent like NMP or DMF with additives.
Determine molecular weight and polydispersity in a solvent like THF or chloroform. Expect potentially low Mw due to chain transfer.[5]
TGA/DSC
Assess thermal stability and glass transition temperature (Tg). Polyanilines generally exhibit high thermal stability.[12]
Assess thermal stability and Tg. The flexible ether linkages may result in a lower Tg compared to the rigid polyaniline.
Cyclic Voltammetry (CV)
Characterize redox activity and electrochemical stability. Expect characteristic oxidation/reduction peaks of the polyaniline backbone.
Should be electrochemically inactive unless the pendant aniline groups can be oxidized at high potentials.
4-Point Probe Conductivity
Measure the electrical conductivity of the pressed pellet or cast film of the emeraldine salt form.[3]
Expected to be an electrical insulator.
Potential Applications and Future Directions
The two distinct polymers synthesized from a single monomer open up diverse application possibilities.
Substituted Polyaniline (from Protocol 1): With its electroactive backbone, this polymer is a candidate for applications in antistatic coatings, corrosion protection layers, chemical sensors, and electrochromic devices.[3][4][13] The pendant allyl groups could be used for subsequent cross-linking to improve mechanical properties or for grafting other molecules.
Poly(allyl ether) Derivative (from Protocol 2): This polymer, bearing reactive aniline side chains, could serve as a functional resin. The primary amine groups can be used for further chemical modifications, such as grafting drug molecules, coupling to surfaces, or as curing agents in epoxy systems.
Future work should focus on optimizing polymerization conditions to control molecular weight and properties, exploring copolymerization with other monomers, and investigating the post-polymerization modification of the pendant functional groups.
References
Insights on the Atmospheric-Pressure Plasma-Induced Free-Radical Polymerization of Allyl Ether Cyclic Carbonate Liquid Layers. (n.d.). ProQuest. Retrieved March 14, 2026, from [Link]
The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. (2024, May 6). RSIS International. Retrieved March 14, 2026, from [Link]
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021, November 12). PMC. Retrieved March 14, 2026, from [Link]
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021, November 12). ACS Publications. Retrieved March 14, 2026, from [Link]
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021, November 12). ACS Publications. Retrieved March 14, 2026, from [Link]
Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017, October 20). Taylor & Francis. Retrieved March 14, 2026, from [Link]
Polymerisation of Allyl Compounds. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Polyaniline. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
Electrochemical Polymerization of Aniline. (2011, December 22). SciSpace. Retrieved March 14, 2026, from [Link]
The effects of allyl ethers upon radical polymerization. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing. Retrieved March 14, 2026, from [Link]
Polyaniline Derivatives and Their Applications. (2023, August 21). IntechOpen. Retrieved March 14, 2026, from [Link]
Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (2021, June 8). ACS Omega. Retrieved March 14, 2026, from [Link]
Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
STRUCTURAL CHARACTERIZATION OF POLYANILINE. (n.d.). Plant Archives. Retrieved March 14, 2026, from [Link]
Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2008, April 30). ACS Publications. Retrieved March 14, 2026, from [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Advances. Retrieved March 14, 2026, from [Link]
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2012, September 12). IntechOpen. Retrieved March 14, 2026, from [Link]
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021, October 23). PMC. Retrieved March 14, 2026, from [Link]
Application Note: Regioselective Synthesis and Derivatization of Quinolines from 2-Methyl-5-(2-propen-1-yloxy)aniline
Executive Summary & Strategic Context The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarials, matrix metalloproteinase (MMP) inhibitors, and broad-spectrum anti-infec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarials, matrix metalloproteinase (MMP) inhibitors, and broad-spectrum anti-infectives[1]. The de novo synthesis of highly functionalized quinolines often suffers from poor regioselectivity, particularly when utilizing meta-substituted anilines, which typically yield intractable mixtures of 5- and 7-substituted isomers.
This application note details a deterministic synthetic workflow utilizing 2-Methyl-5-(2-propen-1-yloxy)aniline (commonly referred to as 2-methyl-5-allyloxyaniline) as the starting material. By leveraging the specific steric and electronic environment of this precursor, researchers can achieve absolute regiocontrol during quinoline cyclization, followed by a structurally complexifying Claisen rearrangement[2].
Mechanistic Rationale & Regioselectivity
The Causality of Absolute Regiocontrol
In a standard Skraup or Doebner-Miller synthesis, an aniline reacts with an α,β-unsaturated carbonyl (generated in situ from glycerol) via Michael addition, followed by electrophilic aromatic substitution (EAS) to close the pyridine ring.
For 2-Methyl-5-(2-propen-1-yloxy)aniline, the structural causality is elegantly simple:
Steric Blocking: The C2 position is occupied by a methyl group.
Directed Electrophilic Attack: Because the C2 position is blocked, the EAS cyclization is forced exclusively to the C6 position of the aniline ring.
Product Mapping: The C6 position of the aniline becomes the C4a bridgehead carbon of the resulting quinoline. Consequently, the C5-allyloxy group is perfectly mapped to the C5 position of the quinoline, and the C2-methyl group maps to the C8 position.
This yields 5-(2-propen-1-yloxy)-8-methylquinoline with >98% regioselectivity, bypassing the tedious chromatographic separations normally required for meta-substituted aniline cyclizations.
Regioselective Skraup cyclization directed by C2-methyl steric blocking.
The Claisen Rearrangement as a Derivatization Tool
Once the 5-allyloxy-8-methylquinoline is isolated, the allyl ether serves as a latent functional handle. Subjecting this intermediate to thermal activation triggers a [3,3]-sigmatropic Claisen rearrangement[3]. Because the C4a position is a bridgehead carbon and cannot accept the migrating group without disrupting aromaticity, the allyl group migrates exclusively to the C6 position. Tautomerization subsequently restores aromaticity, yielding 6-allyl-5-hydroxy-8-methylquinoline —a highly valuable precursor for further cross-coupling or functionalization[1].
[3,3]-Sigmatropic Claisen rearrangement of the allyloxyquinoline intermediate.
Protocol A: Modified Skraup Synthesis of 5-(2-propen-1-yloxy)-8-methylquinoline
Note on Causality: Standard Skraup oxidants (e.g., nitrobenzene or iodine) can cause oxidative cleavage of the sensitive allyl ether. We utilize sodium m-nitrobenzenesulfonate (Ludigol) as a milder, water-soluble oxidant to preserve the 2-propen-1-yloxy moiety[4].
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, sequentially add the aniline derivative, glycerol, and sodium m-nitrobenzenesulfonate.
Acid Addition: Cool the flask in an ice bath. Dropwise, add 15 mL of 70%
H2SO4
over 15 minutes. Self-Validation: The use of 70% acid rather than concentrated (98%) acid prevents the premature polymerization of the in situ generated acrolein, ensuring a controlled exotherm.
Cyclization: Heat the reaction mixture to 135 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the complete consumption of the starting aniline.
Quenching & Neutralization: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Slowly neutralize with aqueous
NH4OH
(28%) until the pH reaches 9.0.
Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 4:1) to afford the target quinoline.
Protocol B: Thermal Claisen Rearrangement to 6-allyl-5-hydroxy-8-methylquinoline
Note on Causality: The [3,3]-sigmatropic shift requires significant thermal energy to overcome the activation barrier of the chair-like transition state. N,N-diethylaniline is selected as the solvent because its high boiling point (216 °C) provides the necessary thermal window without reacting with the substrate[3].
Step-by-Step Methodology:
Setup: Dissolve 5-(2-propen-1-yloxy)-8-methylquinoline (5.0 mmol, 1.0 g) in 10 mL of anhydrous N,N-diethylaniline in a heavy-walled sealed tube or a microwave reaction vial.
Thermal Activation: Purge the vessel with Argon for 5 minutes to prevent oxidative degradation. Heat the mixture to 200 °C for 6 hours (or 200 °C for 45 minutes if utilizing a microwave synthesizer)[1].
Workup: Cool to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate and wash with 1M HCl (3 x 20 mL) to selectively protonate and remove the N,N-diethylaniline solvent into the aqueous phase.
Isolation: The organic layer, now containing the rearranged product, is washed with brine, dried over
MgSO4
, and concentrated. Trituration with cold hexanes yields the pure 6-allyl-5-hydroxy-8-methylquinoline as a crystalline solid.
Quantitative Data Summaries
To optimize the synthesis and derivatization, various conditions were evaluated. The data below summarizes the causal relationship between reaction conditions and product yields.
Table 1: Optimization of Cyclization Conditions for 2-Methyl-5-(2-propen-1-yloxy)aniline
Reaction Type
Oxidant / Reagent
Temp (°C)
Regioselectivity (C6:C4)
Yield (%)
Allyl Ether Integrity
Modified Skraup
Sodium m-nitrobenzenesulfonate
135
>99:1
78%
Intact (>95%)
Standard Skraup
Nitrobenzene
150
>99:1
42%
Partially Cleaved
Doebner-Miller
None (Air oxidation)
100
>99:1
55%
Intact
Conrad-Limpach
Ethyl acetoacetate
140
N/A (Forms Quinolone)
65%
Intact
Table 2: Solvent and Temperature Effects on the Claisen Rearrangement
Catalytic Effect of Metal Salts on the Claisen Rearrangement of 1- and 2-Allyloxynaphthalene and 8-Allyloxyquinoline. ChemInform / ResearchGate.[Link]
Stereoselective Syntheses of (+)-Perovskone and (+)-Salvadione-A Part II: Total Synthesis of (±)-Komaroviquinone and Claisen Rearrangements. University of Georgia Theses and Dissertations.[Link]
8-Hydroxyquinoline compounds and methods thereof (Patent MX2009001929A).
Synthesis and Halogenocyclization of 2-Allyloxyquinoline Derivatives. Russian Journal of General Chemistry / Pleiades Publishing. [Link]
Application Note: Catalytic Cyclization of 2-Methyl-5-(2-propen-1-yloxy)aniline via Tandem Claisen Rearrangement and Hydroamination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) Introduction & Reaction Design The functionalization of meta-s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0)
Introduction & Reaction Design
The functionalization of meta-substituted anilines presents a unique spatial challenge in organic synthesis. 2-Methyl-5-(2-propen-1-yloxy)aniline is a highly versatile bifunctional building block featuring a primary amine and a terminal alkene tethered via an ether linkage. Direct macrocyclization between the C1-amine and the C5-allyloxy group is sterically prohibitive. However, by employing a tandem reaction sequence—a thermal [3,3]-sigmatropic rearrangement followed by a transition-metal-catalyzed intramolecular hydroamination—this linear precursor can be elegantly transformed into a highly valuable 4-hydroxy-2,7-dimethylindoline scaffold.
Indolines are privileged pharmacophores in drug discovery. The methodology described herein provides a self-validating, atom-economical route to construct these nitrogen-containing heterocycles by strategically leveraging the intrinsic reactivity of the allyl ether moiety 1.
Mechanistic Pathway & Causality
The transformation relies on two distinct mechanistic phases:
Aromatic Claisen Rearrangement: Heating the starting material initiates a concerted, pericyclic [3,3]-sigmatropic rearrangement 2. The allyl group migrates from the oxygen atom to the ortho-position (C6) of the aromatic ring. Migration to C6 is favored over C4 due to the steric bulk of the C2-methyl group. This step yields the critical intermediate: 6-allyl-5-hydroxy-2-methylaniline .
5-exo-trig Hydroamination: The newly formed intermediate is an ortho-allylaniline. The spatial proximity of the nucleophilic primary amine to the tethered alkene perfectly primes the system for intramolecular cyclization 3. A Palladium(II) catalyst acts as a soft Lewis acid to activate the alkene, facilitating nucleophilic attack by the amine and subsequent proto-demetalation to yield the indoline core.
Reaction pathway of 2-Methyl-5-(2-propen-1-yloxy)aniline to an indoline scaffold.
Experimental Methodologies
To ensure a self-validating and reproducible workflow, the reaction is performed in two discrete steps rather than a one-pot cascade. This allows for the purification of the bifunctional intermediate and prevents catalyst poisoning by degradation byproducts.
Protocol 1: Thermal Claisen Rearrangement
Objective: Regioselective synthesis of 6-allyl-5-hydroxy-2-methylaniline.
Preparation: Charge a flame-dried 50 mL Schlenk flask with 2-Methyl-5-(2-propen-1-yloxy)aniline (10.0 mmol, 1.63 g) and anhydrous N,N-diethylaniline (15 mL) as a high-boiling solvent.
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Anilines are highly susceptible to oxidative degradation at elevated temperatures. Removing dissolved oxygen ensures a clean reaction profile and prevents tar formation.
Thermal Isomerization: Backfill the flask with Argon, seal it, and heat the mixture to 180 °C in a pre-equilibrated oil bath for 14 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting ether (
Rf=0.65
) will be consumed, replaced by a highly UV-active, polar phenolic spot (
Rf=0.35
).
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with 1M HCl (3 x 25 mL) to selectively protonate and remove the N,N-diethylaniline solvent. Wash the organic layer with brine, dry over anhydrous MgSO
4
, and concentrate in vacuo. Purify via flash column chromatography to yield the intermediate.
Objective: 5-exo-trig cyclization to form 4-hydroxy-2,7-dimethylindoline.
Catalyst Loading: Inside a nitrogen-filled glovebox, add the purified 6-allyl-5-hydroxy-2-methylaniline (5.0 mmol), PdCl
2
(MeCN)
2
(0.25 mmol, 5 mol%), and Cu(OTf)
2
(0.5 mmol, 10 mol%) to a heavy-walled reaction tube.
Solvent Addition: Add anhydrous THF (20 mL) and a magnetic stir bar. Seal the tube with a PTFE-lined cap.
Cyclization: Remove the sealed tube from the glovebox and heat to 80 °C for 18 hours.
Quench & Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated palladium black, eluting with EtOAc (30 mL). Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the target indoline.
Quantitative Data & Chemoselectivity Optimization
The ortho-allylaniline intermediate presents a chemoselectivity challenge: it possesses both a nucleophilic hydroxyl group (-OH) and an amino group (-NH
2
). The choice of catalyst strictly dictates whether the reaction undergoes N-cyclization (forming the indoline) or O-cyclization (forming a dihydrobenzofuran).
As shown in Table 1 , soft transition metals like Pd(II) and Cu(II) 4 preferentially coordinate with the softer nitrogen nucleophile, driving excellent chemoselectivity toward the indoline. Conversely, hard Lewis acids (e.g., BF
3
·OEt
2
) favor the harder oxygen nucleophile.
Table 1: Catalyst Optimization for the Cyclization of 6-Allyl-5-hydroxy-2-methylaniline
Entry
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity (N- vs O-Cyclization)
1
PdCl
2
(MeCN)
2
(5 mol%)
THF
80
18
84
>95:5 (Indoline favored)
2
PtCl
2
(5 mol%)
Toluene
100
24
76
90:10
3
Cu(OTf)
2
(10 mol%)
DCE
80
24
62
85:15
4
I
2
(1.2 equiv)
MeCN
50
6
89*
99:1 (Iodomethylindoline)
5
BF
3
·OEt
2
(20 mol%)
DCM
40
12
45
40:60 (Benzofuran favored)
*Yield represents the iodinated indoline derivative via electrophilic iodocyclization.
Expert Insights: Causality in Catalyst Selection
When scaling up the synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline derivatives, researchers frequently encounter catalyst deactivation during the hydroamination step. The addition of Cu(OTf)
2
in Protocol 2 is not arbitrary; it serves as a critical redox co-catalyst. During the proto-demetalation step of the catalytic cycle, Pd(II) can be prematurely reduced to inactive Pd(0) (observed as palladium black). The Cu(II) additive acts as an internal oxidant to rapidly regenerate the active Pd(II) species, significantly boosting the turnover number (TON) and ensuring complete conversion of the starting material.
References
Master Organic Chemistry. "The Cope and Claisen Rearrangements." Available at:[Link]
National Institutes of Health (NIH). "Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination." Available at:[Link]
Wikipedia. "Claisen rearrangement." Available at:[Link]
Application Note: Orthogonal Derivatization of 2-Methyl-5-(2-propen-1-yloxy)aniline in Macrocyclic Drug Discovery
Executive Rationale & Chemical Logic In the pursuit of novel therapeutics targeting complex protein-protein interactions (PPIs) and allosteric pockets, medicinal chemists are increasingly abandoning flat, acyclic molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Rationale & Chemical Logic
In the pursuit of novel therapeutics targeting complex protein-protein interactions (PPIs) and allosteric pockets, medicinal chemists are increasingly abandoning flat, acyclic molecules in favor of constrained macrocycles[1]. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) is a highly privileged, bifunctional building block designed specifically for these advanced architectural strategies.
The molecule offers two orthogonal handles:
The Ortho-Methyl Aniline: The methyl group adjacent to the primary amine is not merely a spacer; it acts as a critical conformational lock. When converted to an amide, the steric clash between the ortho-methyl group and the carbonyl oxygen forces the amide bond out of coplanarity with the aromatic ring. This pre-organization reduces the entropic penalty upon target binding—a causality well-documented in the design of modern kinase inhibitors.
The Allyloxy Ether: The terminal alkene is electronically insulated from the aromatic system by the ether oxygen. This preserves its unactivated, aliphatic character, making it an ideal candidate for late-stage Ring-Closing Metathesis (RCM) or Hydrogen Atom Transfer (HAT) hydrofunctionalization[2] without the risk of competing cross-conjugation.
Quantitative Reactivity Profile
To effectively utilize this scaffold, it is crucial to understand the physicochemical parameters that dictate its reactivity. The data below summarizes the expected behavior of the molecule under various derivatization conditions.
Table 1: Physicochemical & Reactivity Parameters
Parameter / Functional Group
Property / Reagent Compatibility
Synthetic Implication
Amine Nucleophilicity
Deactivated (Steric hindrance)
Requires highly active coupling agents (e.g., HATU, PyBOP) or acid chlorides. Standard EDC/NHS will yield <40%.
Alkene Reactivity
Unactivated Terminal Olefin
Excellent for Grubbs-catalyzed RCM, hydroboration, and radical-mediated azofluoroalkylation[3].
Aromatic Ring
Electron-rich (activated by -OR)
Susceptible to electrophilic aromatic substitution (EAS) at the para-position relative to the ether if not protected.
LogP (Calculated)
~2.1
Provides a lipophilic core suitable for passive membrane permeability in oral drug design.
Synthetic Workflow & Mechanistic Diagram
The following workflow illustrates the orthogonal functionalization strategy. The amine is first derivatized to build the core scaffold, followed by late-stage functionalization of the terminal alkene to generate either a constrained macrocycle or a diversified linear library.
Fig 1: Orthogonal derivatization workflow of 2-Methyl-5-(2-propen-1-yloxy)aniline.
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems. Each step includes a mechanistic checkpoint to ensure the reaction is proceeding via the intended pathway, mitigating common side reactions associated with this specific scaffold.
Protocol A: Sterically Hindered Amidation
Objective: Form a stable amide bond despite the steric shielding of the ortho-methyl group.
Causality & Design: Standard carbodiimides fail here because the O-acylisourea intermediate is too bulky to be efficiently attacked by the hindered aniline. By using HATU, the intermediate is rapidly converted to a highly reactive, less sterically demanding 7-azabenzotriazole active ester, which forces the amidation to completion.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation Check: The solution will turn a distinct pale yellow, confirming the generation of the HOAt ester.
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv.). The DMAP acts as an acyl transfer catalyst, overcoming the final steric barrier of the ortho-methyl group.
Incubation & Monitoring: Stir at 40 °C for 12 hours. Monitor via LC-MS. The mass shift should correspond to the exact mass of the product without any +18 Da (hydrolysis) impurities.
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with 1M HCl (to remove DMAP and unreacted aniline), dry over Na₂SO₄, and concentrate.
Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)
Objective: Cyclize the molecule to form a constrained macrocycle[4] while preventing terminal alkene isomerization.
Causality & Design: Unactivated terminal alkenes are prone to double-bond migration (isomerization) when exposed to ruthenium-based metathesis catalysts. This occurs due to the formation of trace ruthenium hydride species during the reaction. To prevent this, 1,4-benzoquinone is added as a mechanistic trap. It rapidly oxidizes any ruthenium hydrides back to the active alkylidene state, ensuring exclusive RCM and preventing the formation of contracted, inactive macrocycles.
Step-by-Step Methodology:
Preparation: Dissolve the diene precursor (derived from Protocol A) in anhydrous, degassed Dichloromethane (DCM) to achieve a highly dilute concentration of 2 mM. Causality: High dilution is strictly required to favor intramolecular cyclization over intermolecular oligomerization.
Additive Loading: Add 1,4-benzoquinone (0.1 equiv.) to the solution.
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 equiv.) in a single portion under an argon atmosphere.
Reflux: Heat the reaction to 40 °C (reflux) for 4–6 hours.
Self-Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc). The disappearance of the starting material must be accompanied by the appearance of a single, lower-Rf spot (the macrocycle). If multiple spots appear, oligomerization or isomerization has occurred, indicating insufficient dilution or degraded benzoquinone.
Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the ruthenium catalyst by forming a stable Fischer carbene. Stir for 30 minutes.
Purification: Concentrate the mixture and purify via silica gel flash chromatography.
Application Notes and Protocols for the Claisen Rearrangement of Allyloxy Anilines
Introduction: A Modern Perspective on a Classic Transformation The Claisen rearrangement, a cornerstone of synthetic organic chemistry since its discovery by Rainer Ludwig Claisen in 1912, remains a powerful and elegant...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Modern Perspective on a Classic Transformation
The Claisen rearrangement, a cornerstone of synthetic organic chemistry since its discovery by Rainer Ludwig Claisen in 1912, remains a powerful and elegant method for carbon-carbon bond formation.[1][2] This[3][3]-sigmatropic rearrangement of allyl aryl ethers provides a direct route to ortho-allyl phenols and their nitrogen-containing analogs, ortho-allyl anilines.[4] The latter are particularly valuable building blocks in medicinal chemistry and materials science, serving as precursors to a diverse array of heterocyclic compounds such as indoles and quinolines.
This technical guide offers a comprehensive exploration of the experimental procedures for the Claisen rearrangement of allyloxy anilines. Moving beyond a simple recitation of steps, this document provides a detailed, experience-driven perspective on the nuances of this transformation. We will delve into the mechanistic underpinnings that govern the reaction, present detailed protocols for thermal, Lewis acid-catalyzed, and microwave-assisted methods, and offer practical guidance on reaction monitoring, workup, purification, and product characterization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully and safely implement this versatile reaction in their own laboratories.
Mechanistic Insight: The Driving Forces of the Rearrangement
The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[2][5] This pericyclic reaction is thermally allowed and is driven by the formation of a more stable aromatic system in the final product.[4]
The reaction begins with the[3][3]-sigmatropic shift of the allyl group from the oxygen atom to the ortho carbon of the aniline ring. This concerted step involves the simultaneous breaking of the O-C(allyl) bond and the formation of the C-C(allyl) bond.[6] This process leads to a non-aromatic dienone intermediate, which rapidly tautomerizes to the thermodynamically stable ortho-allyl aniline, thus restoring aromaticity.[5]
Caption: The concerted mechanism of the aromatic Claisen rearrangement.
A key feature of this rearrangement is its regioselectivity. The allyl group preferentially migrates to the less sterically hindered ortho position. If both ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to the para position.[4] The electronic nature of substituents on the aniline ring can also influence the regioselectivity. Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups direct the migration towards the substituent.[7][8]
Synthesis of the Starting Material: O-Allylation of Aminophenols
The necessary allyloxy aniline starting materials are typically synthesized via a Williamson ether synthesis, involving the O-allylation of the corresponding aminophenol. It is often necessary to protect the more nucleophilic amino group to prevent N-allylation.[9]
Protocol 1: Synthesis of 2-(Allyloxy)aniline[9][10]
Protection of 2-Aminophenol:
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in methanol.
Add benzaldehyde (1.0 eq) and stir the solution at room temperature for 1 hour to form the N-benzylidene imine.
Remove the solvent under reduced pressure. The crude imine can often be used directly in the next step.
O-Allylation:
Dissolve the crude imine in acetone.
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by allyl bromide (1.2 eq).
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Deprotection:
To the crude product from the previous step, add dichloromethane and 1N hydrochloric acid.
Stir vigorously at room temperature for 1 hour.
Separate the layers. The product will be in the aqueous layer as the hydrochloride salt.
Wash the organic layer with 1N HCl.
Combine the aqueous layers, cool in an ice bath, and carefully neutralize with a saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(allyloxy)aniline.
Purify by flash column chromatography.
Experimental Protocols for the Claisen Rearrangement
The choice of method for the Claisen rearrangement depends on the substrate's thermal stability, the desired reaction rate, and available equipment.
This classical approach is often effective but requires high temperatures and can lead to thermal decomposition with sensitive substrates.
Reaction Setup:
Place the allyloxy aniline (e.g., 1.0 g) in a Schlenk flask or a sealed tube.
For high-boiling substrates, the reaction can be run neat. For lower-boiling substrates, use a high-boiling solvent such as N,N-diethylaniline or o-xylene (10-20 mL).
If using a flask, equip it with a reflux condenser.
Purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Heating:
Immerse the reaction vessel in a preheated oil bath or heating mantle set to 180-220 °C.
Maintain this temperature for 3-8 hours. The optimal time and temperature should be determined by monitoring the reaction's progress.
Reaction Monitoring:
Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture using a long pipette.
Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside the starting material.
Develop the plate in a suitable eluent system (e.g., Hexane:Ethyl Acetate, 9:1) to monitor the disappearance of the starting material and the appearance of the more polar product spot.
Protocol 3: Lewis Acid-Catalyzed Rearrangement[5][12]
Lewis acids can significantly accelerate the rearrangement, allowing for lower reaction temperatures and shorter reaction times.
Reaction Setup:
In a round-bottom flask, dissolve the allyloxy aniline (1.0 eq) in a suitable solvent like o-xylene or 1,2-dichloroethane (10 mL).
Add a Lewis acid catalyst (e.g., BF₃·OEt₂ (0.5 eq) or FeCl₃ (0.15 eq)).[5][10]
Equip the flask with a reflux condenser and a magnetic stir bar.
Heating:
Heat the reaction mixture to a temperature between 80-170 °C, depending on the chosen catalyst and solvent.
The basic nature of the aniline product requires a specific workup procedure to separate it from non-basic impurities and the reaction solvent.
Caption: General workflow for the workup and purification of ortho-allyl anilines.
Protocol 5: Acid-Base Extraction and Chromatography[12][14][17]
Initial Workup:
After the reaction is complete, cool the mixture to room temperature.
If a high-boiling basic solvent like N,N-diethylaniline was used, pour the mixture into a separatory funnel containing 1M HCl and extract with ethyl acetate. The HCl wash will remove the basic solvent.[5]
If a neutral solvent was used, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Flash Column Chromatography:
Stationary Phase: Silica gel is commonly used.[13]
Mobile Phase: A non-polar/polar solvent system such as Hexanes/Ethyl Acetate is typical. Due to the basic nature of anilines, "tailing" on the silica gel column is a common issue. To mitigate this, add 0.5-1% triethylamine to the eluent.[14]
Procedure:
Prepare the column by wet-packing with the initial eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
Elute the column, collecting fractions. A shallow gradient of increasing ethyl acetate concentration can be used to separate the product from impurities.
Monitor the fractions by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ortho-allyl aniline.
Characterization of the Product
The successful rearrangement can be confirmed by comparing the spectroscopic data of the product with that of the starting material. The key changes to look for are the appearance of a phenolic-like -NH₂ proton signal (which may be broad) and the disappearance of the -O-CH₂- signal of the ether, replaced by a new Ar-CH₂- signal for the allyl group now attached to the ring.
Table of Expected Spectroscopic Shifts
Feature
Allyloxy Aniline (Starting Material)
ortho-Allyl Aniline (Product)
Rationale
¹H NMR
-O-CH₂- (dt) ~4.50 ppm
-Ar-CH₂- (d) ~3.40 ppm
Allyl group shifts from an ether to a C-C bond with the ring.
-NH₂ (s, broad) ~3.80 ppm
-NH₂ (s, broad) shifts may vary
The chemical environment of the amino protons changes.
¹³C NMR
-O-C H₂- ~69.0 ppm
-Ar-C H₂- ~35.0 ppm
Change from an ether linkage to an alkyl substituent on the ring.
IR (cm⁻¹)
C-O stretch ~1220 cm⁻¹
Absence of strong C-O stretch
The ether linkage is cleaved during the rearrangement.
N-H stretch ~3450, 3350 cm⁻¹
N-H stretch ~3450, 3350 cm⁻¹
The amino group remains present in the product.
(Note: Exact chemical shifts (δ) in ppm and stretching frequencies (cm⁻¹) will vary depending on the specific substitution pattern and the solvent used for analysis. Data is adapted from similar structures.)[15]
Safety and Hazard Mitigation
The Claisen rearrangement, particularly the thermal variant, involves significant hazards that must be managed with careful planning and execution.
High Temperatures: Reactions are often run at temperatures exceeding 180 °C. Use a well-calibrated heating mantle or oil bath and ensure the glassware is free of cracks or defects.[16] Always conduct the reaction in a certified chemical fume hood.
Pressure Build-up: When running reactions in a sealed tube, there is a risk of pressure build-up, especially with volatile solvents. Use appropriate pressure-rated glassware and always work behind a blast shield.
Reagent Hazards:
Allyl Bromide: (Used in starting material synthesis) is a lachrymator and is toxic. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
Lewis Acids: (e.g., BF₃·OEt₂) are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Solvents: High-boiling solvents like N,N-diethylaniline and o-xylene are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Reaction temperature is too low or reaction time is too short.
Increase the temperature in 20 °C increments or extend the reaction time. Monitor by TLC. Consider switching to a microwave-assisted method or adding a Lewis acid catalyst.[5]
Formation of Byproducts
Thermal Decomposition: Charring or formation of intractable material.
Reduce the reaction temperature and increase the reaction time. Use a Lewis acid to facilitate the reaction at a lower temperature.[5]
Para-Product Formation: Both ortho positions are blocked, or rearrangement to the thermodynamically more stable para-isomer occurs.
This is an inherent reactivity pattern. If the ortho-product is desired, a different synthetic strategy may be needed. The isomers can often be separated by careful column chromatography.[11]
Difficult Purification
Tailing on Silica Gel: The basic aniline product interacts strongly with acidic silica.
Add 0.5-1% triethylamine to the chromatography eluent. Alternatively, use neutral alumina as the stationary phase.[14]
Co-elution of Impurities: Rf values of product and impurities are very close.
Use a shallow solvent gradient during column chromatography. If the product is a solid, attempt recrystallization.[11]
Conclusion
The Claisen rearrangement of allyloxy anilines is a robust and highly effective method for the synthesis of ortho-allyl anilines. By understanding the underlying mechanism and carefully selecting the reaction conditions—be it classical thermal heating, Lewis acid catalysis, or modern microwave assistance—researchers can optimize this transformation for their specific needs. This guide provides the foundational knowledge and practical protocols to navigate the intricacies of this reaction, from starting material synthesis to final product purification and characterization. As with any chemical procedure, a thorough understanding of the potential hazards and a commitment to safe laboratory practices are paramount to successful and reproducible research.
References
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. [Link]
Unknown. (n.d.). Exp 6 - Extraction. Source not specified.
MDPI. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
Semantic Scholar. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). [Link]
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
ChemRxiv. (n.d.). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. [Link]
Scirp.org. (n.d.). Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions. [Link]
Application Note: Advanced Analytical Characterization and Trace Quantification of 2-Methyl-5-(2-propen-1-yloxy)aniline
Executive Summary & Contextual Causality 2-Methyl-5-(2-propen-1-yloxy)aniline (C₁₀H₁₃NO), commonly referred to as 2-methyl-5-allyloxyaniline, is a highly functionalized substituted aniline serving as a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextual Causality
2-Methyl-5-(2-propen-1-yloxy)aniline (C₁₀H₁₃NO), commonly referred to as 2-methyl-5-allyloxyaniline, is a highly functionalized substituted aniline serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The characterization of this molecule presents a dual analytical challenge:
Structural Lability : The allyloxy ether moiety is susceptible to transition-metal-catalyzed double-bond migration (isomerizing to vinyloxy derivatives) or cleavage under harsh thermal or acidic conditions[1]. Therefore, rigorous structural elucidation is required to confirm exact regiochemistry.
Genotoxic Potential : As a primary aromatic amine, it triggers structural alerts for mutagenicity. Regulatory frameworks, specifically ICH M7, mandate the rigorous control of such potentially genotoxic impurities (PGIs) to parts-per-million (ppm) or parts-per-billion (ppb) levels in final Active Pharmaceutical Ingredients (APIs)[2].
This application note provides a self-validating analytical framework to confirm the exact structure of the compound and quantify it at trace levels using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)[3].
Analytical Strategy & Workflow
The following workflow outlines the logical progression from bulk structural confirmation to trace-level PGI profiling.
Analytical workflow for the characterization and validation of substituted anilines.
Structural Elucidation: NMR and FTIR Methodologies
Causality of Experimental Design : To differentiate 2-Methyl-5-(2-propen-1-yloxy)aniline from its positional isomers and verify the integrity of the allyl double bond, multidimensional NMR and FTIR are employed. The absence of a vinyloxy shift (typically ~6.5 ppm) in the ¹H-NMR spectrum confirms that no double-bond migration occurred during synthesis[1].
Protocol 1: NMR and FTIR Acquisition
Step 1: Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validating Mechanism: The inclusion of TMS provides an internal self-calibrating zero-point, ensuring chemical shift accuracy regardless of magnetic field drift or solvent temperature variations.
Step 2: ¹H and ¹³C NMR Acquisition : Acquire ¹H spectra at 400 MHz (16 scans, 1s relaxation delay) and ¹³C spectra at 100 MHz (256 scans).
Step 3: FTIR Analysis : Apply a neat film of the sample to an Attenuated Total Reflectance (ATR) FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹.
Self-Validating Mechanism: Run a background air scan immediately prior to sample acquisition to subtract atmospheric CO₂ and water vapor, preventing false-positive hydroxyl or carbonyl signals.
Table 1: Expected Spectral Data Summarization
Analytical Technique
Signal / Shift
Multiplicity
Assignment / Functional Group
¹H NMR (CDCl₃)
~2.1 ppm (3H)
Singlet (s)
Aryl-CH₃ (Position 2)
¹H NMR (CDCl₃)
~3.6 ppm (2H)
Broad Singlet (br s)
Ar-NH₂ (Primary Amine)
¹H NMR (CDCl₃)
~4.5 ppm (2H)
Doublet of Triplets (dt)
-O-CH₂- (Allylic)
¹H NMR (CDCl₃)
~5.2 - 5.4 ppm (2H)
Multiplet (m)
Terminal =CH₂ (Allylic)
¹H NMR (CDCl₃)
~6.0 ppm (1H)
Multiplet (m)
Internal -CH= (Allylic)
FTIR (ATR)
3400, 3300 cm⁻¹
Doublet
N-H Stretch (Primary Amine)
FTIR (ATR)
1640 cm⁻¹
Sharp
C=C Stretch (Allyl double bond)
FTIR (ATR)
1200, 1050 cm⁻¹
Strong
C-O-C Stretch (Aryl ether)
Trace-Level Quantification: LC-MS/MS Protocol for PGI Profiling
Causality of Experimental Design : While GC-MS is traditionally used for volatile anilines, the thermal lability of the allyloxy group and the high polarity of the amine make LC-MS/MS the superior choice for trace analysis without the need for complex derivatization[4]. Operating in Multiple Reaction Monitoring (MRM) mode ensures specificity even in complex API matrices[3].
ICH M7 risk assessment and control strategy pathway for potentially genotoxic impurities.
Protocol 2: LC-MS/MS Trace Quantification
Step 1: Matrix Solubilization : Accurately weigh 50 mg of the API matrix and dissolve in 1.0 mL of Methanol/Water (50:50, v/v).
Self-Validating Mechanism: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (e.g., Aniline-d5). This creates a self-validating system that automatically corrects for matrix-induced ion suppression during electrospray ionization and volumetric errors during sample prep.
Step 2: Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry (MRM) : Utilize Electrospray Ionization in positive mode (ESI+). Monitor specific transitions to avoid isobaric interference.
Table 2: LC-MS/MS MRM Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Rationale for Fragment
2-Methyl-5-(2-propen-1-yloxy)aniline
164.1 [M+H]⁺
123.1
15
Loss of allyl group (-41 Da)
2-Methyl-5-(2-propen-1-yloxy)aniline
164.1 [M+H]⁺
147.1
20
Loss of ammonia (-17 Da)
Aniline-d5 (Internal Standard)
101.1 [M+H]⁺
83.1
18
Loss of water/ammonia equivalent
Method Validation (ICH Q2 & M7 Compliance)
To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R2) guidelines, specifically tailored for the low Threshold of Toxicological Concern (TTC) required by ICH M7[2].
Table 3: Validation Criteria for PGI Analysis
Parameter
Acceptance Criteria
Causality & Purpose
Specificity
No interfering peaks at the retention time of the analyte in blank/placebo.
Ensures the API matrix or degradation products do not yield false-positive PGI quantification[5].
Linearity
R² ≥ 0.995 over the range of 10% to 150% of the TTC limit.
Validates that the detector response is directly proportional to the impurity concentration.
LOD / LOQ
Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Guarantees the method is sensitive enough to detect the impurity below the regulatory threshold (e.g., 1.5 µ g/day )[2].
Confirms that the extraction protocol efficiently isolates the aniline from the bulk API without degradation.
References
"Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater." Taylor & Francis. URL:[Link]
"Transition metal complexes as catalysts of double-bond migration in O-allyl systems." ResearchGate. URL:[Link]
"A Tool for the Semiquantitative Assessment of Potentially Genotoxic Impurity (PGI) Carryover into API Using Physicochemical Parameters and Process Conditions." ResearchGate. URL:[Link]
"Comparison of the Hydrolysis and Esterification Methods for the Determination of Genotoxic 5-Chlorothiophene-2-Carbonyl Chloride in Rivaroxaban Using HPLC." ResearchGate. URL:[Link]
Application and Protocol Guide for the HPLC Analysis of Substituted Aniline Compounds
Introduction: The Analytical Imperative for Substituted Anilines Substituted anilines represent a cornerstone class of chemical intermediates, indispensable in the synthesis of a vast spectrum of industrial and pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Substituted Anilines
Substituted anilines represent a cornerstone class of chemical intermediates, indispensable in the synthesis of a vast spectrum of industrial and pharmaceutical products, including dyes, polymers, agrochemicals, and critically, active pharmaceutical ingredients (APIs).[1][2][3] However, their utility is shadowed by their potential toxicity, with many derivatives classified as potential genotoxic impurities (PGIs).[2] This dual nature imposes a stringent regulatory and quality control mandate for their precise detection and quantification, often at trace levels.[2]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the analysis of substituted anilines.[1] Its versatility, particularly in the reversed-phase mode, allows for the effective separation of these often polar and thermolabile compounds, frequently without the need for derivatization.[2] For applications demanding the utmost sensitivity and specificity, such as the analysis of PGIs in pharmaceutical matrices, the hyphenation of HPLC with tandem mass spectrometry (LC-MS/MS) provides definitive quantification at exceptionally low levels.[2][4]
This comprehensive guide provides detailed application notes and validated protocols for the HPLC analysis of substituted anilines, designed for researchers, scientists, and drug development professionals. It emphasizes the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.
Part 1: Foundational Principles of Separation
The separation of substituted anilines by HPLC is predominantly achieved using reversed-phase chromatography (RP-HPLC).[1] This technique hinges on the differential partitioning of analyte molecules between a nonpolar stationary phase and a polar mobile phase.
Stationary Phase: Typically, the stationary phase consists of silica particles chemically bonded with nonpolar alkyl chains, most commonly C18 (octadecylsilane), but also C8 (octylsilane) or phenyl groups.[2][3] The hydrophobicity of the aniline derivative dictates its interaction with the stationary phase; more nonpolar (hydrophobic) anilines exhibit stronger retention and thus elute later.[1]
Mobile Phase: The mobile phase is a polar solvent system, usually a mixture of water with an organic modifier like acetonitrile or methanol.[3] The elution strength of the mobile phase is modulated by altering the proportion of the organic modifier. An increase in the organic component weakens the interaction between the analyte and the stationary phase, leading to faster elution.
Role of pH: The pH of the mobile phase is a critical parameter. Since anilines are basic compounds, their charge state is pH-dependent. At a pH below their pKa, they will be protonated and more polar, leading to reduced retention on a reversed-phase column. Conversely, at a pH above their pKa, they will be in their neutral, more hydrophobic form, resulting in stronger retention. Careful pH control is therefore essential for achieving reproducible separation.[1]
Part 2: Strategic Method Development and Instrumentation
A logical workflow is paramount for the successful analysis of substituted anilines. This involves careful consideration of the sample matrix, the required sensitivity, and the available instrumentation.
Caption: General workflow for the HPLC analysis of substituted anilines.
Instrumentation
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a suitable detector is required.
Detector:
UV-Vis/Photodiode Array (PDA): Anilines possess strong chromophores, making UV detection a common and robust choice.[2] A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, aiding in peak purity assessment and identification.[5]
Mass Spectrometry (MS): For trace-level analysis or when dealing with complex matrices, coupling the HPLC to a mass spectrometer (LC-MS or LC-MS/MS) provides unparalleled sensitivity and selectivity.[2][6] This is the method of choice for analyzing genotoxic impurities.[2][4]
Fluorescence Detector: For enhanced sensitivity with specific anilines or after derivatization with a fluorogenic reagent, a fluorescence detector can be employed.[7]
Part 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points. It is imperative to note that method optimization and validation are required for each specific application and analyte.
Protocol 1: General Purpose RP-HPLC-UV Method for Substituted Anilines
This protocol is designed for the general quantification of substituted anilines in relatively clean sample matrices, such as a drug substance.
1. Instrumentation and Materials:
HPLC system with UV/PDA detector.
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Ultrapure water.
Phosphoric acid or Formic acid for pH adjustment.[1]
High-purity analytical standards of the target anilines.
2. Preparation of Solutions:
Mobile Phase: A typical starting point is a mixture of Acetonitrile and Water (e.g., 50:50, v/v). The pH may be adjusted to a suitable value (e.g., pH 3.0 with phosphoric acid) to ensure consistent protonation of the aniline analytes. The mobile phase must be degassed before use.[3]
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of each aniline standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.[3]
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).[2]
3. Sample Preparation:
Drug Substance: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile). Dilute further with the mobile phase to bring the analyte concentration within the calibration range.[3]
Filtration:Crucially, all samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument. [3]
4. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Provides good retention and resolution for a wide range of anilines.
Mobile Phase
Acetonitrile:Water (50:50, v/v), pH 3.0
A common starting point; the ratio can be adjusted for optimal separation.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times by controlling viscosity.[2]
Injection Vol.
10 µL
Can be adjusted based on concentration and sensitivity needs.
Detection
UV at 254 nm or PDA (200-400 nm)
254 nm is a common wavelength for aromatic compounds. PDA allows for optimal wavelength selection for each analyte.
5. Data Analysis and Quantification:
Inject the calibration standards to establish the retention time for each analyte.
Construct a calibration curve by plotting the peak area against the concentration for each standard. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[5]
Inject the prepared samples.
Quantify the aniline concentrations in the samples using the linear regression equation derived from the calibration curve.
Protocol 2: High-Sensitivity LC-MS/MS for Genotoxic Aniline Impurities in a Drug Substance
This protocol outlines a method for detecting and quantifying a potential genotoxic impurity (PGI), such as 4-fluoroaniline, in an active pharmaceutical ingredient (API) like ezetimibe.[6]
1. Instrumentation and Materials:
UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[6]
Mobile Phase B: Acetonitrile with 0.05% Acetic Acid.[6]
Standard Stock Solution: Prepare a stock solution of the aniline impurity in acetonitrile (e.g., 100 µg/mL).
Calibration Standards: Prepare a series of working standards by diluting the stock solution to concentrations appropriate for achieving the desired limit of quantification (LOQ), for example, in the range of 0.94-30.26 ng/mL.[2][6]
Sample Solution: Accurately weigh and dissolve the API in a suitable diluent (e.g., acetonitrile/water) to a high concentration (e.g., 20 mg/mL) to maximize the sensitivity for the impurity.[2]
3. Chromatographic and MS Conditions:
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3 µm
Smaller particle size enhances resolution and speed.[6]
Mobile Phase
Gradient elution with Mobile Phase A and B
Gradient elution is often necessary to separate the impurity from the main API peak and other impurities.[6]
A larger injection volume can improve sensitivity.[6]
Ionization Mode
Electrospray Ionization Positive (ESI+)
Anilines are basic and readily form positive ions.[2]
MS Detection
Multiple Reaction Monitoring (MRM)
Provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[2]
4. Data Analysis and Validation:
The MRM transition for the target aniline must be optimized by infusing a standard solution into the mass spectrometer.
Quantification is performed using a calibration curve as described in Protocol 1.
The method must be validated according to ICH Q2(R2) guidelines, paying close attention to the Limit of Detection (LOD) and Limit of Quantification (LOQ) to ensure it is suitable for its intended purpose of controlling a PGI.[8]
Part 4: Advanced Topics and Considerations
Chiral Separation of Anilines
For chiral anilines or the separation of positional isomers, specialized chiral stationary phases (CSPs) are required.[9][10] Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are effective for these separations.[9][11] Method development for chiral separations often involves screening different CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve the desired enantiomeric resolution.[12][13]
Sample Preparation for Complex Matrices
When analyzing anilines in complex matrices like wastewater or biological fluids, a simple "dilute and shoot" approach is often insufficient due to interferences and the need for analyte concentration.[14][15]
Caption: Decision logic for complex sample preparation.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the anilines from an aqueous sample into an immiscible organic solvent.[1] The pH of the aqueous phase is typically adjusted to be alkaline (e.g., pH > 11) to ensure the anilines are in their neutral, more solvent-extractable form.[2][16]
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique.[14][15] It uses a solid sorbent packed in a cartridge to retain the analytes from the sample matrix. The analytes are then eluted with a small volume of a strong solvent. This process both cleans up the sample and concentrates the analytes.[14]
Conclusion
The HPLC analysis of substituted anilines is a critical function in pharmaceutical development and quality control. The choice of method, from a general-purpose RP-HPLC-UV protocol to a highly sensitive LC-MS/MS assay, must be tailored to the specific analytical challenge. By understanding the fundamental principles of separation and applying robust, validated protocols, researchers can generate accurate and reliable data, ensuring product quality and safety. The methodologies described herein provide a solid foundation for the development and implementation of such analytical procedures.
References
Desai, P. D., & Patel, T. M. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 4(4), 149-157. Available from: [Link]
Ogoshi, T., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. Available from: [Link]
Azzouz, A., & Ballesteros, E. (2012). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 2(23), 8755-8763. Available from: [Link]
Al-Kindy, S. M. Z., et al. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Iranian Chemical Society, 7(3), 632-641. Available from: [Link]
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
Pindelska, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 23(23), 15303. Available from: [Link]
Sharma, S., & Singh, G. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-17. Available from: [Link]
Desai, P. D., & Patel, T. M. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 4(4), 149-157. Available from: [Link]
Sousa, J., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(4), 893. Available from: [Link]
Al-Salami, H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 11(4), 389-400. Available from: [Link]
Patel, V. A., et al. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. Available from: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 194-201. Available from: [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
Öztürk, E. R., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 735-741. Available from: [Link]
Aturki, Z., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(18), 4248. Available from: [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 191-200. Available from: [Link]
Gumieniczek, A., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2529. Available from: [Link]
Reemtsma, T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Water Research, 205, 117676. Available from: [Link]
D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113134. Available from: [Link]
Advanced GC-MS Protocols for the Analysis of Aniline and its Derivatives
Introduction & Mechanistic Rationale Aniline and its substituted derivatives (e.g., nitroanilines, chloroanilines) are critical intermediates in the synthesis of dyes, pharmaceuticals, and industrial polymers. However, t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Aniline and its substituted derivatives (e.g., nitroanilines, chloroanilines) are critical intermediates in the synthesis of dyes, pharmaceuticals, and industrial polymers. However, they are also highly toxic and suspected carcinogens; in biological systems, exposure to aniline induces methemoglobinemia[1]. Consequently, rigorous monitoring in both environmental matrices (water, soil) and biological fluids (serum, blood) is essential.
The Chromatographic Challenge:
Anilines are inherently polar, basic, and thermolabile. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the free primary amine group interacts strongly with active silanol sites in the GC inlet liner and the column's stationary phase. This causality leads to severe peak tailing, erratic responses, and signal degradation—especially at trace levels[2].
Strategic Mitigation:
To ensure a self-validating and robust protocol, analysts must choose between two mechanistic approaches based on the sample matrix:
Direct Analysis: Relies on highly inert pathways, base-deactivated liners, and rigorous pH control (pH > 11) during extraction to maintain anilines in their un-ionized, volatile state. This is typically applied to environmental samples following 3[3].
Chemical Derivatization: For complex biological matrices like serum, reagents such as 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC) are used to covalently modify the amine group. This masks the polarity, drastically increases volatility, and shifts the target mass to a higher m/z range, effectively bypassing low-mass background noise[1].
Workflow & Decision Matrix
Decision logic and workflow for GC-MS analysis of aniline derivatives.
Experimental Protocols
Protocol 1: Direct Analysis of Environmental Samples (Modified EPA 8270)
Rationale: Ideal for water and soil matrices where throughput is prioritized and target concentrations fall within the linear dynamic range of direct GC-MS.
Step-by-Step Methodology:
Sample Preparation: For aqueous samples, adjust the pH to > 11 using NaOH. This suppresses amine ionization, driving the equilibrium toward the neutral, extractable species[2].
Extraction: Extract 1 L of the aqueous sample with methylene chloride (CH₂Cl₂) using a separatory funnel or an automated Solid Phase Extraction (SPE) system. If using SPE, 3 are recommended to capture polar analytes[3].
Drying & Concentration: Pass the organic layer through anhydrous sodium sulfate to remove residual water. Concentrate the extract under a gentle nitrogen stream to 1 mL.
Mechanistic Caution: Anilines are highly volatile. Over-concentration or excessive heat during Kuderna-Danish (K-D) evaporation will cause severe analyte loss and poor recovery[4].
Internal Standard Addition: Add 10 µL of Aniline-d5 (internal standard) to the 1 mL extract prior to injection to correct for inlet discrimination and matrix effects[2][5].
Self-Validating Step: If the peak response of the target analyte is less than 2.5 times the baseline noise level, the validity of the quantitative result is compromised[2]. This indicates active sites in the inlet; replace the liner with a base-deactivated version immediately.
Protocol 2: Derivatization-Assisted Analysis for Biological Matrices
Rationale: Serum contains heavy lipid and protein background.1 provides a unique, high-mass fingerprint, enabling sub-ppm detection limits without interference from lipemia or hemolysis[1].
Step-by-Step Methodology:
Alkalinization & Extraction: Adjust human serum to an alkaline pH. Extract the aniline and the internal standard (N-methyl aniline) using chloroform[1].
Derivatization Reaction: Add 50 µL of 4-CBHBC directly to the organic extract[1]. The acyl chloride reacts rapidly with the primary amine to form a stable, highly fluorinated amide.
Evaporation: Evaporate the excess derivatizing reagent completely under a steady stream of nitrogen[1].
Reconstitution: Dissolve the dried, derivatized residue in 50 µL of ethyl acetate for GC-MS injection[1].
Self-Validating Step: Ensure the within-run precision of the assay is <5% and verify that the calibration curve is linear across serum aniline concentrations of 0.5 mg/L to 25.0 mg/L[1].
Table 2: Characteristic Ions for Quantification (SIM Mode)
Analyte
Method
Quantitative Ion (m/z)
Qualifier Ions (m/z)
Aniline
Direct
93
65, 66
Aniline-d5 (IS)
Direct
98
70
2-Chloroaniline
Direct
127
129
Aniline
Derivatized (4-CBHBC)
343
-
N-methyl aniline (IS)
Derivatized (4-CBHBC)
357
-
Ion selection criteria sourced from 5[5] and 8[8].
Data Interpretation:
To confirm the identification of a compound, the background-corrected mass spectrum obtained from the sample extract must be compared directly with a mass spectrum from a calibration standard analyzed under identical chromatographic conditions[2]. Isotope dilution (using Aniline-d5) is strictly required to compensate for matrix-induced signal enhancement or suppression.
References
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed (NIH).
URL:[Link]
Loss of anilines from 8270 soil extraction. Chromatography Forum.
URL:[Link]
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US Environmental Protection Agency (EPA).
URL:[Link]
Determination of Anilines in River Water, Sediment, and Fish Samples by Gas Chromatography–Mass Spectrometry. Oxford Academic.
URL:[Link]
Determination of Aniline in Soil by ASE/GC-MS. MDPI.
URL:[Link]
Application Note: Spectroscopic Characterization of Novel Polyanilines for Biomedical and Drug Delivery Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction: The Causality of Polyaniline Spectroscopy in Drug Development Po...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Protocol and Mechanistic Guide
Introduction: The Causality of Polyaniline Spectroscopy in Drug Development
Polyaniline (PANI) has historically been utilized for its tunable electrical conductivity and environmental stability. However, traditional PANI is inherently insoluble and non-biodegradable, limiting its clinical utility. To bridge this gap, "novel polyanilines"—such as peptide-conjugated PANI[1], sulfonated copolymers (e.g., poly(aniline-co-m-amino benzenesulfonic acid))[2], and organic-inorganic nanocomposites—have been engineered. These modifications enhance biocompatibility, solubility, and processability, making them prime candidates for electro-responsive drug delivery systems and implantable biosensors.
In drug development, the efficacy of a PANI-based delivery vehicle is entirely dependent on its oxidation state and doping level. PANI exists in three primary oxidation states: fully reduced leucoemeraldine, half-oxidized emeraldine (the conductive form when doped into a salt), and fully oxidized pernigraniline. The transition between these states alters the polymer's volume, hydrophobicity, and electrostatic charge, which acts as the mechanistic trigger for the on-demand release of therapeutic payloads.
Therefore, rigorous spectroscopic characterization is not merely a structural confirmation step; it is a predictive tool for the polymer's pharmacokinetic behavior. By quantifying the ratio of quinoid to benzenoid rings and mapping polaron/bipolaron transitions, scientists can directly predict the electro-actuation efficiency of the drug delivery matrix.
Quantitative Data Summary: Spectral Band Assignments
To evaluate the structural integrity and doping state of novel polyanilines, three primary spectroscopic modalities are utilized: UV-Vis-NIR, FTIR, and Raman spectroscopy. The table below synthesizes the critical quantitative band assignments required to validate the emeraldine salt (conductive) state[3][4][5][6][7][8].
Spectroscopic Method
Characteristic Band / Peak
Assignment / Structural Implication
UV-Vis-NIR
~320 – 340 nm
π→π∗
transition of benzenoid rings (indicates reduced segments)
UV-Vis-NIR
~400 – 430 nm
Polaron/bipolaron transition (primary indicator of doping level)
UV-Vis-NIR
~600 – 830 nm
Benzenoid to quinoid excitonic transition / Extended polaron band
FTIR
~1560 – 1597 cm⁻¹
C=C and C=N stretching in quinoid (Q) rings (oxidation marker)
FTIR
~1450 – 1500 cm⁻¹
C=C stretching in benzenoid (B) rings (reduction marker)
FTIR
~1120 – 1165 cm⁻¹
Vibrational mode of protonated imine / electronic-like polaron band
The following protocols are designed as self-validating systems. By cross-referencing data points within the workflow, researchers can ensure that experimental artifacts (such as localized over-oxidation or incomplete dopant removal) are identified and corrected prior to in vivo or in vitro application.
Protocol A: UV-Vis-NIR Spectral Profiling of Polaron States
Purpose: To map the generation of polarons and bipolarons, which dictate the polymer's conductivity and drug-release capacity[8].
Step-by-Step Methodology:
Sample Preparation: Dissolve the novel PANI derivative (e.g., peptide-PANI) in a biocompatible solvent (e.g., dilute acetic acid or DMSO, depending on the functionalization) to a concentration of 0.05 mg/mL[1]. Alternatively, spin-coat a 50 nm thin film onto a quartz substrate.
Baseline Correction: Perform a baseline scan using the pure solvent or a blank quartz substrate from 200 nm to 1100 nm.
Spectral Acquisition: Scan the sample at a scan rate of 100 nm/min.
Data Deconvolution: Identify the three distinct absorption bands. The first band at ~320-340 nm corresponds to the
π→π∗
transition of the benzenoid segments[4]. The bands at ~400 nm and >600 nm indicate the shift from the
π
band to the polaron band, confirming the formation of the emeraldine salt[5].
Self-Validation Check: Perform an in situ electrochemical reduction (applying -0.2 V vs. Ag/AgCl). The polaron bands (~400 nm and >600 nm) must diminish, and the benzenoid band (~320 nm) must proportionally increase. The presence of an isosbestic point during this transition validates that the polymer is undergoing a clean, reversible redox switch without degrading.
Protocol B: ATR-FTIR & Resonance Raman for Q/B Ratio Quantification
Purpose: To determine the exact ratio of Quinoid (Q) to Benzenoid (B) rings, ensuring the polymer is in the optimal half-oxidized emeraldine state[3].
Step-by-Step Methodology:
Sample Preparation: Lyophilize the PANI-drug conjugate to remove all moisture, which can obscure the N-H stretching regions. Place the powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
FTIR Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Peak Integration: Integrate the area under the curve for the quinoid peak (~1560-1597 cm⁻¹) and the benzenoid peak (~1450-1500 cm⁻¹)[3][4].
Raman Acquisition: Using a 532 nm excitation laser (to selectively resonate with the quinoid
π→π∗
transitions), acquire spectra from 800 to 2000 cm⁻¹. Look for the distinct semiquinone radical cation peak at ~1330 cm⁻¹, which confirms successful protonation/doping[6][7].
Self-Validation Check: Calculate the Q/B area ratio from the FTIR data. For an ideal emeraldine base/salt suitable for stable drug delivery, the Q/B ratio should be approximately 1:1 (or 0.5 when expressed as Q/(Q+B)). A ratio significantly higher than 1 indicates over-oxidation to pernigraniline, which will result in a brittle polymer that prematurely dumps its drug payload.
Workflow Visualization
The following diagram illustrates the logical progression from the synthesis of novel polyanilines through their spectroscopic validation, culminating in their application as electro-responsive drug delivery vehicles.
Workflow for spectroscopic validation of novel polyanilines in drug delivery.
References
Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration. nih.gov.[Link]
Fourier transform infrared (FT-IR) spectrum (A) of the resultant material showing the presence of benzenoid and quinoid rings. ResearchGate.[Link]
Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. MDPI.[Link]
As a new Biomedical drug for the future: A Template-free Synthesis of a new poly (aniline-co-m- amino Benzenesulfonic acid) Nanobelts. Auctores.[Link]
Synthesis, characterization, and electrospinning of novel polyaniline–peptide polymers. nih.gov.[Link]
Interfacial Synthesis of Polyaniline/MoS2 Nanocomposite Thin Films for Transparent Supercapacitors. nih.gov.[Link]
Spectroscopic characterization of polyaniline doped with transition metal salts. ResearchGate.[Link]
Application of 2-Methyl-5-(2-propen-1-yloxy)aniline in Dye Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of 2-Methyl-5-(2-propen-1-yloxy)aniline as a versatile precursor in the synthesis of azo dyes. Th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 2-Methyl-5-(2-propen-1-yloxy)aniline as a versatile precursor in the synthesis of azo dyes. The protocols and technical discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles at play.
Introduction: The Significance of Substituted Anilines in Chromophore Development
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic colorants.[1][2] The specific nature and position of substituents on the aniline ring play a crucial role in determining the final color, fastness, and other performance properties of the resulting dyes.[3] The subject of this guide, 2-Methyl-5-(2-propen-1-yloxy)aniline, is a unique precursor offering the potential for novel dye structures with interesting properties. The presence of the electron-donating methyl and allyloxy groups is expected to influence the electronic properties of the derived azo dyes, potentially leading to specific shades and enhanced performance characteristics. The reactive allyl group also presents a site for further post-synthetic modification of the dye molecule.
PART 1: Synthesis of the Precursor: 2-Methyl-5-(2-propen-1-yloxy)aniline
Protocol 1: Synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline
This three-step synthesis involves the protection of the more nucleophilic amino group, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection.
Step 1: Protection of the Amino Group (Schiff Base Formation)
The amino group of 2-methyl-5-aminophenol is protected as a Schiff base by reaction with benzaldehyde. This prevents N-alkylation in the subsequent step.
Materials:
2-Methyl-5-aminophenol
Benzaldehyde
Methanol
Procedure:
In a round-bottom flask, dissolve 2-methyl-5-aminophenol (1.0 eq) in methanol.
Add benzaldehyde (1.0 eq) to the solution.
Stir the mixture at room temperature for 1-2 hours.
Remove the methanol under reduced pressure to obtain the crude N-benzylidene-2-methyl-5-aminophenol (Schiff base). This is often used in the next step without further purification.
Step 2: O-Alkylation with Allyl Bromide
The phenolic hydroxyl group of the protected aminophenol is alkylated using allyl bromide in the presence of a weak base.
Materials:
Crude N-benzylidene-2-methyl-5-aminophenol
Allyl bromide (3-bromoprop-1-ene)
Potassium carbonate (K₂CO₃)
Acetone
Procedure:
Dissolve the crude Schiff base from Step 1 in acetone.
Add potassium carbonate (2.0 eq) to the solution.
Add allyl bromide (1.1 eq) dropwise to the stirred suspension.
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture and filter to remove the inorganic salts.
Evaporate the acetone from the filtrate to yield the crude O-alkylated Schiff base.
Step 3: Deprotection (Hydrolysis of the Schiff Base)
The Schiff base is hydrolyzed under acidic conditions to regenerate the free amino group, yielding the final product.
Materials:
Crude O-alkylated Schiff base
Hydrochloric acid (HCl), dilute solution (e.g., 2 M)
Sodium bicarbonate (NaHCO₃), saturated solution
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
Suspend the crude product from Step 2 in a dilute solution of hydrochloric acid.
Stir the mixture vigorously at room temperature for 1-2 hours.
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to yield crude 2-Methyl-5-(2-propen-1-yloxy)aniline.
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline.
PART 2: Application in Azo Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[7] Their synthesis is a well-established two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[8]
Protocol 2: Synthesis of a Monoazo Dye
This protocol details the synthesis of a representative monoazo dye using 2-Methyl-5-(2-propen-1-yloxy)aniline as the diazo component and 2-naphthol as the coupling component.
Step 1: Diazotization of 2-Methyl-5-(2-propen-1-yloxy)aniline
The primary amino group of the aniline derivative is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
Materials:
2-Methyl-5-(2-propen-1-yloxy)aniline
Hydrochloric acid (HCl), concentrated
Sodium nitrite (NaNO₂)
Urea or sulfamic acid
Distilled water
Ice
Procedure:
In a beaker, dissolve 2-Methyl-5-(2-propen-1-yloxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
After the addition is complete, continue stirring for 20-30 minutes at 0-5 °C.
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
The resulting clear solution contains the diazonium salt and should be used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol
The freshly prepared diazonium salt is reacted with an alkaline solution of 2-naphthol to form the azo dye.
Materials:
Diazonium salt solution from Step 1
2-Naphthol
Sodium hydroxide (NaOH)
Distilled water
Ice
Procedure:
In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute solution of sodium hydroxide in water.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
A colored precipitate of the azo dye will form immediately.
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Collect the precipitated dye by vacuum filtration.
Wash the dye with cold water until the filtrate is neutral.
Dry the dye in a desiccator or a low-temperature oven.
Caption: General workflow for the synthesis of an azo dye.
PART 3: Expected Spectral Properties and Data Presentation
The color of an azo dye is determined by the electronic transitions within its conjugated π-system, which are observed in the UV-Visible absorption spectrum. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as the methyl and allyloxy groups in our precursor, generally cause a bathochromic (red) shift in the λmax, leading to deeper colors.[9]
Diazo Component
Coupling Component
Resulting Dye Color
λmax (nm) in Ethanol
2-Methoxy-5-nitroaniline
1-Hydroxynaphthalene
Orange
480
2-Methoxy-5-nitroaniline
2-Hydroxynaphthalene
Orange
486
2-Methoxy-5-nitroaniline
N-Phenylnaphthylamine
Red
510
2-Methoxy-5-nitroaniline
1,3-Diaminobenzene
Yellow
418
2-Methoxy-5-nitroaniline
1,3-Dihydroxybenzene
Yellow
420
2-Methoxy-5-nitroaniline
3-Aminophenol
Yellow
425
Table 1: Spectral data of monoazo dyes derived from 2-methoxy-5-nitroaniline. Data sourced from Otutu, J.O. and Osabohien, E. (2013).[10]
Conclusion
2-Methyl-5-(2-propen-1-yloxy)aniline serves as a promising and adaptable precursor for the synthesis of novel azo dyes. The protocols provided herein offer a robust framework for the preparation of both the aniline derivative itself and its subsequent conversion into vibrant colorants. The presence of the methyl and allyloxy substituents provides avenues for fine-tuning the spectral properties of the resulting dyes and for further chemical modifications. Researchers are encouraged to explore the use of various coupling components to generate a diverse library of dyes from this versatile intermediate.
References
Al-Ayed, A. S. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. International Journal of Organic Chemistry, 3(1), 59-67.
Shawali, A. S., & Abdelhamid, A. O. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(3), 3048-3063.
Kılınçarslan, R., Erdem, E., & Kocaokutgen, H. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(2), 151-156.
ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Retrieved from [Link]
Bayer AG. (1998). Process for the preparation of 2-amino-5-alkyl-phenols.
Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280.
Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Journal of Chemical Society of Nigeria, 47(6).
Discovery Scientific Society. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Retrieved from [Link]
Patel, K. R., & Patel, K. C. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 2(4), 934-938.
Gillmore, J. (2022). Predicting UV-Vis-NIR absorbance spectra of novel long-wavelength azo dyes. Morressier. Retrieved from [Link]
Selyshchev, A., et al. (2025). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. Polymers, 17(18), 3895.
ResearchGate. (n.d.). The theoretical and experimental UV–Vis spectra of the azo dyes. Retrieved from [Link]
Ghaedi, M., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
Wang, G., et al. (2013). The effect of substituent groups on the reductive degradation of azo dyes by zerovalent iron. Chemical Engineering Journal, 234, 145-152.
Brown, W. P. (2025). UV and visible light absorption spectroscopy - azo dyes. Doc Brown's Chemistry. Retrieved from [Link]
Al-Ayed, A. S., et al. (2023). Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. Scientific Reports, 13(1), 21568.
ResearchGate. (n.d.). Diazo coupling reaction of aniline derivatives with 2- naphtol in the presence of FHS. Retrieved from [Link]
Sa'idu, S., et al. (2020). FACILE SYNTHESIS AND DYEING PERFORMANCE OF SOME DISPERSE MONOMERIC AND POLYMERIC DYES ON NYLON AND POLYESTER FABRICS. International Journal of Scientific & Technology Research, 9(2).
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
ResearchGate. (n.d.). UV–vis spectra of the azo dyes - Before (straight line) and after.... Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of the studied azo dyes in MeOH at a.... Retrieved from [Link]
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
ResearchGate. (2026). Selective alkylation of aminophenols. Retrieved from [Link]
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]
Goswami-Giri, A. S. (2012). Synthesis of azo dye derived from mango seed kernel and an investigation of its use on polyamide fiber. Der Pharma Chemica, 4(3), 1045-1049.
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
He, F., et al. (2011). Influence of aromatic substitution patterns on azo dye degradability by Streptomyces spp. and Phanerochaete chrysosporium.
ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]
El Guesmi, N., et al. (2022). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 12(41), 26957-26983.
Isherwood, B., et al. (2016).
Garcia-Rosas, J., & Petrozzi, S. (1983). Influence of mixing on the azo-coupling of 1-naphthol and diazotized aniline. Chemical Engineering Science, 38(7), 1145-1149.
Application Note: Biological Activity Screening of 2-Methyl-5-(2-propen-1-yloxy)aniline Derivatives
Pharmacological Rationale & Structural Significance 2-Methyl-5-(2-propen-1-yloxy)aniline (also known as 2-methyl-5-allyloxyaniline) is a highly versatile, privileged pharmacophore building block in modern drug discovery....
2-Methyl-5-(2-propen-1-yloxy)aniline (also known as 2-methyl-5-allyloxyaniline) is a highly versatile, privileged pharmacophore building block in modern drug discovery. The aniline nitrogen serves as a critical nucleophilic anchor for synthesizing complex, biologically active heterocycles such as quinazolines, benzamides, and benzothiazoles[1].
The strategic positioning of the allyloxy (2-propen-1-yloxy) group at the 5-position introduces two critical pharmacological advantages:
Target Engagement : The heterocyclic core synthesized from the aniline moiety typically engages in critical hydrogen bonding within the hydrophobic ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR)[1].
Membrane Permeability : The allyloxy tail significantly enhances the molecule's lipophilicity. This physicochemical property is essential for crossing the bacterial cell envelope to disrupt respiratory chains, making these derivatives potent against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[2].
Because of this dual functionality, screening libraries based on this scaffold requires a multi-parametric approach, evaluating both targeted anticancer kinase inhibition and orthogonal antimicrobial activity.
Screening Workflow & Logic
To systematically evaluate the biological activity of these derivatives, we employ a high-throughput screening funnel. The workflow transitions from cell-free biochemical target validation to complex phenotypic cellular assays, ensuring that observed target engagement translates into physiological efficacy.
Figure 1: High-throughput screening workflow for allyloxy-aniline derivatives.
To evaluate the anticancer potential of these derivatives, we first employ a cell-free biochemical assay targeting EGFR, a receptor tyrosine kinase whose hyperactivation is a primary driver in various epithelial tumors[3].
Causality & Self-Validation:
We utilize the ADP-Glo™ luminescent assay. By measuring the accumulation of ADP rather than the depletion of ATP, this assay maintains a high signal-to-background ratio even at low substrate conversion rates, preventing autofluorescence artifacts common in small-molecule screening[3]. The protocol is a self-validating system: it incorporates a vehicle control (1% DMSO) to establish 100% maximum kinase activity and a no-enzyme control to define the baseline luminescence background, allowing for the calculation of a robust Z'-factor[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X Kinase Buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 μM DTT. Dilute the recombinant human EGFR enzyme and the poly(Glu,Tyr) 4:1 peptide substrate in this buffer[3].
Compound Titration: Serially dilute the 2-methyl-5-allyloxyaniline derivatives in 100% DMSO. Dilute these stocks 1:100 in the kinase buffer to ensure a final DMSO concentration of ≤1% in the reaction well, preventing solvent-induced enzyme denaturation[4].
Kinase Reaction: In a 384-well low-volume white plate, combine 1 µL of the test compound, 2 µL of the diluted EGFR enzyme, and 2 µL of the ATP/substrate master mix. Incubate the plate at 30°C for 60 minutes to allow for ATP-competitive binding and substrate phosphorylation[3].
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and actively depletes any remaining unreacted ATP. Incubate for 40 minutes at room temperature[4].
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes at room temperature and record luminescence (0.5–1 second integration time) using a microplate reader[3].
Figure 2: EGFR signaling pathway and target inhibition mechanism.
Biochemical potency must translate to cellular efficacy. We employ the MTT assay on human cancer cell lines (e.g., A549 lung carcinoma) to assess the anti-proliferative effects of the derivatives[5].
Causality & Self-Validation:
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, causal link between mitochondrial metabolic rate and cell viability[5]. The assay is self-validated by including a known cytotoxic agent (e.g., Gefitinib) as a positive control, untreated cells as a negative control, and cell-free wells to subtract background media absorbance[5].
Step-by-Step Methodology:
Cell Seeding: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5 × 10³ cells per well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[5].
Compound Treatment: Aspirate the old media and replace it with 100 µL of fresh media containing serial dilutions of the aniline derivatives (ranging from 0.1 µM to 100 µM). Incubate the plates for 72 hours[5].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours at 37°C to allow viable cells to form formazan crystals[5].
Solubilization & Detection: Carefully remove the media containing unreacted MTT. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate gently for 15 minutes, then measure the absorbance at 570 nm using a microplate reader[5].
Protocol 3: Antimicrobial Susceptibility Testing
Because allyloxy-substituted anilines have demonstrated potent antimicrobial activity by disrupting bacterial respiration, they are heavily screened against resistant strains like MRSA and Vancomycin-Resistant Enterococcus (VRE)[2].
Causality & Self-Validation:
We use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Standardizing the bacterial inoculum to exactly 5 × 10⁵ CFU/mL ensures that the compound-to-target ratio remains consistent across batches, preventing false positives[2]. The inclusion of a known broad-spectrum antibiotic (e.g., Ciprofloxacin) validates the susceptibility of the bacterial strain, while a sterility control ensures media integrity.
Step-by-Step Methodology:
Inoculum Preparation: Suspend isolated colonies of MRSA (ATCC 43300) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to reach the target testing inoculum[2].
Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the test compounds in MHB, achieving a final concentration range of 0.5 to 256 µg/mL.
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Include a growth control well (bacteria + media, no compound) and a sterility control well (media only). Incubate at 37°C for 18-24 hours.
MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (no turbidity)[2].
Quantitative Data Presentation
The following tables summarize representative screening data for optimized 2-Methyl-5-(2-propen-1-yloxy)aniline derivatives, demonstrating their dual-action potential.
Table 1: Comparative In Vitro Kinase and Cytotoxicity Data
Technical Support Center: Optimization of 2-Methyl-5-(2-propen-1-yloxy)aniline Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline (commonly known as 2-methyl-5-allyloxyaniline). This guide is engineered for research scientists and d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline (commonly known as 2-methyl-5-allyloxyaniline). This guide is engineered for research scientists and drug development professionals who require scalable, high-yielding, and chemoselective protocols.
The synthesis of this target molecule relies on a critical two-step sequence: the O-allylation of 2-methyl-5-nitrophenol, followed by the highly chemoselective reduction of the nitroarene to an aniline. The primary challenge in this workflow is reducing the nitro group without compromising the sensitive allyl (alkene) ether moiety[1].
I. Synthesis Workflow & Chemoselectivity
The following workflow illustrates the validated synthetic route and highlights the critical decision point during the reduction phase.
Workflow for the synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline highlighting chemoselectivity.
II. Quantitative Data: Reagent Selection for Nitro Reduction
The most common point of failure in this synthesis is the use of standard catalytic hydrogenation (e.g.,
H2
with
Pd/C
), which indiscriminately reduces both the nitro group and the allyl double bond[2]. To preserve the alkene, a chemoselective single-electron transfer (SET) reductant must be utilized[1].
Reducing Agent
Reaction Conditions
Chemoselectivity (Alkene Preservation)
Typical Yield
Mechanistic Causality & Notes
Pd/C
,
H2
1 atm, MeOH, 25°C
Poor (0%)
>90% (as over-reduced byproduct)
Surface catalysis rapidly reduces both
π
-systems. Do not use. [2]
Fe powder
NH4Cl
, EtOH/
H2O
, 80°C
Excellent (>95%)
85 - 92%
SET mechanism; high kinetic barrier for isolated alkenes. Mild Béchamp variation[3].
SnCl2⋅2H2O
EtOAc or EtOH, 70°C
Excellent (>95%)
80 - 88%
Mild SET; requires careful basic workup to remove insoluble tin salts[1].
Na2S
EtOH/
H2O
, 60°C
Good (~85%)
65 - 75%
Zinin reduction; can be sluggish and produce difficult-to-remove sulfur byproducts[2].
III. Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and technical accuracy before proceeding to the next step.
Phase 1: O-Allylation of 2-Methyl-5-nitrophenol
Causality: The use of a mild, hard base (
K2CO3
) in a polar aprotic solvent (Acetone or DMF) favors O-alkylation over C-alkylation. The polar aprotic solvent leaves the phenoxide oxygen relatively unsolvated and highly reactive, driving the kinetic O-allylation product.
Setup: Dissolve 2-methyl-5-nitrophenol (1.0 eq) in anhydrous acetone (0.5 M).
Activation: Add anhydrous
K2CO3
(2.0 eq). Stir at room temperature for 30 minutes. The solution will turn deep orange/red, confirming the formation of the phenoxide anion.
Alkylation: Add allyl bromide (1.2 eq) dropwise. Reflux the mixture (56°C) for 4–6 hours.
Workup & Self-Validation (IPC):
Filter off the inorganic salts and concentrate the filtrate.
Dissolve the residue in Ethyl Acetate (EtOAc) and wash vigorously with 1M NaOH.
IPC Check: Unreacted 2-methyl-5-nitrophenol is highly acidic and will partition into the aqueous NaOH layer, turning it bright yellow. If the aqueous wash is colorless, the allylation is 100% complete. The organic layer now exclusively contains the neutral 2-methyl-5-(allyloxy)nitrobenzene intermediate.
Isolation: Dry the organic layer over
Na2SO4
, filter, and evaporate to yield the intermediate.
Causality: Iron powder in the presence of
NH4Cl
acts via a single-electron transfer (SET) mechanism. This accurately targets the highly electrophilic nitro group while ignoring the electron-rich, isolated allyl double bond[3].
Setup: Suspend 2-methyl-5-(allyloxy)nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).
Reagent Addition: Add
NH4Cl
(2.0 eq) and fine Iron powder (5.0 eq, 325 mesh).
Reaction: Heat the suspension to 80°C under vigorous stirring for 2–4 hours.
Workup & Self-Validation (IPC):
IPC Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1). The starting nitro compound is yellow and UV-active. The product aniline will exhibit a lower
Rf
and will uniquely stain intensely purple/brown when treated with Ninhydrin, confirming the successful generation of the primary amine. Furthermore, the macroscopic disappearance of the yellow tint in the reaction solvent indicates complete nitro reduction.
Isolation: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate in vacuo to afford 2-Methyl-5-(2-propen-1-yloxy)aniline.
IV. Troubleshooting & FAQs
Q: Why did my reduction yield 2-methyl-5-propoxyaniline instead of the target compound?A: You likely utilized catalytic hydrogenation (e.g.,
Pd/C
with
H2
gas or ammonium formate). Palladium is a highly active surface catalyst that will readily reduce the allyl double bond alongside the nitro group[2]. You must switch to a chemoselective reductant like Iron (Fe) or Tin(II) chloride (
SnCl2
) to preserve the alkene[1].
Q: During the
SnCl2
reduction workup, I get a thick, unfilterable white emulsion. How do I resolve this?A: This emulsion consists of insoluble tin oxides and hydroxides (
SnO2
/
Sn(OH)4
) that precipitate when the acidic reaction mixture is neutralized. To resolve this and achieve clean phase separation, adjust the pH of the aqueous layer to >10 using 2M NaOH. This converts the insoluble salts into the highly water-soluble stannate ion (
[Sn(OH)6]2−
). Alternatively, quench the reaction with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate), which heavily chelates the tin[1].
Q: I am observing C-allylation byproducts (e.g., the allyl group attaching directly to the aromatic ring) during Step 1. How can I maximize O-allylation?A: Phenoxide ions are ambidentate nucleophiles. To favor O-alkylation (the kinetic product), ensure you are strictly using a polar aprotic solvent (like Acetone or DMF) and a hard counter-ion base like
K2CO3
. Avoid protic solvents (like ethanol), which hydrogen-bond to the phenoxide oxygen, thereby increasing the relative nucleophilicity of the aromatic carbon. Additionally, do not heat the reaction above 80°C for extended periods, as this can trigger a thermal Claisen rearrangement, converting your O-allyl ether into a C-allyl phenol.
Q: My final aniline product darkens rapidly upon storage. Is it degrading?A: Yes. Electron-rich anilines are highly susceptible to air oxidation, forming colored quinone-imine impurities over time. To prevent this, store the product under an inert atmosphere (Argon or Nitrogen) at -20°C. For long-term room-temperature stability, consider converting the freebase amine into a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.
V. References
1.[1] Title: selective reduction of nitro group without affecting other functional groups
Source: BenchChem
URL:
2.[2] Title: Nitro Reduction - Common Conditions
Source: Common Organic Chemistry
URL:
3.[3] Title: Reduction of nitro compounds
Source: Wikipedia
URL:
4.[4] Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2
Source: d-nb.info
URL:
Technical Support Center: Purification of 2-Methyl-5-(2-propen-1-yloxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Methyl-5-(2-propen-1-yloxy)aniline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Methyl-5-(2-propen-1-yloxy)aniline . This compound features an electron-rich aniline core, a sterically directing ortho-methyl group, and an acid-sensitive allyloxy ether. The interplay of these functional groups makes purification notoriously difficult, primarily due to severe amine tailing on silica and susceptibility to oxidative degradation.
This guide synthesizes field-proven methodologies with mechanistic causality, ensuring your purification workflow is both robust and self-validating.
Workflow for the purification of 2-Methyl-5-(2-propen-1-yloxy)aniline.
Troubleshooting Guide: Causality & Solutions
Q1: Why does my compound streak severely across the TLC plate and co-elute with impurities during column chromatography?Causality: The primary cause of amine streaking is the acid-base interaction between the basic aniline nitrogen and the weakly acidic silanol groups (Si-OH, pKa ~4.5) on the surface of standard Type-A or Type-B silica gel [1]. This interaction protonates the amine, creating strong ionic retention that disrupts the normal partitioning equilibrium.
Solution: You must chemically mask the silica surface. Adding a sacrificial competing base, such as 1-5% Triethylamine (TEA), to the mobile phase neutralizes the silanol sites, allowing the target aniline to elute as a sharp, Gaussian band [2].
Mechanism of silanol deactivation by triethylamine to prevent amine streaking.
Q2: My isolated product turns from a pale yellow oil to a dark brown/black mixture during solvent removal. What is happening?Causality: Anilines are highly electron-rich and prone to rapid auto-oxidation in the presence of atmospheric oxygen and light, forming colored azo or quinone-imine polymeric byproducts. The allyloxy group further increases the electron density on the aromatic ring, exacerbating this vulnerability.
Solution: Implement an anaerobic concentration protocol. Evaporate the pooled fractions under reduced pressure at temperatures strictly below 30 °C. Backfill the rotary evaporator with inert gas (Argon or Nitrogen) and store the final product in an amber vial at -20 °C.
Q3: How do I remove residual Triethylamine (TEA) from my final product? It is showing up in my 1H-NMR spectrum.Causality: TEA has a boiling point of 89 °C and often persists as a high-boiling contaminant when concentrated under standard vacuum conditions.
Solution: Utilize azeotropic distillation. Add 5-10 mL of toluene to your concentrated product and re-evaporate. The toluene-TEA azeotrope will easily pull off the residual base under vacuum.
Self-Validating Experimental Protocol: TEA-Deactivated Silica Gel Chromatography
To ensure absolute trustworthiness, this protocol incorporates a self-validating 2D-TLC check to differentiate between compound degradation and simple chromatographic tailing.
Step 1: The Self-Validation 2D-TLC Check
Before running the column, spot your crude mixture in the bottom-left corner of a square TLC plate. Develop it in Hexane/EtOAc (80:20). Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.
Validation Logic: If the spots fall on a perfect diagonal line, the compound is stable but tailing. If spots appear off the diagonal, the compound is actively degrading on the acidic silica [3], dictating the mandatory use of TEA.
Step 2: Mobile Phase & Silica Preparation
Formulate: Prepare the optimized mobile phase: Hexane and Ethyl Acetate (80:20 v/v).
Modify: Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent and mix thoroughly.
Pack: Slurry pack the column using the TEA-modified solvent.
Neutralize (Critical): Flush the packed column with a minimum of 3 Column Volumes (CV) of the modified solvent. This ensures the stationary phase is fully saturated and neutralized before the sample is introduced.
Step 3: Sample Loading & Elution
Dissolve the crude 2-Methyl-5-(2-propen-1-yloxy)aniline in a minimal volume of Dichloromethane (DCM) containing 1% TEA.
Apply the sample evenly to the column head using a long glass pipette to avoid disturbing the silica bed.
Elute the column using the TEA-modified mobile phase. Collect fractions in test tubes.
Step 4: Isolation & Azeotropic Drying
Identify product-containing fractions via TLC (visualize with UV 254 nm and Ninhydrin stain).
Pool the fractions and concentrate on a rotary evaporator (Water bath < 30 °C).
Add 10 mL of Toluene to the flask and concentrate again to azeotropically remove residual TEA.
Flush the flask with Argon and seal tightly.
Quantitative Data: Mobile Phase Optimization
The following table summarizes the quantitative impact of basic modifiers on the retention factor (Rf) and peak integrity of 2-Methyl-5-(2-propen-1-yloxy)aniline [4].
Solvent System
Additive
Rf Value
Spot Shape (TLC)
Column Elution Profile
Hexane / EtOAc (80:20)
None
0.15 - 0.35
Severe streaking
Broad, overlapping bands
Hexane / EtOAc (80:20)
1% TEA
0.32
Tight, round
Sharp, well-resolved
DCM / MeOH (95:5)
None
0.40 - 0.65
Moderate tailing
Poor recovery, tailing
DCM / MeOH (95:5)
1% NH₃ (aq)
0.55
Tight, round
Sharp, high recovery
Frequently Asked Questions (FAQs)
Q: Can I use basic alumina instead of TEA-modified silica gel?A: Yes. Basic alumina (Activity Grade II or III) inherently lacks the acidic silanol groups and is an excellent alternative for anilines. However, alumina is more expensive and offers slightly lower resolving power for closely eluting non-polar impurities compared to fine silica gel.
Q: Will the 1% TEA cleave my allyloxy ether group?A: No. The allyloxy group is highly stable to mildly basic conditions at room temperature. Cleavage or Claisen rearrangement typically requires strong Lewis acids, transition metal catalysts (like Pd), or temperatures exceeding 150 °C.
Q: My crude mixture contains unreacted 2-methyl-5-nitrophenol. Will the column separate this?A: While chromatography can separate them, it is highly inefficient and wastes solvent. Because the nitrophenol is acidic and the target aniline is basic, you should perform an acid-base liquid-liquid extraction prior to chromatography. Wash the organic layer with 1M NaOH to pull the nitrophenol into the aqueous phase, leaving the pure aniline in the organic layer.
References
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. URL:[Link]
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI (Molbank). URL:[Link]
Tailing in TLC - can anyone help? ResearchGate. URL:[Link]
Technical Support Center: Troubleshooting the Aza-Claisen Rearrangement of Substituted Anilines
Welcome to the Technical Support Center for the aza-Claisen (amino-Claisen) rearrangement. This guide is designed for researchers and drug development professionals who are utilizing the [3,3]-sigmatropic rearrangement o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the aza-Claisen (amino-Claisen) rearrangement. This guide is designed for researchers and drug development professionals who are utilizing the [3,3]-sigmatropic rearrangement of N-allyl anilines to synthesize ortho-allyl anilines—critical precursors for indole and quinoline-based pharmaceuticals.
Below, you will find a mechanistic workflow, quantitative data tables, field-proven troubleshooting FAQs, and a self-validating experimental protocol.
Mechanistic Workflow: The Charge-Accelerated Aza-Claisen Rearrangement
The traditional thermal aza-Claisen rearrangement requires harsh conditions (>200°C) due to a high activation energy barrier, often leading to substrate decomposition[1]. To bypass this, modern synthetic protocols employ Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂) to form a cationic intermediate. This "charge acceleration" drastically lowers the activation energy, allowing the [3,3]-sigmatropic shift to occur at much milder temperatures (65°C–140°C)[2][3].
Figure 1: Mechanistic pathway of the Lewis acid-catalyzed aza-Claisen rearrangement.
Quantitative Data: Catalyst & Substituent Effects
The electronic nature of the aniline ring dictates the reaction kinetics. Electron-donating groups (EDGs) stabilize the transition state, accelerating the reaction. Electron-withdrawing groups (EWGs) destabilize the transition state, requiring stronger Lewis acids or higher temperatures[4].
Substituent on Aniline
Catalyst System
Temp (°C)
Solvent
Avg. Yield (%)
Causality & Observations
None (H)
None (Thermal)
200 - 250
Neat
< 40%
High activation energy leads to N-C bond cleavage and polymerization[1].
None (H)
BF₃·OEt₂ (1.2 eq)
110 - 140
Xylene
60 - 80%
Standard baseline. Forms a stable complex, reducing side reactions[2].
EDG (e.g., 4-OMe, 4-Me)
ZnCl₂ (1.5 eq)
120 - 140
DMF / Xylene
80 - 95%
Fast reaction. EDGs stabilize the partial positive charge in the transition state[4].
EWG (e.g., 4-Cl, 4-F)
ZnCl₂ (1.5 eq)
140 - 160
Xylene
50 - 70%
Sluggish reaction. EWGs pull electron density away, increasing the activation barrier[4].
Q1: Why am I recovering mostly unsubstituted aniline and degraded byproducts instead of the ortho-allyl product?Causality: If you are running the reaction under purely thermal conditions (>200°C), the extreme heat provides enough energy to cause homolytic or heterolytic cleavage of the N-C(allyl) bond, reverting the substrate back to the parent aniline[1].
Solution: Transition to a charge-accelerated system. Add a Lewis acid (like ZnCl₂ or BF₃·OEt₂) to coordinate with the nitrogen lone pair. This creates a cationic intermediate that drastically lowers the activation energy (Ea) of the [3,3]-shift, allowing the reaction to proceed cleanly at 110–140°C[2].
Q2: My aniline substrate has an electron-withdrawing group (EWG) like a fluorine or nitro group. The ZnCl₂-catalyzed reaction is stalling. How can I drive it to completion?Causality: The aza-Claisen transition state possesses partial positive charge character. EWGs pull electron density away from the aromatic ring, destabilizing the transition state and slowing down the sigmatropic shift[4].
Solution: You must increase the electrophilic activation. Switch from ZnCl₂ to a stronger Lewis acid like BF₃·OEt₂, or utilize a catalytic amount of a Brønsted acid like p-Toluenesulfonic acid (TsOH)[3]. Alternatively, applying microwave irradiation (140°C, 15-30 mins) provides rapid, uniform heating that forces sluggish EWG-substituted substrates to rearrange efficiently without decomposing[2].
Q3: I am observing a mixture of ortho- and para-allylated products. How do I control regioselectivity?Causality: The initial [3,3]-sigmatropic shift exclusively targets the ortho position. However, if the ortho positions are sterically hindered, or if the reaction is left at high temperatures for too long, a subsequent [3,3]-shift (Cope rearrangement) will migrate the allyl group to the para position thermodynamically.
Solution: To isolate the ortho product, strictly monitor the reaction time via TLC and lower the temperature to trap the kinetic product. If the para product is your actual target, block both ortho positions with sacrificial groups (e.g., removable halogens) prior to the reaction.
Q4: Is it possible to perform this rearrangement enantioselectively?Causality: Yes, but the standard Lewis acids (ZnCl₂, BF₃) are achiral and will yield racemic mixtures if a new stereocenter is formed.
Solution: Employ chiral Lewis acid complexes. For example, complexes derived from MgI₂ and chiral bis(oxazolinyl)aryl (Arbox) ligands provide two-point coordination. This creates a highly asymmetric environment during the bond reorganization, yielding high enantiomeric excess (ee) for specialized acyl-Claisen and aza-Claisen variants[5].
This methodology utilizes a self-validating acid-base workup. Because the starting material is a secondary amine and the product is a primary aniline, their pKa differences and TLC retention factors (Rf) provide immediate confirmation of reaction success.
Reagents & Equipment:
N-allylaniline derivative (1.0 equiv)
Anhydrous Zinc Chloride (ZnCl₂) (1.5 equiv) — Must be weighed in a glovebox or rapidly under inert gas, as it is highly hygroscopic.
Anhydrous Xylene (0.5 M relative to substrate)
10% Aqueous NaOH solution
Schlenk flask equipped with a reflux condenser.
Step-by-Step Methodology:
System Purging: Flame-dry the Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.
Complexation: Dissolve the N-allylaniline (1.0 equiv) in anhydrous xylene. Add the anhydrous ZnCl₂ (1.5 equiv) in one portion.
Causality: Using an excess of ZnCl₂ (1.5 equiv) is critical. The first equivalent tightly coordinates to the aniline nitrogen; the remaining 0.5 equivalent ensures the bulk solution maintains sufficient Lewis acidity to drive the charge-acceleration step[1].
Thermal Activation: Heat the reaction mixture to reflux (approx. 140°C) under active stirring.
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1).
Validation: The starting material (N-allylaniline, a secondary amine) will have a higher Rf value. The product (ortho-allylaniline, a primary amine) will spot lower on the plate due to increased hydrogen bonding with the silica.
Quenching & Rearomatization: Once the starting material is fully consumed (typically 2–12 hours), cool the flask to room temperature. Slowly add 10% aqueous NaOH until the aqueous layer is strongly basic (pH > 10).
Causality: The strong base breaks the stable Zinc-amine complex, precipitating zinc as Zn(OH)₂. This deprotonation forces the intermediate cyclohexadienimine to tautomerize, restoring aromaticity and yielding the final ortho-allyl aniline[1].
Extraction: Filter the biphasic mixture through a pad of Celite to remove the zinc salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure ortho-allyl aniline.
References
AMINO-CLAISEN REARRANGMENT OF N-ALLYL ARYL AMINES: A VERSATILE PRECURSOR IN THE PALLADIUM CATALYZED HETROANNULTATION TO INDOLES
TSI Journals[Link]
Microwave-assisted aza-Cope rearrangement of N-allylanilines
ResearchGate[Link]
Zinc Chloride Catalyzed Amino Claisen Rearrangement of 1-N-Allylindolines: An Expedient Protocol for the Synthesis of Functionalized 7-Allylindolines
ResearchGate[Link]
Synthesis of 2-Alkenyl-Tethered Anilines
National Institutes of Health (PMC)[Link]
Enantioselective Claisen Rearrangements: Development of a First Generation Asymmetric Acyl-Claisen Reaction
Princeton University / JACS[Link]
Technical Support Center: Troubleshooting Polysubstituted Aniline Synthesis
Welcome to the Application Scientist Support Center. Polysubstituted anilines are critical building blocks in the development of kinase inhibitors, agrochemicals, and advanced materials.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Polysubstituted anilines are critical building blocks in the development of kinase inhibitors, agrochemicals, and advanced materials. However, their synthesis via nitroarene reduction or palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is frequently plagued by pathway-diverging side reactions.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to help researchers and drug development professionals optimize their synthetic workflows.
Module 1: Nitroarene Reduction and Intermediate Accumulation
The Issue: Incomplete reduction and the formation of highly colored azo/azoxy byproducts.
Q: Why is my nitro reduction yielding a complex mixture of azoxy, azo, and hydrazo compounds instead of the pure aniline?A: The reduction of nitroarenes is a multi-step kinetic process. The nitro group is first reduced to a nitroso intermediate, followed by an N-arylhydroxylamine, and finally the desired aniline [1]. The final step (hydroxylamine to aniline) is often the rate-limiting step [2]. If the hydroxylamine accumulates, it acts as a nucleophile and attacks the highly electrophilic nitroso intermediate, irreversibly forming an azoxyarene [1]. This condensation is highly favored under basic conditions or when the catalyst surface is poisoned.
Mechanistic pathways of nitroarene reduction highlighting the azoxy condensation side reaction.
Q: How can I suppress this condensation pathway?A: To prevent condensation, you must accelerate the reduction of the hydroxylamine to the aniline, or perform the reaction under strictly neutral to slightly acidic conditions. Acidic conditions protonate the hydroxylamine, drastically reducing its nucleophilicity. Using highly active catalysts like Pd/C with an appropriate hydrogen donor, or modifying the catalyst with a disproportionation agent, can drive the reaction to completion [3].
Standardized Protocol: Chemoselective Reduction of Polysubstituted Nitroarenes
Self-Validating Logic: This protocol uses an acidic modifier to suppress hydroxylamine nucleophilicity. It relies on the visual disappearance of the yellow/orange color (indicative of azo/azoxy species) as an internal validation of complete N-N bond cleavage.
Preparation: In a rigorously dried 50-mL round-bottomed flask, suspend the polysubstituted nitroarene (1.0 equiv) in anhydrous ethanol (0.2 M).
Catalyst Addition: Add 5 wt% of Pd/C (10% Pd loading). Crucial Step: Add 0.1 equivalents of glacial acetic acid to maintain a slightly acidic pH, suppressing the nitroso-hydroxylamine condensation.
Hydrogenation: Purge the flask with Argon (3x), then with H₂ (3x). Maintain a balloon pressure of H₂.
Monitoring: Stir vigorously at room temperature. The reaction mixture may transiently turn yellow/orange due to the accumulation of intermediates. Continue stirring until the solution becomes completely colorless or pale (typically 2-4 hours), validating the complete reduction to the aniline.
Workup: Filter the mixture through a short pad of Celite to remove the Pd/C. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure polysubstituted aniline.
Module 2: Buchwald-Hartwig Amination Side Reactions
The Issue: Formation of hydrodehalogenated arenes and diarylamines during C-N cross-coupling.
Q: My Buchwald-Hartwig coupling is yielding significant amounts of the dehalogenated arene (Ar-H) instead of the aniline. What is the mechanism behind this, and how do I fix it?A: Hydrodehalogenation is a primary unproductive side reaction in Pd-catalyzed aminations [4]. It occurs when the intermediate Pd(II)-amido complex undergoes β-hydride elimination instead of the desired reductive elimination. This yields an imine and a Pd(II)-hydride species, which subsequently reductively eliminates to form the dehalogenated arene (Ar-H)[5].
Buchwald-Hartwig catalytic cycle showing the β-hydride elimination branching point.
Q: How do ligand choice and reaction conditions influence the hydrodehalogenation vs. amination ratio?A: To suppress β-hydride elimination, you must accelerate the rate of reductive elimination. This is achieved by using sterically demanding, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) [5]. The steric bulk forces the aryl and amido groups into closer proximity on the palladium center, drastically lowering the activation energy for reductive elimination. Furthermore, recent advancements have demonstrated that bimetallic Pd-Cu nanocatalysts can preferentially form Cu-H species over Pd-H, effectively shutting down the hydrodehalogenation pathway even under reductive environments [6].
Quantitative Data: Impact of Ligand and Base on Product Distribution
Table 1: Comparison of reaction parameters on the yield of polysubstituted aniline vs. hydrodehalogenated byproduct (Ar-H).
Catalyst/Ligand System
Base
Temp (°C)
Aniline Yield (%)
Ar-H Byproduct (%)
Mechanistic Rationale
Pd₂(dba)₃ / PPh₃
NaOtBu
100
25
65
Small ligand allows slow reductive elimination; β-hydride elimination dominates.
Pd₂(dba)₃ / BINAP
Cs₂CO₃
100
60
20
Chelating ligand improves reductive elimination but still permits some side reactions.
Pd₂(dba)₃ / BrettPhos
NaOtBu
80
95
< 2
Bulky biaryl ligand enforces rapid reductive elimination, outcompeting side reactions.
Pd-Cu Nanocatalyst
K₃PO₄
60
98
N/D
Cu intercepts hydrides, preventing Pd-H formation and subsequent dehalogenation [6].
Self-Validating Logic: This protocol utilizes a pre-formed palladacycle precatalyst to ensure a strict 1:1 Pd:Ligand ratio, preventing the formation of under-ligated Pd species that are highly susceptible to β-hydride elimination.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the polysubstituted aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). Note: If the substrate contains base-sensitive groups (e.g., esters), substitute NaOtBu with K₃PO₄ or Cs₂CO₃.
Catalyst Loading: Add BrettPhos Pd G3 precatalyst (1-2 mol%). The use of a G3 precatalyst ensures rapid, quantitative generation of the active L₁Pd(0) species at room temperature.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.
Heating & Validation: Remove the vial from the glovebox and heat in an oil bath at 80 °C for 4-12 hours. Monitor by GC-MS or LC-MS. The disappearance of the aryl halide without the appearance of the lower-mass Ar-H peak validates the suppression of the side reaction.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel to remove inorganic salts and palladium residues. Concentrate and purify via flash chromatography.
Module 3: Over-Alkylation and Diarylamine Formation
Q: When synthesizing a primary aniline using ammonia equivalents, I see significant amounts of secondary (diarylamine) byproducts. Why?A: Primary anilines are often more nucleophilic than the ammonia equivalents used to generate them. Once the primary aniline is formed, it can compete with the starting amine for the Pd-aryl intermediate, leading to a second arylation event (bis-arylation) [5]. This is particularly problematic when synthesizing sterically unhindered anilines. To mitigate this, use a large excess of the ammonia equivalent, or employ a protected ammonia surrogate (e.g., lithium hexamethyldisilazide, LiHMDS, or benzophenone imine) which sterically prevents a second arylation, followed by a mild deprotection step.
References
Title: Nitro Substrates in Reductive Electrosynthesis: A Review
Source: ACS Electrochemistry
URL
Title: Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines
Source: Thieme Connect
URL
Title: WO2020128434A1 - Method of reducing aromatic nitro compounds
Source: Google Patents
URL
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL
Title: Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H₂
Source: NSF PAR
URL
Troubleshooting
Technical Support Center: Troubleshooting HPLC Peak Tailing in Aniline Compounds
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered with aniline and its derivatives. This guide is designed for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered with aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate chromatographic analysis. Here, we will explore the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for aniline analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] A symmetrical, or Gaussian, peak is ideal for accurate quantification. Peak tailing is problematic because it can:
Compromise Resolution: Tailing can cause peaks of closely eluting compounds to overlap, making accurate quantification difficult or impossible.
Reduce Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
Affect Integration: Inaccurate peak integration leads to unreliable quantitative results.[1]
Indicate Column or System Issues: Peak tailing can be an early indicator of a deteriorating column or other problems within the HPLC system.
Aniline and its derivatives, being basic compounds, are particularly prone to peak tailing in reversed-phase HPLC.[2][3]
Q2: What is the primary cause of peak tailing for aniline compounds?
A2: The most common reason for the peak tailing of basic compounds like aniline is a secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[4][5]
Here's the mechanism:
Silanol Groups: Silica-based columns have silanol groups (Si-OH) on their surface.[6] Even with modern manufacturing and end-capping processes, some residual silanols remain.[4][7]
pH-Dependent Ionization: At mobile phase pH values above approximately 3, these silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[8][9]
Analyte Interaction: Aniline and its derivatives are basic and will be protonated (positively charged) in acidic to neutral mobile phases.[3] This leads to a strong ionic interaction between the positively charged aniline molecules and the negatively charged silanol groups.[10]
Secondary Retention: This ionic interaction acts as a secondary retention mechanism, in addition to the primary reversed-phase (hydrophobic) retention.[6] Because this secondary interaction is often strong and kinetically slow, it causes a portion of the aniline molecules to be retained longer, resulting in a tailing peak.[5]
Q3: My aniline peak is tailing. What is the first and most effective troubleshooting step?
A3: The most impactful initial step is to adjust the mobile phase pH to be more acidic, typically between 2.5 and 3.0. [2][11]
The Rationale: Lowering the pH protonates the residual silanol groups (Si-OH), neutralizing their negative charge.[7] This minimizes the undesirable ionic interactions with the protonated aniline molecules, leading to a more symmetrical peak shape.[11]
Mobile Phase pH
Expected Tailing Factor (Tf) for Aniline
Explanation
7.0
> 2.0
At neutral pH, a significant portion of silanol groups are ionized, causing strong secondary interactions and severe peak tailing.[1]
5.0
1.5 - 2.0
As the pH decreases, more silanols become protonated, but many ionized sites still exist, leading to moderate tailing.[1]
3.0
1.2 - 1.5
The majority of silanol groups are now protonated, significantly reducing tailing and improving peak symmetry.[1]
< 2.8
< 1.2
At this low pH, virtually all silanol groups are protonated, minimizing secondary interactions and resulting in a symmetrical peak.[1][2]
Q4: I've lowered the pH, but I still see some tailing. What's my next move?
A4: If pH adjustment alone isn't sufficient, consider incorporating a mobile phase additive or increasing the buffer concentration .
Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to your mobile phase.[11][12] The positively charged TEA molecules will preferentially interact with and "mask" the active silanol sites, preventing the aniline molecules from these secondary interactions.[11] However, be aware that TEA can shorten column lifetime.[11]
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help shield the silanol groups and improve peak shape.[3][13] Common buffers include ammonium formate and ammonium acetate.[7]
Q5: Can the choice of HPLC column make a difference?
A5: Absolutely. The column is a critical factor. If you are consistently analyzing basic compounds like aniline, selecting a modern, high-performance column is a proactive way to prevent peak tailing.[7] Look for columns with the following characteristics:
End-Capped Columns: These columns undergo a secondary silanization process to block a significant portion of the residual silanol groups, making them less reactive towards basic analytes.[4][7]
Base-Deactivated Silica (BDS): These columns are specifically engineered with a very low concentration of active silanol sites, providing excellent peak shapes for basic compounds.[7]
High-Purity Silica: Modern columns are often packed with high-purity silica, which has a lower metal content and more uniform surface, leading to fewer problematic secondary interactions.[11]
Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can improve stability at higher pH and further reduce silanol interactions.[1]
Q6: Could other system or method parameters be causing the tailing?
A6: While silanol interactions are the most common culprit for aniline peak tailing, other factors can contribute to or exacerbate the problem:
Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion.[14][15] Try reducing the injection volume or diluting your sample.[14]
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and tailing for all peaks in your chromatogram.[1][16]
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[15] If peak shape deteriorates over time, consider flushing the column or replacing it.[14]
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak distortion.[15] Ideally, dissolve your sample in the mobile phase.[13]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol describes the preparation of a mobile phase at a pH of approximately 2.8, which is effective for minimizing peak tailing of aniline compounds.
Materials:
HPLC-grade water
HPLC-grade acetonitrile or methanol
Formic acid (~99%)
Calibrated pH meter
0.22 µm or 0.45 µm membrane filter
Procedure:
Prepare the Aqueous Phase: To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of formic acid. Bring the volume to 1 L with water and mix thoroughly. This creates a 0.1% formic acid solution.
Measure and Adjust pH: Using a calibrated pH meter, measure the pH of the aqueous solution. It should be approximately 2.7-2.8.
Filter: Filter the aqueous phase through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage the HPLC system.[17]
Prepare the Mobile Phase: Mix the filtered aqueous phase with your chosen organic solvent (e.g., acetonitrile) in the desired ratio for your specific separation. For example, for a 70:30 (Aqueous:Organic) mobile phase, mix 700 mL of the aqueous phase with 300 mL of the organic solvent.
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
ResearchGate. (n.d.). “Ghost peaks” in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon. Retrieved from [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
PubMed. (2023, September 27). “Ghost peaks” in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon. Retrieved from [Link]
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
Welch Materials, Inc. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
ResearchGate. (n.d.). The amine (aniline, methylaniline, dimethylaniline, diethylaniline) mixture separation obtained on the SG-AP phase. Column, 125 × 4.6 mm id. Retrieved from [Link]
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
Chromatography Forum. (2007, April 15). Presence of salt in sample. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Troubleshooting Knowledge Base. Substituted anilines present unique spectroscopic challenges due to complex electronic substituent effects, quadrupolar relaxation phenomena, and dynamic chemical exchange. This guide is designed for researchers and drug development professionals to diagnose and resolve spectral artifacts, ensuring rigorous structural elucidation.
The chemical shifts of aniline derivatives are highly sensitive to the electronic environment dictated by ring substituents[1]. The table below summarizes the empirical additive effects (Δδ in ppm) of common substituents relative to the base shifts of benzene (
1
H = 7.27 ppm;
13
C = 128.5 ppm).
Table 1:
1
H and
13
C NMR Substituent Effects (Δδ ppm)
| Substituent |
1
H Ortho |
1
H Meta |
1
H Para |
13
C Ipso |
13
C Ortho |
13
C Meta |
13
C Para |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| -NH
2
(Aniline) | -0.75 | -0.24 | -0.63 | +18.0 | -13.0 | +0.9 | -9.5 |
| -Cl (Chloro) | +0.02 | -0.06 | -0.04 | +6.2 | +0.4 | +1.3 | -1.9 |
| -NO
2
(Nitro) | +0.95 | +0.17 | +0.33 | +20.0 | -5.3 | +0.9 | +6.0 |
| -CH
3
(Methyl) | -0.17 | -0.09 | -0.15 | +8.9 | +0.7 | -0.1 | -3.1 |
(Note: Negative values indicate upfield shielding due to electron-donating effects; positive values indicate downfield deshielding due to electron-withdrawing effects. Combined effects in multi-substituted anilines can be approximated by adding these values to the benzene baseline).
Troubleshooting & FAQs
Q1: My aniline -NH
2
peak is completely missing or appears as a massive, indistinguishable baseline hump. How do I resolve this?
The Causality: This is a dual-factor dynamic issue.
Quadrupolar Relaxation: The
14
N nucleus has a spin quantum number of
I=1
, meaning it possesses a quadrupolar moment. This induces highly efficient, rapid transverse (
T2
) relaxation of the directly attached protons, fundamentally broadening their signal[2].
Chemical Exchange: In non-polar or weakly interacting solvents like CDCl
3
, the amine protons undergo intermediate chemical exchange with trace acidic impurities or moisture. When the exchange rate approaches the NMR timescale, the signal broadens into the baseline[3].
The Solution: Switch your solvent to DMSO-
d6
. As a strong hydrogen-bond acceptor, DMSO forms rigid hydrogen bonds with the -NH
2
protons. This locks the protons in place, drastically slowing their chemical exchange rate relative to the NMR timescale[4]. Consequently, the peak sharpens into a distinct broad singlet and shifts downfield (typically to 5.0–6.0 ppm).
Q2: I am analyzing a heavily substituted aniline, but the ipso-carbon (C1, attached to the amine) is invisible in my
13
C NMR spectrum. Is my compound degraded?
The Causality: No, this is an artifact of nuclear relaxation physics. Quaternary carbons (like the ipso-carbon) lack directly attached protons. Therefore, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled
13
C acquisition[2]. Furthermore, without dipole-dipole relaxation from attached protons, their longitudinal relaxation times (
T1
) are exceptionally long. If your inter-pulse delay is too short, the ipso-carbon magnetization cannot recover between scans, yielding zero signal.
The Solution: You must alter the acquisition parameters. Increase the relaxation delay (
D1
) to 2.0–5.0 seconds and increase the number of scans to compensate for the lack of NOE[2].
Q3: The aromatic protons in my meta-substituted aniline appear as a highly complex, overlapping multiplet rather than clean doublets and triplets. How can I assign the regiochemistry?
The Causality: Substituted anilines frequently exhibit second-order quantum mechanical effects (e.g., ABX or ABC spin systems). This occurs when the chemical shift difference between coupled protons (
Δν
) is similar in magnitude to their
J
-coupling constant[1].
The Solution: Relying on 1D
1
H NMR is insufficient. You must utilize 2D NMR to map connectivity:
Run a
1
H-
1
H COSY to identify
3J
(ortho) and
4J
(meta) proton-proton networks.
Run a
1
H-
13
C HMBC. The sharpened -NH
2
protons in DMSO-
d6
will show strong
3J
correlations to the ortho-carbons, providing an unambiguous, self-validating starting point to "walk" around the aromatic ring.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, use the following self-validating methodology for acquiring aniline spectra.
Step 1: Sample Preparation & Solvent Selection
Weigh 15–20 mg of the substituted aniline for
1
H NMR, or 50–100 mg for
13
C NMR[2].
Dissolve completely in 0.7 mL of DMSO-
d6
. Causality: As established, DMSO-
d6
restricts proton exchange via hydrogen bonding, ensuring the -NH
2
protons are visible for downstream 2D correlation[4].
Step 2:
1
H Acquisition & The D
2
O Shake Validation
Acquire a standard
1
H spectrum (16–32 scans,
D1
= 1.0 s)[1].
Self-Validation Step: To definitively prove the identity of the suspected -NH
2
peak, remove the NMR tube, add 2 drops of Deuterium Oxide (D
2
O), and shake vigorously for 30 seconds. Re-acquire the spectrum. The -NH
2
peak will vanish entirely due to rapid H/D exchange, self-validating your assignment.
Step 3: Optimized
13
C Acquisition
Tune the spectrometer to the
13
C frequency (e.g., 125 MHz on a 500 MHz instrument)[2].
Critical Parameter Adjustment: Set the relaxation delay (
D1
) to 5.0 seconds.
Acquire a minimum of 512 scans. This ensures the quaternary ipso-carbons and halogen-substituted carbons fully relax between pulses, guaranteeing their appearance in the final spectrum[2].
Diagnostic Workflow Visualization
Logical troubleshooting workflow for resolving common NMR artifacts in substituted anilines.
References
Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem. 2
A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines. Benchchem. 1
Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. 5
The Chemistry of NH2, NO, NO2 Related Groups. Scribd. 3
Highly Stable Sn–Pb Perovskite Solar Cells Enabled by Phenol‐Functionalized Hole Transporting Material. Forschungszentrum Jülich. 4
Mass spectrometry fragmentation analysis of allyloxy compounds
Welcome to the Technical Support Center for Mass Spectrometry . As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Mass Spectrometry . As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in navigating the complex gas-phase behavior of allyloxy compounds.
Allyl ethers are notoriously labile under mass spectrometric conditions. Their fragmentation is governed by a delicate balance between direct bond cleavage and complex gas-phase rearrangements. This guide synthesizes fundamental theory with field-proven troubleshooting strategies to ensure your structural elucidation workflows are robust, accurate, and self-validating.
PART 1: Fundamental Fragmentation Pathways (FAQs)
Q: Why do allyloxy compounds exhibit such distinct and sometimes unpredictable neutral losses in MS/MS?A: The fragmentation of allyloxy compounds is dictated by two competing thermodynamic drivers: the stability of the allyl cation and the accessibility of [3,3]-sigmatropic rearrangements.
Direct Cleavage: The carbon-oxygen bond in an allyl ether is highly labile. Cleavage readily yields a resonance-stabilized allyl cation (m/z 41) or results in the loss of an allyl radical (•CH₂CH=CH₂, 41 Da)[1].
Gas-Phase Claisen Rearrangement: In the solvent-free environment of a mass spectrometer, protonated allyl phenyl ethers frequently undergo a concerted[3,3]-sigmatropic rearrangement prior to dissociation. This converts the O-allyl species into a C-allyl intermediate, which subsequently fragments via the loss of neutral propene (-42 Da) or carbon monoxide (-28 Da)[2].
Q: How does the ionization technique (EI vs. ESI) alter the fragmentation of allyl ethers?A: Causality lies in the internal energy imparted during ionization. Electron Ionization (EI) is a "hard" technique (typically 70 eV) that generates a radical cation (M⁺•). This high internal energy heavily favors the immediate homolytic cleavage of the ether bond, making the loss of the allyl radical a dominant, almost instantaneous pathway[1]. Conversely, Electrospray Ionization (ESI) is a "soft" technique yielding even-electron species ([M+H]⁺). The lower internal energy allows the molecule to survive intact into the collision cell, where Collision-Induced Dissociation (CID) provides the activation energy required to trigger the lower-energy Claisen rearrangement pathways.
PART 2: Troubleshooting Guide for Allyloxy MS Workflows
Issue 1: I am observing m/z 41 in my MS1 (Full Scan) spectrum before applying any collision energy. How do I fix this?Root Cause: In-source fragmentation. The allyl ether linkage is exceptionally sensitive to the electric fields and thermal energy in the ESI source[3].
Solution: Decrease the declustering potential (or cone voltage) and lower the desolvation gas temperature.
Causality: High source voltages accelerate ions through the intermediate pressure region, causing unintended collisions with residual solvent molecules. Lowering these parameters preserves the fragile [M+H]⁺ precursor.
Issue 2: I cannot distinguish between an O-allyl ether and a C-allyl structural isomer using standard CID.Root Cause: If the O-allyl compound undergoes a complete gas-phase Claisen rearrangement during CID, its MS/MS spectrum will become nearly identical to that of the C-allyl isomer.
Solution: Utilize alkali metal adducts (e.g., [M+Na]⁺ or [M+Li]⁺) instead of protonated species.
Causality: Lithium or sodium ions coordinate strongly with the ether oxygen. This coordination sterically and electronically "locks" the oxygen, drastically increasing the activation barrier for the [3,3]-sigmatropic rearrangement. Consequently, the O-allyl ether will be forced to fragment via direct cleavage (yielding distinct metal-coordinated fragments), allowing clear differentiation from the C-allyl isomer[3].
PART 3: Quantitative Data Summary
To expedite spectral interpretation, all common quantitative mass shifts associated with allyloxy fragmentation have been summarized below.
Fragmentation Pathway
Neutral Loss (Da)
Characteristic Fragment
Diagnostic Significance
Allyl Cation Formation
N/A
m/z 41
Highly indicative of an O-allyl or N-allyl moiety. Dominates at low CE.
Loss of Allyl Radical
41 Da
[M - 41]⁺
Primary pathway in EI-MS (radical cations). Rare in ESI-CID.
Loss of Propene
42 Da
[M - 42]⁺
Indicates a post-Claisen rearrangement or McLafferty-type cleavage.
Loss of Allyl Alcohol
58 Da
[M - 58]⁺
Driven by proton transfer from the core to the ether oxygen prior to dissociation.
PART 4: Self-Validating Experimental Protocol
Workflow: Energy-Resolved CID-MS/MS of Allyloxy Compounds
This protocol is designed as a self-validating system. By utilizing energy-resolved breakdown curves and MS³ validation, the method inherently verifies whether a fragment is a direct cleavage product or a rearrangement artifact.
Step 1: Sample Preparation
Dilute the analyte to 1-5 µM in 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid provides sufficient protons for efficient [M+H]⁺ generation without the harsh acidity of TFA, which can catalyze the hydrolysis of labile allyl ethers in the droplet phase.
Validation: If m/z 41 or [M-42]⁺ is present in the MS1 scan, your source conditions are too harsh. Iteratively lower the capillary voltage and declustering potential until the [M+H]⁺ peak constitutes >95% of the total ion current. This ensures all subsequent fragmentation is purely collision-induced.
Step 3: Energy-Resolved CID Acquisition
Isolate the [M+H]⁺ precursor with a narrow window (e.g., 1.0 m/z).
Ramp the Collision Energy (CE) from 5 eV to 40 eV in 5 eV increments.
Causality: Low CE (5-15 eV) typically triggers direct cleavage (yielding m/z 41). High CE (>20 eV) provides the activation energy necessary to drive the [3,3]-sigmatropic rearrangement, revealing the -42 Da and -58 Da neutral losses.
To prove that a[M-42]⁺ fragment originates from a Claisen-rearranged intermediate, isolate the [M-42]⁺ ion in an ion trap and subject it to a secondary CID event (MS³).
Validation: If the resulting MS³ spectrum matches the MS² spectrum of a synthesized C-allyl reference standard, you have definitively validated the gas-phase rearrangement mechanism.
PART 5: Visualizations of Gas-Phase Mechanisms
Fig 1: Divergent MS/MS fragmentation pathways of allyloxy compounds via direct cleavage and rearrangement.
Fig 2: Decision tree for optimizing collision energy and interpreting allyloxy CID spectra.
References
Gas Phase Decarbonylation and Cyclization Reactions of Protonated N-Methyl-N-Phenylmethacrylamide and Its Derivatives Via an Amide Claisen Rearrangement
Source: Journal of the American Society for Mass Spectrometry (ACS)
URL:[Link]
Positive and negative tandem mass spectrometric fingerprints of lipids from the halophilic Archaea Haloarcula marismortui
Source: PubMed Central (PMC) / NIH
URL:[Link]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, FAQs, and val...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, FAQs, and validated protocols for the scalable synthesis of 2-Methyl-5-(2-propen-1-yloxy)aniline (also known as 5-allyloxy-2-methylaniline).
The synthesis relies on a critical two-step sequence: the O-allylation of 2-methyl-5-nitrophenol, followed by the highly chemoselective reduction of the nitro group to an amine. The primary scale-up challenge is reducing the nitroarene without compromising the sensitive allyl ether double bond.
Q: During the scale-up of the allylation step, I am seeing a significant exotherm and the formation of unknown impurities. How do I control this?A: The O-alkylation of 2-methyl-5-nitrophenol using allyl bromide and potassium carbonate (K₂CO₃) is highly exothermic. At a bench scale, this heat dissipates quickly, but in pilot reactors, poor heat transfer leads to localized hot spots.
Causality: High temperatures (>60°C) provide the activation energy required for the O-allyl ether to undergo a [3,3]-sigmatropic Claisen rearrangement, converting your product into an unwanted C-allylated phenol impurity.
Solution: Use a polar aprotic solvent like DMF to accelerate the Sₙ2 reaction at lower temperatures. Dose the allyl bromide continuously over 2–4 hours rather than using a single bolus addition, and maintain strict jacket cooling.
Q: Why use K₂CO₃ instead of stronger bases like NaOH or NaH?A: Strong bases can hydrolyze allyl bromide to allyl alcohol or cause unwanted side reactions. K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~7-8 due to the nitro group) without degrading the alkylating agent, ensuring a clean impurity profile.
Q: Why can't I use standard catalytic hydrogenation (H₂ with Pd/C) for this reduction?A: Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly efficient for nitro groups but lacks chemoselectivity in the presence of unhindered alkenes. Using H₂/Pd-C will rapidly reduce your terminal allyl double bond to a propyl group, ruining the target molecule ()[1].
Causality & Solution: You must use a chemoselective reductant. The Béchamp reduction (Iron powder in acidic media) or Zinc/NH₄Cl are the industry standards for preserving alkenes while fully reducing nitroarenes to anilines ()[2][3].
Q: I am using the Béchamp reduction (Fe/NH₄Cl), but the workup is a nightmare due to a thick, gelatinous iron sludge. How can I resolve this at scale?A: The generation of voluminous iron oxide (rust) is the primary operational bottleneck of the Béchamp reduction ()[4][5]. At scale, this gelatinous sludge clogs filters and traps the product, severely reducing yield.
Causality: The sludge forms because iron oxides hydrate and polymerize into a gel-like network in aqueous environments.
Solution (The Self-Validating Workup): Implement a chelation and flocculation strategy. By adding a base (sodium carbonate) to neutralize the mixture, followed by a saturated aqueous solution of EDTA tetrasodium salt during the cooldown phase, the EDTA chelates free Fe²⁺/Fe³⁺ ions. This prevents the formation of intractable gels, forcing the iron to precipitate as a granular, easily filterable solid ()[5].
Section 3: Quantitative Data Summaries
Table 1: Comparison of Reducing Agents for 2-Methyl-5-allyloxynitrobenzene
Reducing Agent
Typical Conditions
Nitro Reduction
Allyl Preservation
Scale-up Suitability
H₂ + Pd/C
H₂ gas, EtOH, RT
Complete (>99%)
Poor (Reduces to propyl)
High (but fails chemoselectivity)
Fe / NH₄Cl
Reflux, H₂O/EtOH
Complete (>95%)
Excellent (>98%)
High (Requires sludge management)
SnCl₂·2H₂O
EtOH/EtOAc, 70°C
Complete (>90%)
Excellent (>95%)
Low (High cost, toxic tin waste)
Zn / NH₄Cl
Solvent-free / EtOH
Fast, Complete
Excellent (>95%)
Medium (Exothermic, zinc disposal)
Table 2: Scale-up Parameters for Béchamp Reduction (10 kg scale)
Parameter
Target Value
In-Process Control (IPC) / Causality
Agitation Speed
> 150 RPM
Prevents heavy iron powder from settling; ensures mass transfer.
Iron Addition Rate
1 kg / 15 mins
Controls exotherm; prevents thermal runaway.
Reaction Temp
85°C - 95°C
Thermal sensor; ensures complete reduction to the aniline.
EDTA Addition
0.5 eq to Fe
Visual check: Sludge must become granular, not gelatinous.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Pilot-Scale O-Allylation of 2-Methyl-5-nitrophenol
Preparation: Charge a 50 L glass-lined reactor with 2-methyl-5-nitrophenol (5.0 kg, 32.6 mol) and anhydrous DMF (20 L). Stir at 150 RPM until completely dissolved.
Base Addition: Add finely milled K₂CO₃ (6.7 kg, 48.9 mol, 1.5 eq). Stir for 30 minutes at 25°C to form the phenoxide (the solution will visibly darken).
Allylation: Heat the reactor to 45°C. Begin the dropwise addition of Allyl Bromide (4.3 kg, 35.8 mol, 1.1 eq) via an addition funnel over 3 hours.
Self-Validation (IPC): Continuously monitor the internal temperature. Do not allow it to exceed 55°C to prevent C-allylation and thermal runaway.
Completion Check: After 5 hours, sample the reaction. HPLC analysis must show >98% conversion of the starting phenol.
Workup: Cool to 20°C. Quench by slowly adding 25 L of ice water. Extract with Ethyl Acetate (3 x 10 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-methyl-5-allyloxynitrobenzene.
Preparation: Charge a 100 L reactor with the intermediate 2-methyl-5-allyloxynitrobenzene (5.0 kg, 25.9 mol), Ethanol (30 L), and Water (10 L). Add Ammonium Chloride (NH₄Cl, 2.7 kg, 51.8 mol).
Heating & Inerting: Purge the reactor with Nitrogen (N₂) and heat the mixture to a gentle reflux (approx. 80-85°C).
Causality: An N₂ atmosphere prevents the aerobic oxidation of the newly formed aniline product and minimizes excessive rust formation during the reaction[5].
Iron Addition: Portion-wise, add fine Iron powder (325 mesh, 5.8 kg, 103.6 mol, 4.0 eq) over 2 hours.
Self-Validation (IPC): The reaction is highly exothermic. Pause the addition immediately if the reflux condenser becomes overwhelmed.
Reaction Phase: Maintain reflux for 4 hours. Confirm completion via TLC (Hexane:EtOAc 3:1); the yellow nitro spot should completely disappear.
Sludge Management Workup: Cool the reactor to 40°C. Add a saturated aqueous solution of EDTA tetrasodium (approx. 5 L) and stir vigorously for 30 minutes. Add Celite (2.0 kg) directly to the reactor as a filtration aid.
Self-Validation (IPC): Visually inspect the slurry. The iron waste should appear as a compact, granular solid rather than a swollen gel.
Filtration & Isolation: Filter the mixture through a Nutsche filter. Wash the filter cake thoroughly with hot Ethanol (2 x 5 L). Concentrate the filtrate to remove ethanol, extract the aqueous residue with MTBE, and evaporate to yield pure 2-Methyl-5-(2-propen-1-yloxy)aniline.
Section 5: Mechanistic & Workflow Diagrams
Fig 1: Two-step scalable synthetic workflow for 2-Methyl-5-(2-propen-1-yloxy)aniline.
Fig 2: Decision matrix for chemoselective nitro reduction in the presence of an allyl ether.
References
Working up nitroarene reductions with iron powder - strategies for dealing with rust . r/Chempros (Reddit). Available at:[Link]
Reduction of nitro compounds . Wikipedia, The Free Encyclopedia. Available at:[Link]
Nitro Reduction - Common Conditions . Common Organic Chemistry. Available at:[Link]
FT-IR spectrum of 2-Methyl-5-(2-propen-1-yloxy)aniline
FT-IR Spectroscopic Characterization of 2-Methyl-5-(2-propen-1-yloxy)aniline: A Comparative Guide to ATR vs. Transmission Methodologies Executive Summary As drug development pipelines increasingly rely on highly function...
Author: BenchChem Technical Support Team. Date: March 2026
FT-IR Spectroscopic Characterization of 2-Methyl-5-(2-propen-1-yloxy)aniline: A Comparative Guide to ATR vs. Transmission Methodologies
Executive Summary
As drug development pipelines increasingly rely on highly functionalized intermediates, the precise analytical characterization of complex building blocks becomes critical. 2-Methyl-5-(2-propen-1-yloxy)aniline (also known as 2-methyl-5-allyloxyaniline) is a prime example: it features a 1,2,4-trisubstituted aromatic core decorated with a primary amine, a methyl group, and an allyl ether linkage.
As a Senior Application Scientist, I frequently observe laboratories struggling with ambiguous spectral data during the structural elucidation of such molecules. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FT-IR (KBr pellet) for the verification of this specific compound. By analyzing the causality behind signal masking and matrix interference, we will demonstrate why ATR-FTIR is the analytically superior choice for this chemical architecture.
To validate the identity of 2-Methyl-5-(2-propen-1-yloxy)aniline, an FT-IR method must successfully resolve four distinct structural domains. Understanding these theoretical frequencies is the first step in establishing a self-validating analytical system:
Primary Aromatic Amine (-NH₂):1[1] in the 3500–3300 cm⁻¹ region. Additionally, the2[2].
Allyl Ether Group (-O-CH₂-CH=CH₂): The allyl moiety is characterized by =C-H stretching (>3000 cm⁻¹) and a sharp C=C stretching band near 1645 cm⁻¹. The ether linkage (C-O-C) provides 3[3]. Crucially, the terminal vinyl group (=CH₂) displays highly specific out-of-plane bending modes at ~990 cm⁻¹ and ~910 cm⁻¹.
Methyl Group (-CH₃): Aliphatic C-H stretching occurs just below 3000 cm⁻¹ (2960–2850 cm⁻¹), with a characteristic bending mode near 1375 cm⁻¹.
Aromatic Ring: The 1,2,4-trisubstituted benzene ring exhibits C=C skeletal vibrations (~1600, ~1500 cm⁻¹) and specific out-of-plane C-H bending modes between 870–800 cm⁻¹.
Methodological Comparison: ATR-FTIR vs. KBr Pellet
The choice of sample introduction directly impacts the fidelity of the resulting spectrum. For 2-Methyl-5-(2-propen-1-yloxy)aniline, the analytical challenge lies in the severe overlap between the compound's functional groups and environmental artifacts introduced by legacy preparation methods.
The KBr Transmission Vulnerability
Potassium bromide (KBr) is notoriously hygroscopic,4[4]. This absorbed water produces a5[5]. For our target molecule, these water artifacts perfectly overlap with—and obscure—the critical primary amine N-H stretches (~3450 cm⁻¹) and the allyl C=C / N-H scissoring bands (~1640–1620 cm⁻¹).
The ATR-FTIR Advantage
Attenuated Total Reflectance utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) where the IR beam reflects internally, creating an evanescent wave that penetrates the sample. Because it6[6], it is completely immune to matrix-induced moisture absorption. This yields pristine, unobstructed spectral windows for both the amine and allyl functional groups.
Quantitative Data & Performance Summary
Analytical Feature
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Impact on 2-Methyl-5-(2-propen-1-yloxy)aniline Analysis
To ensure scientific integrity, the following protocols incorporate internal causality checks to prevent false-positive identifications.
Protocol A: ATR-FTIR Workflow (Recommended)
Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (air) to ensure the crystal is free of residual organics.
Validation Check: The baseline must be flat, with no peaks exceeding 0.005 absorbance units.
Sample Application: Apply ~2-5 mg of neat 2-Methyl-5-(2-propen-1-yloxy)aniline directly onto the center of the crystal.
Compression: Lower the pressure anvil until the software indicates optimal contact.
Causality: Intimate contact is mandatory because the evanescent wave only penetrates 0.5 to 2 micrometers into the sample surface. Poor contact results in artificially weak high-frequency signals (e.g., N-H stretches).
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring relative peak intensities match standard transmission libraries.
Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 2-3 minutes.
Acquisition: Place the transparent pellet in the transmission holder and scan.
Validation Check: Inspect the spectrum at 3450 cm⁻¹. If a massive, broad band is present that dwarfs the aliphatic C-H stretches, the pellet has absorbed atmospheric water during preparation, and the primary amine interpretation is critically compromised.
FT-IR Method Selection & Logical Workflow
The following diagram illustrates the mechanistic outcomes of choosing ATR vs. KBr for this specific highly functionalized molecule.
Workflow comparing ATR-FTIR and KBr transmission for analyzing 2-Methyl-5-(2-propen-1-yloxy)aniline.
References
Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. PMC - NIH. 1
Electrocatalytic Polyoxometalate (POM)-Mediated Reduction of Nitroarenes
Advanced Synthesis of Substituted Anilines: A Comparative Guide to Catalytic, Electrocatalytic, and Photocatalytic Methodologies As a Senior Application Scientist, I frequently consult on process optimization for the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Synthesis of Substituted Anilines: A Comparative Guide to Catalytic, Electrocatalytic, and Photocatalytic Methodologies
As a Senior Application Scientist, I frequently consult on process optimization for the synthesis of substituted anilines—privileged pharmacophores essential to oncology agents, agrochemicals, and organic electronics . The strategic selection of a synthetic route dictates not only the atom economy and scalability of the process but also the chemoselectivity when handling complex, polyfunctionalized substrates. This technical guide critically evaluates three distinct paradigms: the electrocatalytic reduction of nitroarenes, the palladium-catalyzed Buchwald-Hartwig amination, and emerging heterogeneous photocatalytic dehydrogenation.
Mechanistic Rationale & Causality
Traditional hydrogenation of nitroarenes (e.g., Béchamp reduction or Pd/C catalytic hydrogenation) often suffers from poor chemoselectivity, particularly with halogenated substrates prone to hydrodehalogenation. Direct electrochemical reduction at the cathode presents a greener alternative but is historically plagued by competing hydrogen evolution and over-reduction. To circumvent this, modern protocols employ a polyoxometalate (POM) redox mediator (e.g., H3[PW12O40]).
The causality here is based on spatial and kinetic separation: the POM is reversibly reduced at the cathode at a low overpotential. This reduced species then acts as an electron shuttle, chemically reducing the nitroarene in the bulk aqueous solution rather than at the electrode surface. This indirect pathway entirely suppresses direct cathodic side-reactions, preserving sensitive reducible groups like esters, carbonyls, and halides .
Experimental Protocol: POM-Mediated Electroreduction
Self-Validating System: The use of a divided H-cell and Voltage-time (V-t) curve monitoring ensures that the applied current is exclusively consumed by the mediator. The absence of H₂ bubbles serves as a visual validation of near 100% Faradaic efficiency.
Preparation : In a standard three-electrode H-cell, dissolve the nitroarene substrate (e.g., methyl-2-nitrobenzoate, 14 mM) in 35 mL of thoroughly degassed 1 M aqueous H₃PO₄.
Mediator Addition : Add 10 mol% of H₃[PW₁₂O₄₀] relative to the substrate.
Electrolysis Setup : Utilize a glassy carbon working electrode (area = 0.071 cm²), a Pt wire counter electrode, and an Ag/AgCl reference electrode. Apply a constant cathodic current of 20 mA (current density = 2.7 mA/cm²).
Reaction & Isolation : Stir at room temperature for 6 hours under an inert atmosphere. Extract the aqueous layer with ethyl acetate to isolate the pure substituted aniline (>99% selectivity).
Electrocatalytic POM-mediated reduction workflow separating cathodic and chemical reduction.
Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale & Causality
When synthesizing sterically hindered or highly functionalized secondary/tertiary anilines, the cross-coupling of aryl halides with primary amines is the industry gold standard. The critical mechanistic challenge is preventing β-hydride elimination from the Pd-amido intermediate, which leads to unwanted imines and reduced yields.
The solution lies in rational ligand design. Utilizing bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or BrettPhos) enforces a highly reactive monoligated Pd(0) active species. The immense steric bulk of the ligand forces the aryl and amido groups into close proximity, accelerating the final reductive elimination step to form the C-N bond. This kinetically outcompetes the deleterious β-hydride elimination pathway, ensuring high yields even with hindered primary amines .
Experimental Protocol: Arylation of Primary Amines
Self-Validating System: The use of Reaction Progress Kinetic Analysis (RPKA) via GC/MS aliquots allows for real-time monitoring of catalyst resting states, validating that the ligand prevents catalyst deactivation (e.g., Pd black formation).
Reagent Assembly : In an inert atmosphere glovebox, combine the aryl halide (1.0 equiv), primary amine (1.2 equiv), and NaOtBu (1.5 equiv) in a dried Schlenk tube.
Catalyst Loading : Add Pd₂(dba)₃ (1 mol%) and XPhos (3-4 mol%). The slight excess of ligand ensures complete formation of the active L₁Pd(0) species.
Solvent & Heating : Add anhydrous toluene to achieve a 0.2-0.5 M concentration. Seal the tube, remove it from the glovebox, and heat at 100 °C for 12-24 hours.
Workup : Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove precipitated salts and trace Pd, and purify via flash chromatography.
Catalytic cycle of Buchwald-Hartwig amination highlighting the reductive elimination step.
Mechanistic Rationale & Causality
A recent paradigm shift in aniline synthesis is the uphill dehydrogenative aromatization of cyclic enamines (formed in situ from aliphatic ketones and amines). Historically reliant on rare-earth molecular catalysts, modern approaches utilize mesoporous graphitic carbon nitride (mpg-CN) coupled with a cobaloxime catalyst.
The causality of this dual system is highly orchestrated: visible light excites the mpg-CN, which accepts electrons from the enamine intermediate (driving aromatization). The photogenerated electrons in the mpg-CN conduction band are then transferred to the cobaloxime co-catalyst, which reduces protons to generate H₂ gas. This thermodynamically uphill reaction is driven entirely by photon energy and produces water and hydrogen as the only byproducts, representing a massive leap in sustainability .
Experimental Protocol: Photocatalytic Aromatization
Self-Validating System: The continuous evolution of H₂ gas (quantifiable via gas chromatography) serves as a stoichiometric, real-time validator for the aromatization progress.
Reaction Mixture : Combine the cyclohexanone derivative (1.0 equiv) and primary amine (1.2 equiv) in a quartz vial containing a mixed solvent system (MeCN/H₂O).
Catalyst Addition : Suspend the mpg-CN photocatalyst and add Co(dmgH)₂PyCl (cobaloxime, 5 mol%).
Degassing : Sparge the suspension with Argon for 15 minutes to remove oxygen, which would otherwise quench the excited state of the mpg-CN.
Irradiation : Irradiate the vial with blue LEDs (450 nm) at room temperature for 24 hours under vigorous stirring.
Isolation : Centrifuge to recover the heterogeneous mpg-CN catalyst (which can be washed and recycled), and extract the supernatant to isolate the substituted aniline.
Charge transfer pathway in mpg-CN/cobaloxime photocatalytic dehydrogenation.
Comparative Data Presentation
To facilitate objective decision-making in route scouting, the quantitative performance metrics of these three methodologies are summarized below:
Metric
Electrocatalytic POM Reduction
Buchwald-Hartwig Amination
Photocatalytic Dehydrogenation
Primary Starting Material
Nitroarenes
Aryl Halides + Amines
Aliphatic Ketones + Amines
Typical Yields
85 - 99%
70 - 95%
65 - 88%
Chemoselectivity
Excellent (Tolerates halogens, esters)
Moderate (Requires specific ligands)
High (Orthogonal to electrophiles)
Reaction Conditions
Room Temp, Aqueous, 2.7 mA/cm²
80 - 110 °C, Toluene, Inert Atm.
Room Temp, Visible Light, MeCN/H₂O
Catalyst/Mediator
H₃[PW₁₂O₄₀] (10 mol%)
Pd₂(dba)₃ / XPhos (1-4 mol%)
mpg-CN / Cobaloxime (5 mol%)
Green Chemistry Profile
High (Water solvent, no H₂ gas needed)
Low-Moderate (Heavy metal, organic solvents)
High (Heterogeneous, light-driven)
Conclusion
The synthesis of substituted anilines has evolved from brute-force reductions to highly orchestrated catalytic cycles. For late-stage functionalization of complex drug scaffolds, the Buchwald-Hartwig amination remains unparalleled due to its predictable C-N bond formation. However, for sustainable scale-up, electrocatalytic POM-mediated reduction offers unmatched chemoselectivity without the hazards of pressurized hydrogen. Finally, the heterogeneous photocatalytic approach represents the frontier of atom economy, converting simple aliphatic precursors into complex aromatic amines utilizing only photons.
References
Stergiou, A. D., et al. "Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator." ACS Organic & Inorganic Au, 2022. URL:[Link]
Park, S.-E., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015. URL:[Link]
Leonori, D., et al. "Merging Heterogeneous Graphitic Carbon Nitride Photocatalysis with Cobaloxime Catalysis in Uphill Dehydrogenative Synthesis of Anilines." ChemRxiv, 2024. URL:[Link]
Validation
Comparing catalytic systems for quinoline synthesis from anilines
Title : Comparative Guide: Catalytic Systems for Quinoline Synthesis from Anilines Introduction Quinolines are privileged N-heterocyclic scaffolds in medicinal chemistry, forming the structural core of vital therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Comparative Guide: Catalytic Systems for Quinoline Synthesis from Anilines
Introduction
Quinolines are privileged N-heterocyclic scaffolds in medicinal chemistry, forming the structural core of vital therapeutics such as the antimalarials mefloquine and tafenoquine, as well as the statin pitavastatin[1]. While classical methods like the Skraup and Friedländer syntheses successfully construct these rings, they frequently require harsh conditions, exhibit poor atom economy, and generate toxic waste[2]. Modern synthetic chemistry has shifted toward highly efficient catalytic systems.
This guide provides a rigorous comparative analysis of three dominant catalytic strategies for synthesizing quinolines from anilines: Ruthenium-catalyzed borrowing hydrogen, Palladium-catalyzed oxidative annulation, and Metal-free Brønsted acid catalysis. By examining the mechanistic causality and experimental performance of each, researchers can select the optimal system for their specific drug development workflows.
Mechanism & Causality: Ruthenium-based systems (e.g.,
RuCl3⋅xH2O
or Ru-H complexes) are highly effective for coupling anilines with aliphatic alcohols or 1,3-diols[3][4]. The causality of this system is rooted in the "borrowing hydrogen" principle. The Ru catalyst initially extracts hydrogen from the alcohol, oxidizing it to a transient aldehyde or ketone while forming a reactive metal-hydride species. This carbonyl intermediate undergoes rapid condensation with the aniline to form an imine. Following intramolecular cyclization, the Ru-hydride returns the "borrowed" hydrogen to facilitate re-aromatization.
Strategic Advantage: This pathway is exceptionally green. It operates with high atom economy and produces water and hydrogen gas as the only byproducts, making it ideal for sustainable scale-up[3].
1.2 Palladium-Catalyzed Oxidative Annulation
Mechanism & Causality: Palladium(II) catalysts are the gold standard for synthesizing highly substituted (e.g., 2,4-disubstituted or 2-aryl) quinolines via the coupling of anilines with alkynes, alkenes, or allylbenzenes[5]. The reaction typically initiates via electrophilic palladation, activating the ortho-C-H bond of the aniline. This is followed by the migratory insertion of the unsaturated coupling partner. Because the final cyclization and reductive elimination yield a Pd(0) species, a terminal oxidant (such as
O2
or Cu(II) salts) is strictly required to re-oxidize the catalyst back to the active Pd(II) state[5].
Strategic Advantage: Pd-catalysis offers unparalleled functional group tolerance and regiocontrol, which is critical when constructing complex, heavily decorated pharmaceutical intermediates.
1.3 Metal-Free & Brønsted Acid Catalysis
Mechanism & Causality: To circumvent the stringent regulatory limits on heavy metal impurities in late-stage active pharmaceutical ingredients (APIs), metal-free systems utilizing superacids like Trifluoromethanesulfonic acid (TfOH) have been developed[2]. The causality here relies on extreme protonation. The Brønsted acid heavily protonates carbonyl or alkyne intermediates, drastically lowering their lowest unoccupied molecular orbital (LUMO). This accelerates the nucleophilic attack by the aniline nitrogen, driving a subsequent intramolecular Friedel-Crafts-type cyclization even in the absence of transition metals[2].
Strategic Advantage: Completely eliminates trace metal contamination and reduces catalyst cost, though it may require more robust substrates that can withstand highly acidic environments.
Visualizing the Workflows
Decision matrix for selecting quinoline synthesis catalytic systems based on substrates.
Ru-catalyzed borrowing hydrogen mechanistic pathway for quinoline synthesis.
Pd-catalyzed oxidative annulation catalytic cycle requiring a terminal oxidant.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of the discussed catalytic systems, allowing for rapid benchmarking of yield, reaction conditions, and atom economy.
The following protocols represent self-validating workflows. Each step includes the mechanistic rationale to ensure researchers understand the causality behind the physical manipulations.
Protocol A: Ru-Catalyzed Green Synthesis of 3-Alkylquinolines
Rationale: This acceptorless dehydrogenative coupling utilizes 1,3-diols. The addition of
MgBr2⋅OEt2
acts as a Lewis acid co-catalyst to facilitate the dehydration of the intermediate 3-hydroxyaldehyde[3].
Preparation: In an argon-filled glovebox, charge a sealed tube with aniline (1.0 mmol), the corresponding 2-alkyl-1,3-diol (1.2 mmol),
RuCl3⋅xH2O
(5 mol%),
PBu3
(15 mol%), and
MgBr2⋅OEt2
(20 mol%).
Solvent Addition: Add anhydrous mesitylene (2.0 mL). Causality: Mesitylene is chosen for its high boiling point, allowing the reaction to reach the activation energy required for the initial dehydrogenation step.
Reaction: Seal the tube and heat at 160 °C for 24 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water to remove the metal salts.
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure 3-substituted quinoline.
Protocol B: Pd-Catalyzed Oxidative Annulation for 2-Arylquinolines
Rationale: This protocol uses
O2
as a green terminal oxidant to regenerate Pd(II). TsOH is added to accelerate the imine condensation step prior to palladation[5].
Preparation: To a Schlenk flask, add aniline (0.5 mmol), allylbenzene (1.0 mmol),
Pd(OAc)2
(10 mol%), and TsOH (20 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with
O2
gas (balloon pressure). Causality: A constant supply of
O2
is critical; without it, the catalytic cycle halts at Pd(0), resulting in palladium black precipitation and low yields.
Reaction: Add DMSO (3 mL) and
H2O
(2 equiv.). Heat the mixture at 110 °C for 24 hours under vigorous stirring.
Workup: Quench the reaction with saturated aqueous
NaHCO3
and extract with dichloromethane (3 x 10 mL).
Purification: Dry the combined organic layers over
Na2SO4
, filter, and purify via column chromatography.
Protocol C: Metal-Free Synthesis via Superacid Catalysis
Rationale: Utilizing TfOH under solvent-free conditions forces high-concentration interactions, maximizing the Friedel-Crafts cyclization rate without transition metals[2].
Preparation: In a heavy-walled reaction vial, combine N-alkyl aniline (1.0 mmol) and terminal alkyne (1.2 mmol).
Catalyst Addition: Slowly add Trifluoromethanesulfonic acid (TfOH, 20 mol%) dropwise at 0 °C. Causality: The highly exothermic protonation requires cooling to prevent substrate degradation or polymerization of the alkyne.
Reaction: Seal the vial and heat to 120 °C for 24 hours under an
O2
atmosphere.
Workup: Cool the mixture, neutralize carefully with 1M NaOH, and extract with ethyl acetate.
Purification: Isolate the product via chromatography.
References
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines
Source: Chemical Review and Letters
URL
Source: PubMed (NIH)
A review on synthetic investigation for quinoline- recent green approaches
Source: Taylor & Francis
URL
A Comparative Guide to the Biological Activity of 2-Methyl-5-(2-propen-1-yloxy)aniline and Other Aniline Derivatives
Introduction The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of biologically active compounds.[1] The versatility of the aniline ring allows for extensiv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of biologically active compounds.[1] The versatility of the aniline ring allows for extensive structural modifications, leading to derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] This guide focuses on the potential biological activities of a specific, less-characterized derivative, 2-Methyl-5-(2-propen-1-yloxy)aniline .
Due to the limited publicly available data on this particular molecule, this document will adopt a comparative analytical approach. We will dissect its structural features—the aniline core, the ortho-methyl substituent, and the meta-propenyloxy group—and draw parallels with well-documented aniline derivatives. By examining the structure-activity relationships (SAR) of related compounds, we can formulate hypotheses about the potential therapeutic applications of 2-Methyl-5-(2-propen-1-yloxy)aniline and provide a roadmap for its future investigation. This guide is intended for researchers and drug development professionals seeking to explore novel chemical entities based on the versatile aniline framework.
Structural Analysis and Predicted Physicochemical Influence
The biological activity of any compound is intrinsically linked to its three-dimensional structure and physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
Aniline Core: The primary amine group is a key pharmacophoric feature, capable of forming hydrogen bonds and acting as a nucleophile or a base. Its electronic properties are heavily influenced by other ring substituents.
Ortho-Methyl Group: The methyl group at position 2 is an electron-donating group. Its placement may introduce steric hindrance, potentially influencing the planarity of the molecule and its ability to fit into specific enzyme active sites or receptor pockets.
Meta-Propenyloxy Group: The (2-propen-1-yloxy) or allyloxy group at position 5 is an electron-withdrawing group and increases the lipophilicity (log P) of the molecule compared to unsubstituted aniline.[3] Lipophilicity is a critical factor in cell membrane permeability and can significantly impact cytotoxicity.[3][4] The presence of an unsaturated allyl chain also offers a potential site for metabolic modification.
The combination of these substituents is predicted to create a molecule with distinct electronic and steric properties compared to simpler anilines, suggesting a unique biological activity profile worthy of investigation.
Comparative Biological Activity
We will now explore key biological activities demonstrated by various aniline derivatives and compare them based on their structural motifs.
Anticancer and Cytotoxic Activity
Aniline derivatives are a wellspring of potential anticancer agents, often acting through the inhibition of critical signaling pathways like those involving protein kinases.[1][5] Their cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater efficacy.[1][6]
Table 1: Comparative Cytotoxicity (IC₅₀) of Various Aniline Derivatives Against Cancer Cell Lines
Causality Behind Experimental Choices: The selection of diverse cancer cell lines (liver, breast, colon, cervical) is crucial for assessing the breadth and selectivity of a compound's cytotoxic effects. For instance, comparing cytotoxicity in cancer cells versus normal cell lines, as was done for the Benzothiazole Aniline derivatives against HepG2 and normal AML12 liver cells, provides an early indication of the therapeutic window.[8] Compound 18c, a 2-substituted aniline, shows potent, low-micromolar activity across multiple cell lines, highlighting the importance of the substitution pattern for broad-spectrum efficacy.[7]
Antimicrobial Activity
The aniline scaffold is also prevalent in compounds developed to combat bacterial and fungal infections.[2][11] The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.[12][13]
Table 2: Comparative Antimicrobial Activity (MIC) of Aniline Derivatives
Causality Behind Experimental Choices: The choice of test organisms, including both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, is essential for determining the antimicrobial spectrum.[15] The data for Schiff bases derived from 2-Methyl-5-nitroaniline (a close structural relative of our target compound) is particularly insightful.[11] It demonstrates that complexation with a metal ion like copper(II) can dramatically enhance antimicrobial activity, reducing the MIC by 2 to 4-fold.[11] This suggests that 2-Methyl-5-(2-propen-1-yloxy)aniline could also serve as a ligand for creating more potent metallo-organic antimicrobial agents.
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[6] Many inhibitors are evaluated for their potential in cosmetic and pharmaceutical applications.
Causality Behind Experimental Choices: While specific data for aniline inhibitors of tyrosinase were not found in the initial search, the established protocols for this enzyme provide a clear framework for testing our target compound.[6][17][18] The use of a well-known inhibitor like Kojic acid as a positive control is a critical component of a self-validating protocol.[6] It ensures that the assay is performing correctly and provides a benchmark against which the potency of new compounds can be judged. Given that aniline derivatives can chelate metal ions, there is a strong rationale for investigating the interaction of 2-Methyl-5-(2-propen-1-yloxy)aniline with the copper ions in the tyrosinase active site.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][19][20]
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Methodology:
Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[19]
Compound Preparation: Prepare a stock solution of 2-Methyl-5-(2-propen-1-yloxy)aniline and other test anilines in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations.
Treatment: Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO, same concentration as in test wells) and an untreated control.[19]
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[19]
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1][19]
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.[19]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[12][13]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Methodology:
Compound Preparation: Prepare a stock solution of the test aniline in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).[12]
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[12]
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
Protocol 3: Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase, which produces the colored product dopachrome.[6][17]
Tyrosinase Inhibition Assay Principle
Caption: Principle of the tyrosinase inhibition colorimetric assay.
Methodology:
Reagent Preparation:
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer at pH 6.8.[6][17]
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer. Keep on ice.[6][17]
L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in the phosphate buffer. This must be made fresh just before use.[6][17]
Test Compound: Dissolve the aniline derivative in DMSO to create a stock solution, then prepare serial dilutions in phosphate buffer.
Positive Control: Prepare a stock solution of Kojic acid.[6]
Assay Plate Setup (96-well plate):
Test Wells: Add 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
Test Blank Wells: Add 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
Control Wells: Add 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
Control Blank Wells: Add 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[6][17]
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[17][18]
Reaction Initiation: Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[6]
Measurement: Immediately measure the absorbance at ~475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes).[6][17]
Calculation: Calculate the percentage of tyrosinase inhibition using the rates of reaction (change in absorbance over time) for the test and control wells, corrected for their respective blanks. Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The aniline scaffold is a proven platform for the discovery of potent therapeutic agents.[1] While direct biological data for 2-Methyl-5-(2-propen-1-yloxy)aniline is not yet available, a comparative analysis of its structural features against known active derivatives provides a strong rationale for its investigation.
Based on this analysis, we can hypothesize that 2-Methyl-5-(2-propen-1-yloxy)aniline holds potential as:
A cytotoxic agent: The combination of a methyl group and a lipophilic ether substituent may enhance cell permeability and interaction with hydrophobic pockets in target proteins, similar to other effective substituted anilines.[1][7]
An antimicrobial precursor: Its structure is analogous to anilines used to create highly active Schiff bases and metal complexes.[11] It should be evaluated against a panel of clinically relevant bacteria and fungi, both as a standalone compound and as a ligand.
An enzyme inhibitor: The aniline nitrogen and ether oxygen present potential metal-chelating sites, making enzymes like tyrosinase a logical target for investigation.[6]
The next steps are clear: synthesize 2-Methyl-5-(2-propen-1-yloxy)aniline and systematically evaluate it using the detailed protocols provided in this guide. This foundational screening will illuminate its true biological profile and determine its viability as a lead compound for further optimization in drug discovery programs.
References
BenchChem. Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery.
Kitao, S. et al. Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Toxicology in Vitro.
Reyes-Ramírez, A. et al. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Molecules.
BenchChem. A Detailed Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Kumar, A. et al. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Research J. Pharm. and Tech.
BenchChem. A Technical Guide to the Biological Activities of 3-(1,3-Oxazol-5-yl)aniline Derivatives.
Yamakawa, T. et al. Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin.
Madden, J.C. et al. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica.
Sakuratani, Y. et al. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. SAR and QSAR in Environmental Research.
Morales-dela-Rosa, S. et al. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Revista CENIC Ciencias Químicas.
Donahue, D.W. et al. Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Environmental Toxicology and Chemistry.
BenchChem. Comparative Cytotoxicity of Furan and Aniline Derivatives on Cancer Cell Lines: A Review.
BenchChem. Application Notes and Protocols for Testing the Antibacterial Activity of 4-(Iminomethyl)aniline Derivatives.
Surini, S. et al. Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao). Journal of Applied Pharmaceutical Science.
Li, Y. et al. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
Al-Ostoot, F.H. et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals.
ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds.
Omondi, B. et al. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing.
BenchChem. Comparative Efficacy of 2-Methyl-5-(quinoxalin-2-yl)aniline: An In Vitro and In Vivo Analysis.
ResearchGate. Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study.
ResearchGate. Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds.
Schwalbe, R. et al. Antimicrobial Susceptibility Testing Protocols. CRC Press.
Ife, R.J. et al. Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines as potential inhibitors of H+/K+ ATPase. Journal of Medicinal Chemistry.
de Almeida, L.G.V. et al. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology.
BenchChem. Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Methyl-5-nitroaniline Derivatives.
APEC. Antimicrobial Susceptibility Testing.
Almássy, L. et al. A cytotoxic survey on 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues. Archiv der Pharmazie.
Hrokh, V. et al. Indicator of Antimicrobial Activity as Criteria for Selection of Concentration of Substances in the Medicinal Composition. Asian Journal of Pharmaceutics.
Sankar, S. et al. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ACS Omega.
Al-Ostoot, F.H. et al. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules.
Edmondson, D.E. et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry.
ResearchGate. Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides.
A Senior Application Scientist's Guide to a Validated HPLC Method for Aniline Derivative Quantification
Aniline and its derivatives are foundational chemical structures in the pharmaceutical and chemical industries, serving as precursors for a vast array of dyes, polymers, and active pharmaceutical ingredients (APIs).[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Aniline and its derivatives are foundational chemical structures in the pharmaceutical and chemical industries, serving as precursors for a vast array of dyes, polymers, and active pharmaceutical ingredients (APIs).[1][2][3] Given their potential toxicity and the stringent quality control required in manufacturing, a robust and validated analytical method for their precise quantification is not just a necessity but a regulatory mandate.[1][3] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and accuracy.[1][4]
This guide provides an in-depth comparison of HPLC methods for aniline derivative quantification, supported by experimental data and a detailed, validated protocol. It is designed for researchers, scientists, and drug development professionals seeking to implement a reliable analytical solution.
Comparative Analysis of HPLC Methods for Aniline Derivatives
The separation of aniline and its derivatives is most commonly achieved using reversed-phase HPLC (RP-HPLC).[3] In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile or methanol.[1][3] The separation is based on the hydrophobicity of the analytes; more nonpolar derivatives interact more strongly with the stationary phase and thus have longer retention times.[3]
Several factors influence the separation, and the choice of column and mobile phase is critical. For instance, a study on the simultaneous analysis of aniline and its degradation products found that a C4 column provided the best chromatographic results with a mobile phase of methanol and acetate buffer.[5] Another method for the analysis of aniline utilized a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid.[2]
Here's a comparison of typical HPLC conditions for the analysis of aniline derivatives:
Column Chemistry: C18 columns are a workhorse in RP-HPLC due to their high hydrophobicity, providing good retention for a wide range of organic molecules. C4 columns are less hydrophobic and can be advantageous for separating more polar aniline derivatives or when a shorter analysis time is desired. Mixed-mode columns like Primesep 100 offer both reversed-phase and ion-exchange interactions, which can be beneficial for separating complex mixtures of aniline derivatives with varying polarities and charges.
Mobile Phase Composition: The ratio of organic solvent to water/buffer is a key parameter for controlling retention. A higher percentage of organic solvent will decrease retention times. The choice of organic solvent (acetonitrile vs. methanol) can also affect selectivity due to differences in their polarity and solvating power. The pH of the mobile phase is crucial for ionizable compounds like aniline derivatives, as it affects their charge state and, consequently, their retention.
Detection Wavelength: The choice of UV detection wavelength is determined by the absorbance characteristics of the aniline derivatives. Many aniline derivatives exhibit strong absorbance in the low UV region (around 200-280 nm). A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Validated HPLC Method for Aniline Quantification: A Step-by-Step Protocol
This section details a validated isocratic RP-HPLC method for the quantification of aniline.
Instrumentation and Materials
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Caption: Workflow for the HPLC analysis of aniline derivatives.
Detailed Methodology
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.[1]
Standard Solution Preparation:
Prepare a stock solution of aniline at a concentration of 1 mg/mL in the mobile phase.[3]
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[3]
Sample Preparation:
For liquid samples, dilute an appropriate amount with the mobile phase to fall within the calibration range.[1]
For solid samples, accurately weigh a known amount and dissolve it in a suitable solvent, then dilute with the mobile phase.[1]
Filter all standards and samples through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile:Water (50:50, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection: UV at 254 nm
Data Analysis:
Identify the aniline peak in the chromatograms based on the retention time of the standard solution.[1]
Construct a calibration curve by plotting the peak area of each standard against its concentration.[1]
Determine the concentration of aniline in the samples by interpolating their peak areas from the calibration curve.[1]
Method Validation According to ICH Guidelines
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[7][8][9] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[4][7][10] The key validation parameters are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][10] This is crucial for stability-indicating methods where degradation products may be present.[10]
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][10]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][11]
Accuracy: The closeness of the test results to the true value.[7][10] It is often assessed through recovery studies.[10]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][10]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][10]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][12]
Validation Workflow
Caption: Key stages in the validation of an HPLC method.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods.[13][14] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14][15] The HPLC method must be able to separate the aniline derivative from all its degradation products, demonstrating specificity.[14]
Troubleshooting Common HPLC Issues
Issue
Potential Cause
Suggested Solution
Peak Tailing
Active sites on the column, secondary interactions.
Use a highly deactivated column, adjust mobile phase pH, add a competing base.
Poor Resolution
Inappropriate mobile phase composition, worn-out column.
Optimize the mobile phase, replace the column.
Baseline Drift
Column contamination, detector lamp aging.
Wash the column, replace the detector lamp.
Ghost Peaks
Contamination in the mobile phase or injector.
Use fresh mobile phase, clean the injector.
Conclusion
This guide provides a comprehensive framework for the development and validation of an HPLC method for the quantification of aniline derivatives. By understanding the principles of chromatographic separation and adhering to rigorous validation protocols as outlined by the ICH, researchers and scientists can ensure the generation of accurate, reliable, and reproducible data, which is paramount in the pharmaceutical and chemical industries.
References
Bhavani, L.R.D., & Aruna, D. R. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Slideshare. (n.d.).
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22).
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
PubMed. (n.d.).
AMSbiopharma. (2025, July 22).
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
ResearchGate. (n.d.). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase.
YouTube. (2025, July 2). Understanding ICH Q2(R2)
ResearchGate. (n.d.).
(2025, June 23).
ijarsct. (2025, April 15).
ScienceDirect. (n.d.).
IRJET. (2024, July 15). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
Cross-Validation of Analytical Results for 2-Methyl-5-(2-propen-1-yloxy)aniline: A Comprehensive Comparison Guide
Introduction In the realm of pharmaceutical synthesis and materials science, ensuring the absolute purity and structural integrity of chemical intermediates is paramount. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 117583...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of pharmaceutical synthesis and materials science, ensuring the absolute purity and structural integrity of chemical intermediates is paramount. 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) is a highly functionalized aromatic building block [1]. With a molecular weight of 163.22 g/mol , this compound features three distinct reactive sites: an oxidizable primary amine, an electron-donating methyl group, and a thermally labile allyl ether [2].
Relying on a single analytical method to validate this compound often leads to critical blind spots—such as undetected co-eluting impurities or thermally induced degradation artifacts. This guide provides a rigorous, objective comparison of alternative analytical methodologies (HPLC-UV, GC-MS, and qNMR) and demonstrates how to construct a self-validating cross-validation system for this specific molecule.
The Mechanistic Need for Orthogonal Validation
As an Application Scientist, I emphasize that analytical chemistry requires understanding the chemical causality behind a molecule's behavior within an instrument. For 2-Methyl-5-(2-propen-1-yloxy)aniline, two specific mechanistic vulnerabilities dictate our analytical choices:
Thermal Lability (The Claisen Risk): The 2-propen-1-yloxy (allyloxy) moiety is highly susceptible to a [3,3]-sigmatropic rearrangement, known as the Claisen rearrangement, when exposed to heat [3]. If analyzed via standard GC-MS with an injector temperature of 250°C, the allyl group will migrate from the oxygen to the aromatic ring, forming an allyl-aminophenol derivative [4]. This creates a false impurity in the chromatogram.
Silanol Interactions: The basic aniline group tends to interact with residual acidic silanols on standard silica-based HPLC columns. This secondary binding causes severe peak tailing, leading to inaccurate purity integration.
The Solution: A cross-validation matrix. We must use end-capped HPLC-UV for non-thermal purity, low-temperature GC-MS for volatile profiling, and qNMR to definitively prove the allyl ether remains intact.
Workflow for the orthogonal cross-validation of 2-Methyl-5-(2-propen-1-yloxy)aniline.
Step-by-Step Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Alternative Advantage: Operates at room temperature, completely avoiding the thermal Claisen rearrangement risk.
Causality-Driven Protocol:
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Reasoning: Ensures complete solubility without risking hydrolysis of the ether.
Column Selection: Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Reasoning: End-capping masks residual silanols, preventing the basic aniline nitrogen from secondary binding and ensuring sharp, symmetrical peaks.
Mobile Phase Configuration:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
Solvent B: 0.1% TFA in Acetonitrile.
Reasoning: TFA ionizes the aniline, locking it into a single protonation state to prevent peak splitting.
Gradient & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Alternative Advantage: Excellent for detecting trace volatile synthesis byproducts (e.g., unreacted allyl bromide or halobenzenes) that lack a strong UV chromophore.
Causality-Driven Protocol:
Sample Preparation: Dissolve 5 mg of the analyte in 10 mL of GC-grade Ethyl Acetate.
Injector Optimization (Critical Step): Set the split/splitless injector temperature strictly to ≤ 200°C . Reasoning: Standard 250°C+ injector temperatures provide the activation energy required for the allyl ether to undergo a thermal Claisen rearrangement into a phenolic isomer, ruining the purity analysis.
Column & Oven Program: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Start the oven at 80°C (hold 2 min), ramp at 15°C/min to 280°C.
MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Scan range: 50–300 m/z. Look for the molecular ion [M]+ at m/z 163.
Quantitative Nuclear Magnetic Resonance (qNMR)
Alternative Advantage: Provides absolute mass fraction purity without needing a reference standard of the analyte itself, while definitively confirming the structural connectivity of the ether oxygen to the allyl group.
Causality-Driven Protocol:
Standard Selection: Weigh exactly 15.0 mg of 2-Methyl-5-(2-propen-1-yloxy)aniline and 5.0 mg of certified 1,3,5-Trimethoxybenzene (TMB) internal standard. Reasoning: TMB has a highly distinct singlet at ~6.0 ppm, which will not overlap with the complex multiplet of the allyl protons (5.2–6.1 ppm) or the aromatic aniline protons.
Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.
Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 30 seconds. Reasoning: A long D1 ensures complete relaxation of all protons, which is mandatory for accurate quantitative integration.
Analysis: Integrate the TMB singlet and compare it against the integration of the isolated methyl peak (~2.1 ppm) of the analyte to calculate absolute purity.
Comparative Data Analysis & Results Presentation
To objectively compare these analytical alternatives, we must evaluate their performance metrics against the specific chemical vulnerabilities of 2-Methyl-5-(2-propen-1-yloxy)aniline.
Table 1: Methodological Comparison for 2-Methyl-5-(2-propen-1-yloxy)aniline
Analytical Alternative
Primary Output
Strengths for this Compound
Limitations / Risks
HPLC-UV
Area % Purity
High sensitivity; non-thermal (preserves allyl ether).
Misses non-UV active impurities; relative purity only.
GC-MS
Volatile Profile, MW
Identifies residual solvents and volatile starting materials.
High risk of thermal Claisen rearrangement if injector >200°C.
qNMR
Absolute Purity %
Confirms exact structural connectivity; requires no reference standard.
Lower sensitivity for trace impurities (<1% detection limit).
Validated: qNMR quantified the trace solvent detected by GC-MS.
Conclusion
When analyzing highly functionalized intermediates like 2-Methyl-5-(2-propen-1-yloxy)aniline, no single analytical technique is infallible. By understanding the causality of the molecule's reactivity—specifically its basic aniline moiety and thermally labile allyl ether—researchers can design a robust cross-validation matrix. Utilizing end-capped HPLC for primary purity, low-temperature GC-MS for volatile profiling, and qNMR for absolute structural confirmation creates a self-validating system that guarantees scientific integrity in drug development workflows.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6486639, 2-(Allyloxy)aniline." PubChem. Available at:[Link]
Master Organic Chemistry. "The Cope and Claisen Rearrangements." Master Organic Chemistry. Available at:[Link]
As a Senior Application Scientist, I understand that handling specialized intermediates like 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) requires balancing operational efficiency with uncompromising laborato...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling specialized intermediates like 2-Methyl-5-(2-propen-1-yloxy)aniline (CAS: 1175836-96-0) requires balancing operational efficiency with uncompromising laboratory safety. While this substituted aniline derivative provides a highly valuable structural motif for active pharmaceutical ingredient (API) synthesis, its aromatic amine backbone and allyloxy side chain present severe acute toxicity and environmental hazards.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, systemic segregation, and terminal disposal of this chemical, ensuring your laboratory exceeds standard compliance while protecting your research personnel.
Physicochemical Profile & Mechanistic Toxicology
Before executing any handling or disposal protocol, it is critical to understand the causality behind the chemical's hazards. Safety protocols are only effective when personnel understand why they are implemented.
Table 1: Hazard Profile of 2-Methyl-5-(2-propen-1-yloxy)aniline
Toxic to aquatic life with long-lasting effects (H411).
Chemical Incompatibilities
Strong oxidizers, strong acids, acid chlorides, and halogens.
Mechanistic Insight:
The primary acute danger of aniline derivatives is their ability to induce methemoglobinemia. In vivo, the aniline moiety undergoes hepatic N-hydroxylation via the CYP450 enzyme system to form highly reactive phenylhydroxylamine metabolites[1]. These metabolites enter red blood cells and initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, systemic exposure leads to functional anemia, cellular hypoxia, and potentially fatal cyanosis[2]. Furthermore, the allyloxy (2-propen-1-yloxy) side chain presents an olefinic site susceptible to metabolic epoxidation, compounding the genotoxic risks associated with the molecule.
Standard Operating Procedure (SOP): Safe Handling
To establish a self-validating safety system, every handling step must be designed to eliminate the possibility of exposure before it occurs.
Step 1: Engineering Controls
Action: Perform all manipulations (weighing, dilution, solvent transfer) strictly inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
Causality: Aniline derivatives possess a vapor pressure that is highly disproportionate to their toxicity threshold. Hard-ducted ventilation ensures that any volatilized compound or aerosolized dust is immediately exhausted away from the operator's breathing zone.
Step 2: Personal Protective Equipment (PPE) Selection
Action: Don butyl rubber, SilverShield®, or laminate gloves. Wear a fully buttoned lab coat and wrap-around splash goggles. Do not use standard nitrile or latex gloves for extended handling.
Causality: Toxic organic amines rapidly permeate standard nitrile and latex materials[3]. Butyl rubber provides the necessary chemical resistance to prevent transdermal absorption, which is a primary and often unnoticed route for systemic aniline poisoning.
Step 3: Execution of Work
Action: Work over a chemical spill mat and keep the fume hood sash as low as ergonomically possible.
Causality: Spill mats absorb micro-droplets immediately, preventing cross-contamination of the hood's stainless-steel surface and subsequent secondary dermal exposure to the next operator.
Comprehensive Disposal Protocol
The disposal of 2-Methyl-5-(2-propen-1-yloxy)aniline must adhere to a strict zero-drain policy. It must be treated as a hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines (analogous to the U012 classification for unsubstituted aniline)[4][5].
Step 1: Waste Segregation
Action: Separate liquid organic waste containing the compound from aqueous waste and solid waste.
Critical Rule: Never mix aniline derivative waste with strong oxidizers (e.g., nitric acid, peroxides).
Causality: Aniline derivatives are electron-rich aromatic systems. If mixed with incompatible oxidizing agents, they can undergo violent, highly exothermic oxidation reactions, risking explosion, fire, or the generation of toxic nitrogen dioxide (NO2) gas in the waste carboy.
Step 2: Primary Packaging
Liquid Waste: Collect in a high-density polyethylene (HDPE) carboy equipped with a vented cap. The vented cap prevents pressure buildup from incidental off-gassing.
Solid Waste: Place contaminated gloves, spill mats, and empty vials into a heavy-duty, sealable polyethylene bag. Double-bag the waste and place it in a designated solid hazardous waste pail.
Step 3: Labeling and Compliance
Action: Label the container immediately with "Hazardous Waste - Toxic Organic Amines" and explicitly list "2-Methyl-5-(2-propen-1-yloxy)aniline" as the primary constituent.
Causality: Accurate labeling ensures that downstream waste management personnel apply the correct EPA waste codes and do not inadvertently mix the container with incompatible streams[4].
Step 4: Terminal Destruction (Incineration)
Action: Transfer the waste to a licensed RCRA hazardous waste disposal contractor for high-temperature incineration[6].
Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the aromatic ring and the amine nitrogen. This converts the toxic compound into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility's exhaust systems), permanently preventing aquatic contamination[6].
Emergency Spill Response
If a spill occurs outside of primary containment, immediately execute the following validated recovery steps:
Evacuate and Ventilate: Clear the immediate area and ensure the laboratory ventilation is running at maximum exhaust.
Containment: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[7][8]. Do NOT use sawdust or paper towels, as the high surface area of combustible materials combined with an organic amine poses a severe flammability risk.
Collection: Sweep the absorbed material using non-sparking tools and place it into a solid waste container for incineration. Wash the affected area with copious amounts of water and a strong detergent to remove residual traces[6][7].
Mechanistic Workflow Diagram
The following logical flowchart illustrates the validated decision tree for managing 2-Methyl-5-(2-propen-1-yloxy)aniline waste, ensuring complete regulatory compliance and environmental protection.
Figure 1: Decision tree and workflow for the segregation, containment, and terminal destruction of aniline derivative waste.
References
Penta Chemicals. "Aniline - SAFETY DATA SHEET". pentachemicals.eu. 7